4-(1,1-Difluoropropyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1-difluoropropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUWGKDRHPTKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(1,1-Difluoropropyl)phenol
An In-depth Technical Guide to 4-(1,1-Difluoropropyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(1,1-Difluoropropyl)phenol, a fluorinated organic compound of increasing interest to the scientific and drug development communities. The strategic incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, making fluorinated building blocks like this one valuable tools in medicinal chemistry.[1][2] This document details the compound's chemical structure, physicochemical properties, synthetic methodologies, and spectroscopic characterization. It further explores the influence of the 1,1-difluoropropyl group on the molecule's reactivity and discusses its potential applications as a bioisostere and a key intermediate in the synthesis of complex target molecules.
Chemical Identity and Physicochemical Properties
4-(1,1-Difluoropropyl)phenol is a derivative of phenol where the hydrogen atom at the para position is substituted with a 1,1-difluoropropyl group. This substitution imparts unique properties that distinguish it from its non-fluorinated analogs.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(1,1-Difluoropropyl)phenol |
| CAS Number | 1892511-05-5[3] |
| Molecular Formula | C₉H₁₀F₂O |
| Molecular Weight | 172.17 g/mol |
The introduction of the gem-difluoro motif has profound electronic and conformational effects. Fluorine is the most electronegative element, and its presence significantly alters the local electronic environment. The two fluorine atoms on the benzylic carbon act as strong electron-withdrawing groups through the inductive effect (-I), which can influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.
Table 2: Predicted and Observed Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Not available | Data not found in public literature. |
| Boiling Point | Not available | Data not found in public literature. |
| pKa (Acidic) | ~9.5 - 10.0 | Predicted. The difluoroalkyl group's electron-withdrawing nature is expected to lower the pKa relative to 4-propylphenol, making it slightly more acidic. |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Predicted. Fluorination often increases lipophilicity.[1][2] |
Synthesis and Mechanistic Insights
The synthesis of 4-(1,1-difluoropropyl)phenol typically involves the fluorination of a suitable ketone precursor, 4-propionylphenol (also known as 4'-hydroxypropiophenone). The choice of fluorinating agent is critical to achieving the desired gem-difluorination without promoting unwanted side reactions.
Recommended Synthetic Protocol: Deoxofluorination
The most common and effective method is the deoxofluorination of the corresponding ketone. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are standard choices for this transformation.
Reaction Scheme: 4-(1-Oxopropyl)phenol → 4-(1,1-Difluoropropyl)phenol
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-propionylphenol and an anhydrous, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon to exclude atmospheric moisture, which can hydrolyze the fluorinating agent.
-
Cooling: The reaction mixture is cooled to 0 °C or -78 °C (using a dry ice/acetone bath) depending on the reactivity of the chosen fluorinating agent. This is a critical step to control the exothermicity of the reaction and minimize byproduct formation.
-
Reagent Addition: The fluorinating agent (e.g., DAST, ~2.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the ketone via the dropping funnel over 30-60 minutes.
-
Causality Insight: A slight excess of the fluorinating agent is used to ensure complete conversion of the ketone. Slow, controlled addition at low temperature is paramount to prevent runaway reactions and the formation of elimination byproducts (e.g., vinyl fluorides).
-
-
Reaction Progression: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours (typically 12-24 hours). Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: The reaction is carefully quenched by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts and unreacted fluorinating agent.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-(1,1-difluoropropyl)phenol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(1,1-Difluoropropyl)phenol.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the final compound.[4][5][6]
Table 3: Key Spectroscopic Data for Structural Elucidation
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) between δ 6.8-7.3 ppm. Propyl CH₂: A triplet of triplets around δ 2.1-2.4 ppm. Propyl CH₃: A triplet around δ 0.9-1.1 ppm. Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic C-O: ~δ 155-158 ppm. Aromatic C-CF₂: ~δ 125-130 ppm (triplet due to C-F coupling). Aromatic CH: ~δ 115-130 ppm. CF₂ Carbon: A triplet with a large coupling constant (¹JCF) around δ 120-125 ppm. Propyl CH₂: ~δ 30-35 ppm (triplet due to C-F coupling). Propyl CH₃: ~δ 8-12 ppm. |
| ¹⁹F NMR | A single signal (triplet due to coupling with adjacent CH₂ protons) in the typical range for alkyl-CF₂- groups. |
| FT-IR | O-H Stretch: Broad band, ~3200-3600 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-F Stretch: Strong, characteristic bands, ~1000-1200 cm⁻¹. C-O Stretch: ~1200-1260 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 172. Fragmentation: Loss of ethyl (C₂H₅) to give a fragment at m/z = 143. |
Reactivity and Impact on Molecular Properties
The 1,1-difluoropropyl group significantly modulates the electronic properties of the phenol moiety.
Electronic Effects
The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. This has two primary consequences:
-
Increased Acidity: The withdrawal of electron density stabilizes the corresponding phenoxide anion, making the phenolic proton more acidic compared to non-fluorinated 4-propylphenol.
-
Ring Deactivation: The aromatic ring becomes less electron-rich, which deactivates it towards electrophilic aromatic substitution reactions (e.g., nitration, bromination) compared to phenol or alkylphenols.[7][8] However, the hydroxyl group remains a strong ortho, para-director.
Caption: Influence of the difluoropropyl group on chemical properties.
Applications in Research and Drug Development
Fluorinated motifs are integral to modern medicinal chemistry. The difluoromethyl (CF₂H) and related difluoroalkyl groups are recognized as valuable bioisosteres.[2][9][10]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a difluoro group at a potential site of oxidative metabolism (e.g., a benzylic position) can block enzymatic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Bioisosterism: The CF₂H group is sometimes considered a bioisostere for hydroxyl (OH) or thiol (SH) groups due to its ability to act as a hydrogen bond donor.[10] While the CF₂-Alkyl group does not have this property, it can modulate lipophilicity and conformation in ways that enhance binding affinity to target proteins.
-
Tuning Physicochemical Properties: As discussed, the group alters pKa and lipophilicity (LogP). This allows medicinal chemists to fine-tune these properties to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Intermediate: 4-(1,1-Difluoropropyl)phenol serves as a key building block. The phenolic hydroxyl group can be readily converted into other functionalities (e.g., ethers, esters) or used in coupling reactions to construct more complex molecules for drug discovery programs.[11][12]
Safety and Handling
As with all laboratory chemicals, 4-(1,1-Difluoropropyl)phenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is limited, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
4-(1,1-Difluoropropyl)phenol is a valuable and versatile fluorinated building block. Its unique electronic properties, stemming from the gem-difluoro substitution, make it a powerful tool for modulating the acidity, lipophilicity, and metabolic stability of parent molecules. The robust synthetic protocols for its preparation and its utility as a synthetic intermediate ensure its continued relevance in academic research and industrial drug discovery efforts.
References
- Chatgilialoglu, C., et al. (2003). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry.
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Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Retrieved from [Link]
- Wang, Z., et al. (2024). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science.
- Nair, A. S., & Nair, C. P. R. (2010). Effect of Substituents on Phenol ..
- Wang, S., et al. (2024).
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). Retrieved from [Link]
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Tan, Y. T. (n.d.). Comparing Electrophilic Substitution with Different Substituents. JC Chemistry Tuition. Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. NIST WebBook. Retrieved from [Link]
- Al-Hayali, A., & Bîrsan, C. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.
- Singh, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
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EPA. (n.d.). 4-(1,1-Dimethylethyl)phenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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Cheméo. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. Retrieved from [Link]
- Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Thiophene Derivative.
- Scott, J. S., & Williams, G. D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
- Australian Department of Health. (2021). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol)
- Koenigs, R. M., et al. (2021). Applications of gem-difluoro olefins in medicinal chemistry.
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). Retrieved from [Link]
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Landrie, C. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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FooDB. (2010). Showing Compound 4-(1-Propenyl)phenol (FDB011918). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Isopropylphenol. Retrieved from [Link]
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US EPA. (n.d.). Phenol, 4-(1,1-dimethylethyl)- - Substance Details. System of Registries. Retrieved from [Link]
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PubChem. (n.d.). 4-(1-Hydroxypropyl)Phenol. Retrieved from [Link]
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ResearchGate. (2012). How to prepare 4-isopropylphenol with good yield and low economic?. Retrieved from [Link]
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4-(1,1-Difluoropropyl)phenol: A Technical Guide for Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The introduction of fluorinated alkyl groups, such as the 1,1-difluoropropyl moiety, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of 4-(1,1-Difluoropropyl)phenol, a compound of interest for researchers and scientists in the field of drug development. While specific data for this compound is limited, this guide synthesizes available information on structurally related molecules and general chemical principles to provide a thorough understanding of its properties, potential applications, and associated safety considerations.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 4-(1,1-Difluoropropyl)phenol | N/A |
| CAS Number | 1892511-05-5 | [1] |
| Molecular Formula | C₉H₁₀F₂O | Inferred |
| Molecular Weight | 172.17 g/mol | Inferred |
| Structure | Inferred |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and Supporting References |
| Appearance | White to off-white solid | Phenol and its alkylated derivatives are typically crystalline solids at room temperature.[2][3] |
| Melting Point | 50-70 °C | The melting point is expected to be in a similar range to 4-isopropylphenol (62 °C). The difluoro group may slightly alter crystal packing and influence the melting point.[3] |
| Boiling Point | ~230-250 °C | The boiling point is predicted to be slightly higher than that of 4-isopropylphenol (230 °C) due to the increased molecular weight and polarity imparted by the fluorine atoms.[3] |
| Solubility | Moderately soluble in water, soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) | The phenolic hydroxyl group allows for hydrogen bonding with water, conferring some aqueous solubility. The difluoropropyl group increases lipophilicity, enhancing solubility in organic solvents.[2][4] |
| pKa | ~9-10 | The pKa is expected to be slightly lower (more acidic) than that of 4-alkylphenols due to the electron-withdrawing effect of the fluorine atoms. |
| LogP | ~2.5-3.5 | The 1,1-difluoropropyl group will increase the lipophilicity compared to a propyl or isopropyl group. |
Synthesis and Manufacturing
A definitive, published synthetic route for 4-(1,1-Difluoropropyl)phenol could not be identified in the literature. However, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of fluorinated and alkylated phenols.
Proposed Synthetic Pathway
A logical approach would involve the Friedel-Crafts acylation of phenol with propionyl chloride, followed by gem-difluorination of the resulting ketone.
Figure 1: Proposed synthetic workflow for 4-(1,1-Difluoropropyl)phenol.
Step-by-Step Methodology
-
Friedel-Crafts Acylation:
-
Reactants: Phenol, Propionyl chloride, and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).
-
Procedure: Phenol is reacted with propionyl chloride in the presence of a stoichiometric amount of AlCl₃ in an inert solvent (e.g., dichloromethane or nitrobenzene). The reaction is typically carried out at low temperatures to control selectivity and prevent side reactions.
-
Causality: The Lewis acid activates the acyl chloride, making it a more potent electrophile for aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-director, leading to the formation of primarily 4-propanoylphenol.
-
-
gem-Difluorination:
-
Reactants: 4-Propanoylphenol and a deoxyfluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor)).
-
Procedure: The intermediate ketone is treated with the fluorinating agent in an anhydrous, aprotic solvent. These reactions often require careful temperature control and an inert atmosphere.[5]
-
Causality: Deoxyfluorinating reagents replace the carbonyl oxygen with two fluorine atoms. This transformation is a key step in accessing gem-difluorinated compounds.[5]
-
Safety Data Sheet (SDS) Analysis
A specific Safety Data Sheet for 4-(1,1-Difluoropropyl)phenol (CAS 1892511-05-5) is not publicly available. Therefore, the following hazard assessment is based on the known toxicology of substituted phenols and organofluorine compounds. This information should be used for preliminary risk assessment, and a comprehensive safety evaluation should be conducted upon synthesis or acquisition of the compound.
Hazard Identification
Based on analogous compounds, 4-(1,1-Difluoropropyl)phenol is anticipated to have the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to other substituted phenols.[6][7]
-
Skin Corrosion/Irritation: Expected to be corrosive to the skin, causing severe burns.[8][9] Phenolic compounds are known to be corrosive to tissues.[2]
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.[8][9]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[7]
Precautionary Measures
| Category | Precautionary Statement |
| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray.[6][10] |
| Response | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][10] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Applications in Drug Development
While specific biological activities of 4-(1,1-Difluoropropyl)phenol have not been reported, the incorporation of a difluoroalkyl group onto a phenol scaffold suggests several potential applications in drug discovery.
Figure 2: Potential roles of 4-(1,1-Difluoropropyl)phenol in drug design.
-
Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the benzylic position, a common site of metabolism for alkylphenols. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[11]
-
Binding Affinity: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming favorable interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and potency.
-
Lipophilicity and Permeability: The 1,1-difluoropropyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
-
Bioisosteric Replacement: The phenolic hydroxyl group is a common pharmacophore in many drugs. The difluoropropyl substituent can be used to modulate the properties of the phenol ring while maintaining its essential binding interactions. Phenol derivatives have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[12]
Experimental Protocols
Analytical Characterization
A combination of chromatographic and spectroscopic techniques would be essential for the characterization and purity assessment of 4-(1,1-Difluoropropyl)phenol.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound and to monitor reaction progress.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 270-280 nm for a phenol).
-
Protocol: A standard solution of the compound is prepared and injected into the HPLC system. The retention time and peak area are recorded. Purity is assessed by the relative area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
¹H NMR: To identify the protons in the molecule and their chemical environment. The aromatic protons and the protons of the propyl group will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: To identify the carbon atoms in the molecule. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would confirm the presence of the CF₂ group.[11][13][14]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to aid in structural elucidation.
-
Methodology:
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-(1,1-Difluoropropyl)phenol. Fragmentation patterns can provide further structural information.
-
In Vitro Biological Assays (Hypothetical)
Given the general biological activities of phenolic compounds, the following in vitro assays could be employed to explore the potential of 4-(1,1-Difluoropropyl)phenol as a drug lead.
Antioxidant Activity Assay (e.g., DPPH Assay)
-
Objective: To assess the radical scavenging activity of the compound.
-
Principle: The ability of the phenol to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.
-
Workflow:
Figure 3: Workflow for a DPPH antioxidant assay.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.
-
Principle: A serial dilution of the compound is incubated with a standardized inoculum of the microorganism. The lowest concentration that inhibits visible growth is the MIC.
-
Methodology: Broth microdilution or agar dilution methods according to CLSI guidelines.
Conclusion
4-(1,1-Difluoropropyl)phenol represents a potentially valuable building block for the development of novel therapeutics. While specific experimental data for this compound is currently limited, this technical guide provides a solid foundation for its synthesis, characterization, and preliminary biological evaluation based on the well-established chemistry and pharmacology of related fluorinated and phenolic compounds. The strategic introduction of the 1,1-difluoropropyl group offers exciting possibilities for optimizing the drug-like properties of phenolic scaffolds. Further research into the synthesis and biological activity of this compound is warranted to fully explore its potential in drug discovery and development.
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- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Calculated LogP and Lipophilicity of 4-(1,1-Difluoropropyl)phenol: A Technical Guide for Rational Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly privileged tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(1,1-Difluoropropyl)phenol represents a sophisticated building block where a gem-difluoro group is positioned at the benzylic carbon of a propyl chain, adjacent to a phenolic core.
This technical guide provides an in-depth analysis of the calculated partition coefficient (cLogP), the inductive effects on pKa, and the resulting lipophilicity profile of this molecule. By deconstructing the "polar hydrophobic" paradox of the
Structural Analysis & The "Polar Hydrophobic" Paradox
The replacement of a benzylic methylene (
While fluorine atoms themselves are hydrophobic and increase the van der Waals volume of the molecule, the
Logical relationship of benzylic gem-difluorination on physicochemical properties.
Physicochemical Data & Calculated LogP (cLogP)
To accurately estimate the cLogP of 4-(1,1-difluoropropyl)phenol, we must benchmark it against structurally analogous fragments. The experimental LogP of the non-fluorinated parent, 4-propylphenol, is 3.20 2.
When a benzylic
Table 1: Comparative Physicochemical Properties of Phenolic Building Blocks
| Compound | Structural Motif | Experimental LogP | Estimated pKa | Reference |
| Phenol | Base Ring | 1.46 | 9.95 | Literature |
| 4-Propylphenol | Benzylic | 3.20 | 10.31 | 2 |
| 4-(Trifluoromethyl)phenol | Benzylic | 2.82 | ~8.0 | 4 |
| (1,1-Difluoropropyl)benzene | Benzylic | 3.24 | N/A | 3 |
| 4-(1,1-Difluoropropyl)phenol | Benzylic | 2.75 - 2.85 (cLogP) | ~8.5 | Calculated |
Implications for Pharmacokinetics: pKa vs. LogD
Understanding the distinction between LogP (neutral species partition) and LogD (distribution coefficient at a specific pH) is critical for this molecule.
The Inductive Effect (-I): The
Causality in Drug Design: Because the pKa is lowered closer to physiological pH (7.4), a much larger fraction of the molecule will exist in the ionized (phenoxide) state in vivo compared to its non-fluorinated counterpart. Consequently, the LogD
Experimental Protocol: F-NMR Shake-Flask Method
Standard UV-Vis shake-flask methods (OECD 117) are often inadequate for fluorinated phenols due to overlapping chromophores and potential UV-active impurities. To establish a self-validating, highly accurate measurement of LogP for 4-(1,1-difluoropropyl)phenol, the
Rationale & Causality
-
Buffer Choice (pH 2.0): Because the estimated pKa is ~8.5, the aqueous phase must be buffered to pH 2.0. This ensures that >99.9% of the phenol is in its protonated (neutral) state, allowing for the measurement of true LogP rather than LogD.
-
Internal Standard: 2,2,2-Trifluoroethanol is used as an internal reference. It provides a distinct
F signal (-77.1 ppm) that does not overlap with the signal of the analyte, ensuring precise integration across phases.
Step-by-Step Methodology
-
Solvent Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 2.0) for 24 hours at 25°C. Causality: This prevents volume shifts during the actual experiment due to mutual solvent solubility.
-
Solute Addition: Dissolve exactly 5.0 mg of 4-(1,1-difluoropropyl)phenol into 5 mL of the pre-saturated octanol phase.
-
Equilibration: Combine the 5 mL of spiked octanol with 5 mL of pre-saturated pH 2.0 buffer in a sealed centrifuge tube. Shake continuously at 25°C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 30 minutes. Causality: This breaks any micro-emulsions, ensuring absolute purity of the separated phases.
-
F-NMR Quantification: Extract 0.5 mL aliquots from both the octanol and aqueous phases. Add a known, identical spike of 2,2,2-trifluoroethanol to each NMR tube. Acquire quantitative
F-NMR spectra (with D O capillary for lock). -
Calculation: Determine LogP using the integration ratio:
Workflow for 19F-NMR Shake-Flask LogP Determination.
References
-
Linclau, B., et al. (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry. Available at: 1
-
Quntar, A. A., et al. (2023). "Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads." Nature Communications / PMC. Available at: 5
-
National Center for Biotechnology Information. "4-Propylphenol | C9H12O | CID 12580." PubChem Database. Available at: 2
-
Fluorochem. "(1,1-Difluoropropyl)benzene (CAS 74185-83-4) Product Documentation." Available at: 3
-
ChemScene. "4-(Trifluoromethyl)phenol (CAS 402-45-9) Computational Chemistry Data." Available at: 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic stability of the gem-difluoropropyl group in phenols
An In-Depth Technical Guide on the Thermodynamic Stability of the gem-Difluoropropyl Group in Phenols
Executive Overview
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and agrochemical design. Among fluorinated motifs, the gem-difluoroalkyl group—specifically the gem-difluoropropyl moiety—has emerged as a privileged structural bioisostere for oxygen, methylene, and carbonyl groups. When appended to a phenolic scaffold, the gem-difluoropropyl group fundamentally alters the molecule's thermodynamic landscape, conformational preferences, and metabolic fate.
This whitepaper provides a comprehensive technical analysis of the thermodynamic stability, stereoelectronic effects, and physicochemical modulation induced by the gem-difluoropropyl group in phenols. Furthermore, it details field-proven, self-validating protocols for both the late-stage photoredox synthesis of these motifs and the rigorous quantification of their metabolic stability.
Thermodynamic & Stereoelectronic Fundamentals
Bond Dissociation Energy (BDE) and Oxidative Resistance
The thermodynamic stability of the gem-difluoropropyl group is primarily governed by the exceptional strength of the carbon-fluorine (C–F) bond. The C–F bond dissociation energy in a gem-difluoroalkane is approximately 115–120 kcal/mol (up to 485 kJ/mol)[1]. This is significantly higher than a standard benzylic or aliphatic C–H bond (~98 kcal/mol).
In the context of drug metabolism, Cytochrome P450 (CYP450) enzymes typically initiate the degradation of alkyl phenols via hydrogen atom transfer (HAT) at the weak benzylic position. By replacing the benzylic protons with a gem-difluoro unit, the thermodynamic penalty for HAT exceeds the oxidative potential of the CYP450 high-valent iron-oxo species (Compound I), effectively shutting down benzylic oxidation[2].
Inductive Effects and HOMO Energy Modulation
Beyond localized bond strength, the gem-difluoropropyl group exerts a profound systemic effect on the adjacent phenol ring. Fluorine is the most electronegative element (
This inductive withdrawal pulls electron density away from the electron-rich phenolic
Fig 1. CYP450 Compound I electrophilic attack divergence based on HOMO energy modulation.
Conformational Locking via Hyperconjugation
The gem-difluoropropyl group is not merely a static shield; it actively dictates the 3D conformation of the molecule. The highly polarized C–F bonds engage in stereoelectronic interactions, specifically
Physicochemical Profiling
The thermodynamic stability of the gem-difluoro motif directly translates into measurable physicochemical shifts. The strong electron-withdrawing nature of the CF
Table 1: Comparative Physicochemical Data of Phenolic Scaffolds
| Parameter | Phenol | 4-Propylphenol | 4-(1,1-Difluoropropyl)phenol | Causality / Mechanism |
| pKa (Hydroxyl) | 9.95 | 10.20 | ~8.50 | Strong -I effect of CF |
| LogP (Lipophilicity) | 1.46 | 3.20 | ~3.50 | Fluorine's low polarizability and high hydrophobicity[1]. |
| Weakest BDE (kcal/mol) | ~113 (Ar-H) | ~98 (Benzylic C-H) | ~115 (C-F) | Replacement of weak benzylic C-H with strong C-F bonds[3]. |
| CYP450 | < 30 | < 15 | > 120 | HOMO lowering and steric/thermodynamic blockade of HAT[2]. |
Methodology: Synthesis & Validation
To rigorously study these compounds, researchers must utilize synthesis methods that tolerate sensitive phenolic groups, followed by self-validating metabolic assays.
Protocol A: Photoredox-Catalyzed Synthesis of gem-Difluoropropyl Phenols
Classical fluorination using Deoxo-Fluor or DAST requires harsh conditions that often lead to the degradation of unprotected phenols or unwanted side reactions. Modern synthesis relies on visible-light photoredox catalysis, leveraging the Spin-Center Shift (SCS) or radical addition to generate gem-difluoroalkyl radicals under mild, redox-neutral conditions[5].
Causality of Design: We utilize an Iridium-based photocatalyst (
Step-by-Step Procedure:
-
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-vinylphenol (1.0 equiv, 0.5 mmol), 1-bromo-1,1-difluoropropane (1.5 equiv, 0.75 mmol), and
-Ir(ppy) (1.0 mol%). -
Solvent Addition: Add 5.0 mL of rigorously degassed anhydrous DMF. Note: Oxygen must be excluded as it quenches the triplet excited state of the Ir-catalyst.
-
Base Addition: Add 2,6-lutidine (2.0 equiv). This acts as a mild, non-nucleophilic base to neutralize the HBr generated during the catalytic cycle, preventing acid-catalyzed polymerization of the vinylphenol.
-
Irradiation: Seal the tube, remove it from the glovebox, and irradiate with 440 nm blue LEDs at 25°C for 16 hours.
-
Workup: Quench the reaction with water, extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over Na
SO , and purify via flash column chromatography (Hexanes/EtOAc) to yield the gem-difluoropropyl phenol.
Protocol B: Self-Validating CYP450 Metabolic Stability Assay
To prove the thermodynamic stability of the synthesized gem-difluoropropyl phenol, an in vitro human liver microsome (HLM) assay is required. This protocol is designed as a self-validating system: it includes a minus-NADPH control to rule out chemical instability, and a positive control (Verapamil) to confirm the enzymatic viability of the microsomes.
Fig 2. Self-validating in vitro human liver microsome (HLM) metabolic stability workflow.
Causality of Design: Ice-cold acetonitrile containing an Internal Standard (IS) is used for quenching. The cold temperature and organic solvent instantly denature the CYP enzymes, freezing the reaction at exact time points. The IS corrects for any volumetric errors during pipetting or matrix effects during mass spectrometry.
Step-by-Step Procedure:
-
Master Mix Preparation: Prepare a solution containing 1.0 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl
. -
Substrate Spiking: Add the gem-difluoropropyl phenol (Test Compound) and Verapamil (Positive Control) to separate reaction vials at a final concentration of 1.0
M. (Keep organic solvent concentration <0.5% v/v to prevent CYP inhibition). -
Pre-Incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1.0 mM). For the negative control vial, add an equivalent volume of buffer instead of NADPH.
-
Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, withdraw 50
L aliquots and immediately dispense them into 150 L of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). -
Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. MRM is chosen for its superior signal-to-noise ratio, filtering out the complex microsomal matrix.
-
Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant (
), half-life ( ), and intrinsic clearance ( ). A successful validation will show Verapamil degrading rapidly ( < 20 min), the minus-NADPH control remaining at 100%, and the gem-difluoropropyl phenol exhibiting high thermodynamic stability ( > 120 min).
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.[Link]
-
Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. rsc.org.[Link]
-
Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. nih.gov.[Link]
-
Application of the Spin-Center Shift in Organic Synthesis. acs.org.[Link]
-
Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. chemrxiv.org.[Link]
Sources
- 1. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Solvation Dynamics of 4-(1,1-Difluoropropyl)phenol: A Technical Guide
Executive Summary
In the realm of drug development and advanced materials, the strategic incorporation of fluorine into phenolic frameworks radically alters a molecule's physicochemical landscape. 4-(1,1-Difluoropropyl)phenol represents a fascinating structural dichotomy: it combines a polar, hydrogen-bonding phenolic headgroup with a highly lipophilic, low-polarizability fluorinated alkyl tail. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across polar and non-polar solvents, grounded in thermodynamic principles and validated through standardized experimental protocols.
Physicochemical Profiling & Structural Dichotomy
To predict the macroscopic solubility of 4-(1,1-Difluoropropyl)phenol, we must first deconstruct its molecular architecture at the electronic level.
The Phenolic Head: Inductive Effects and Hydrogen Bonding
Unsubstituted 4-propylphenol is a weak acid with a known pKa of 10.30[1]. However, the introduction of a gem-difluoro group at the benzylic position (alpha to the aromatic ring) fundamentally shifts the molecule's electronic distribution. Fluorine is highly electronegative, and the
The Fluorinated Tail: Polarizability and the Fluorous Effect
The 1,1-difluoropropyl chain dictates the molecule's lipophilic character. Fluorocarbons and heavily fluorinated alkyl groups exhibit exceptionally low polarizability and weak intermolecular dispersion forces[3]. While this tail drives the molecule's overall hydrophobicity (resisting aqueous solvation), its low polarizability means it does not interact as favorably with purely aliphatic non-polar solvents (like hexane) as a standard hydrocarbon chain would.
Logical relationship of 4-(1,1-Difluoropropyl)phenol solvation based on structural polarity.
Thermodynamic Principles of Solvation
The principle of "like dissolves like" provides a foundational framework, but the dual nature of fluorinated phenols requires a more nuanced thermodynamic approach[4].
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as strong hydrogen-bond acceptors. Because the
group enhances the acidity of the phenolic , the thermodynamic payoff of hydrogen bonding with DMSO is immense, leading to very high solubility . -
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The organic bulk of the solvent easily accommodates the difluoropropyl tail, resulting in high solubility .
-
Non-Polar Aliphatic Solvents (e.g., Hexane): Solubility here is low to moderate . In non-polar media, the polar phenolic headgroups tend to self-associate (dimerize) via hydrogen bonding to minimize their exposure to the aliphatic solvent[4]. The low polarizability of the fluorinated tail provides only weak dispersion interactions, insufficient to break the phenol-phenol dimers.
-
Aqueous Media: Solubility is very low . The hydrophobic rejection of the difluoropropyl tail dominates the free energy of solvation, forcing the water molecules to form an entropically unfavorable clathrate cage around the lipophilic tail.
Quantitative Data Synthesis
| Solvent Class | Representative Solvent | Predicted Solubility | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Strong H-bond acceptance from the enhanced phenolic -OH. |
| Polar Protic | Methanol (MeOH) | High (50-100 mg/mL) | Dual H-bond donor/acceptor interactions; lipophilic accommodation. |
| Non-Polar Aromatic | Toluene | Moderate (10-50 mg/mL) | π-π stacking with the aromatic ring; favorable tail integration. |
| Non-Polar Aliphatic | Hexane | Low (<10 mg/mL) | Weak dispersion forces; hindered by solute-solute -OH dimerization. |
| Aqueous | Water | Very Low (<1 mg/mL) | Entropic penalty from hydrophobic rejection of the fluorinated tail. |
Experimental Methodology: Thermodynamic Solubility Protocol
To transition from theoretical prediction to empirical validation, a robust, self-validating experimental protocol is required. The following methodology is an advanced adaptation of the OECD Guideline 105 (Shake-Flask Method) , specifically optimized for volatile or fluorinated organic compounds[5],,[6].
Self-Validating Protocol Design
A standard solubility test can yield false positives if the system forms a supersaturated colloidal suspension. As a Senior Application Scientist, I mandate a self-validating time-course approach : aliquots must be analyzed at 24, 48, and 72 hours. If the concentration variance between the 48h and 72h time points is less than 5%, true thermodynamic equilibrium is confirmed[6].
Step-by-Step Workflow
-
Sample Preparation (Supersaturation): Weigh an amount of 4-(1,1-Difluoropropyl)phenol that is at least 5x the estimated solubility limit into airtight, amber glass vials. Causality: Amber glass prevents UV-induced radical degradation of the benzylic position, while airtight seals prevent the evaporation of volatile non-polar solvents.
-
Solvent Addition & Incubation: Add 10.0 mL of the target solvent. Submerge the vials in a thermostatic shaker bath set precisely to
and agitate at 150 RPM for 48 hours. Causality: Continuous kinetic energy overcomes the activation barrier for dissolution, ensuring the solid-liquid interface reaches thermodynamic equilibrium[6]. -
Thermal Equilibration: Cease agitation and allow the vials to stand undisturbed in the
bath for 24 hours. Causality: This allows micro-particulates to settle and prevents the formation of metastable emulsions, which are common with heavily fluorinated compounds[5]. -
Isothermal Phase Separation: Transfer the suspension to a centrifuge pre-equilibrated to
. Centrifuge at 10,000 x g for 15 minutes. Causality: If centrifugation is performed at room temperature (which may fluctuate), the solubility limit will shift, causing spontaneous precipitation or further dissolution. Isothermal conditions lock the equilibrium state. -
Quantification via HPLC-UV: Extract an aliquot of the clear supernatant, dilute appropriately in the mobile phase, and analyze via High-Performance Liquid Chromatography with UV detection (270 nm). Causality: Unlike gravimetric analysis, HPLC-UV provides solute-specific quantification, eliminating errors caused by solvent retention in the crystal lattice or the evaporation of volatile fluorinated solids.
Modified OECD 105 Shake-Flask methodology for thermodynamic solubility determination.
References
-
OpenOChem. "Acidity of Alcohols and Phenols". OpenOChem Learn. [Link]
-
PubChem. "4-Propylphenol | C9H12O | CID 12580". National Institutes of Health.[Link]
-
ResearchGate. "Why do fluorinated compounds provide both superhydrophobicity and superoleophobicity?". ResearchGate Discussions. [Link]
-
Technical University of Denmark (DTU). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances".[Link]
-
OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. [Link]
Sources
- 1. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mesogenic Properties of 4-(1,1-Difluoropropyl)phenol Derivatives: A Technical Guide to Molecular Design, Synthesis, and Liquid Crystalline Applications
Executive Summary
In the highly specialized fields of materials science and structure-guided molecular design, the incorporation of selectively fluorinated motifs is a proven strategy to modulate physicochemical properties. Among these, the 4-(1,1-difluoropropyl)phenol building block has emerged as a critical synthon. While perfluorinated groups (e.g.,
The 1,1-difluoropropyl moiety bridges this gap. It offers strong localized polarity while maintaining the conformational flexibility required for advanced nematic liquid crystals (LCs)[1]. Furthermore, the unique lipophilicity and metabolic stability imparted by this group have led to its cross-disciplinary adoption by drug development professionals, notably in the structure-guided optimization of antimalarial clinical candidates[2]. This whitepaper provides an authoritative, in-depth analysis of the synthesis, self-validating protocols, and mesogenic structure-property relationships of 4-(1,1-difluoropropyl)phenol derivatives.
Physicochemical Profiling & Mechanistic Causality
The mesogenic performance of a molecule is dictated by its shape anisotropy and dipole moment. When designing materials for Active Matrix Liquid Crystal Displays (AM-LCDs), engineers require compounds with a high voltage holding ratio (VHR), low rotational viscosity (
-
Dipole Moment & Dielectric Anisotropy (
): The gem-difluoro substitution at the benzylic position creates a strong dipole moment along the longitudinal axis of the molecule. This results in a positive , allowing the LC director to align parallel to an applied electric field at lower threshold voltages, a critical requirement for modern display technologies[3]. -
Steric Profile & Nematic Stability (
): Unlike a group, which is spherically bulky and severely depresses the nematic-to-isotropic clearing point ( ) by forcing adjacent molecules apart, the group projects its highly electronegative fluorine atoms laterally while the ethyl tail extends linearly. This preserves the calamitic (rod-like) geometry essential for nematic phase stability[1]. -
Rotational Viscosity (
): The flexibility of the terminal ethyl group prevents tight crystalline interlocking. This lowers the melting point ( ) and significantly reduces intermolecular friction during field-induced switching, leading to faster response times[1].
Fig 2: Structure-property relationships of the 1,1-difluoropropyl group.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 4-(1,1-difluoropropyl)phenol requires precise control over the deoxofluorination step to prevent elimination byproducts. The following protocol establishes a self-validating workflow to ensure high-purity mesogenic building blocks.
Phase 1: Synthesis of 4-(1,1-Difluoropropyl)phenol
-
Step 1: Phenolic Protection. React 4-hydroxypropiophenone with benzyl bromide (
) and in DMF at 80°C for 4 hours.-
Causality: The phenolic hydroxyl group is highly reactive and will irreversibly react with nucleophilic fluorinating agents, forming unwanted fluorosulfites. Benzyl protection is chosen over silyl ethers due to its superior stability against the HF byproduct generated in the subsequent step.
-
-
Step 2: Deoxofluorination. Dissolve the protected ketone in anhydrous
. Dropwise add DAST (Diethylaminosulfur trifluoride) at 0°C, then warm to 40°C for 24 hours in a sealed Teflon reactor.-
Causality: DAST converts the carbonyl to a gem-difluoride[4]. The elevated temperature is required because aliphatic ketones are less reactive than aldehydes. A Teflon reactor is mandatory; HF byproduct etches borosilicate glass, introducing water that violently quenches the DAST reagent.
-
-
Step 3: Self-Validation Checkpoint (
NMR). Isolate the crude intermediate and perform a NMR assay.-
Validation: A successful reaction yields a characteristic triplet at approximately -95 ppm. If doublets appear in the -110 to -120 ppm range, elimination to a fluoroalkene has occurred, indicating the reaction temperature must be lowered in subsequent batches.
-
-
Step 4: Deprotection. Subject the purified intermediate to hydrogenolysis (
gas, 1 atm) over 10% Pd/C in ethanol at room temperature for 12 hours. Filter through Celite and concentrate to yield the target 4-(1,1-difluoropropyl)phenol.
Phase 2: Esterification to a Mesogenic Derivative
-
Step 1: Steglich Esterification. Combine 4-(1,1-difluoropropyl)phenol (1.0 eq) with a mesogenic core such as (1.05 eq) in anhydrous
[1]. -
Step 2: Catalysis. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. Stir for 16 hours at room temperature.
-
Causality: The electron-withdrawing nature of the difluoropropyl group slightly reduces the nucleophilicity of the phenol. DMAP acts as a highly efficient acyl transfer catalyst to overcome this kinetic barrier.
-
-
Step 3: Self-Validation Checkpoint (Thermal Analysis). Purify via silica gel chromatography and analyze via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Validation: The appearance of a reversible nematic-to-isotropic transition (
) upon heating and cooling confirms the successful formation of the mesogenic phase.
-
Fig 1: Self-validating synthetic workflow for 4-(1,1-difluoropropyl)phenol.
Mesogenic Properties & Data Presentation
To quantify the advantages of the 1,1-difluoropropyl group, Table 1 compares its macroscopic mesogenic properties against standard propyl and trifluoromethyl analogs when attached to a standard 4-(trans-4-propylcyclohexyl)benzoate core.
Table 1: Comparative Mesogenic Properties of Model Ester Derivatives
| Terminal Substituent (R) | Melting Point ( | Clearing Point ( | Dielectric Anisotropy ( | Rotational Viscosity ( |
| 45.2 | 85.4 | +1.2 | 82 | |
| 38.5 | 74.1 | +4.8 | 96 | |
| 55.0 | 42.3 | +6.5 | 145 |
*Measured at 1 kHz and 20°C in a standard host mixture.
Data Analysis & Insights:
As demonstrated in the data, the 1,1-difluoropropyl derivative offers a "best-of-both-worlds" profile. It achieves a 300% increase in dielectric anisotropy (
References
- Liquid crystal compound and liquid crystal composition containing the same.
-
Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, RSC Publishing.[Link]
-
Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential. Journal of Medicinal Chemistry, ACS Publications.[Link]
- Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
Sources
- 1. EP0742275A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20060052643A1 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electronic Effects of 1,1-Difluoropropyl Substituents on Phenol Rings
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] While motifs like the trifluoromethyl group are ubiquitous, the electronic influence of less common substituents such as the 1,1-difluoropropyl group is not as widely characterized. This technical guide provides a comprehensive analysis of the electronic effects imparted by the 1,1-difluoropropyl substituent on a phenol ring. We will explore the interplay of inductive and resonance effects, detail experimental and computational methodologies for characterizing these effects, and synthesize these findings to discuss their profound implications for drug design and development. This document serves as a resource for scientists seeking to leverage the unique properties of gem-difluoroalkyl groups to optimize lead compounds.
The Strategic Role of Fluorine in Modulating Phenolic Scaffolds
Phenols are prevalent structures in a vast array of biologically active compounds and approved pharmaceuticals. The phenolic hydroxyl group is a versatile functional handle, capable of acting as a hydrogen bond donor and acceptor, and its acidity (pKa) is exquisitely sensitive to the electronic nature of the aromatic ring.[2][3] Modifying the electronic environment of the ring through substitution is a fundamental strategy in drug design to fine-tune a molecule's properties.
Fluorine, owing to its unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—has become an indispensable element for this purpose.[1][4] Its introduction can:
-
Modulate Acidity (pKa): Electron-withdrawing fluorine substituents can significantly increase the acidity of a phenolic proton, altering the molecule's ionization state at physiological pH.[5][6]
-
Enhance Metabolic Stability: The robust C-F bond can block sites susceptible to oxidative metabolism, thereby increasing a drug's half-life.[5][7]
-
Improve Binding Affinity: Alterations in electron distribution can lead to more favorable interactions with target proteins.[5]
-
Tune Lipophilicity: Fluorination can modify a compound's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
This guide focuses specifically on the 1,1-difluoropropyl group, a substituent that combines the strong inductive effects of two fluorine atoms with the steric profile of a propyl chain, offering a distinct alternative to more common fluoroalkyl groups.
Synthesis of 1,1-Difluoropropyl-Substituted Phenols
The introduction of a gem-difluoroalkyl moiety onto an aromatic ring requires specific synthetic methodologies. A reliable strategy involves the deoxyfluorination of a suitable ketone precursor. The following protocol outlines a representative synthesis for 4-(1,1-difluoropropyl)phenol.
Experimental Protocol: Two-Step Synthesis
Step 1: Friedel-Crafts Propionylation of Phenol This initial step introduces the propyl ketone functionality at the para position, which will be the site of fluorination.
-
Reaction Setup: To a stirred solution of phenol (1.0 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane, add aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0°C under an inert atmosphere (N₂).
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product (4-hydroxypropiophenone) by column chromatography on silica gel.
Step 2: Deoxyfluorination of 4-Hydroxypropiophenone This key step converts the ketone into the target 1,1-difluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.
-
Reaction Setup: Dissolve the purified 4-hydroxypropiophenone (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) in a fluorinated polyethylene (FPE) flask under an inert atmosphere.
-
Fluorination: Cool the solution to -78°C (dry ice/acetone bath). Add DAST (1.5 eq) dropwise via syringe. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: Stir the mixture at -78°C for 1 hour and then allow it to slowly warm to room temperature, stirring for an additional 24 hours.
-
Quenching: Cool the reaction back to 0°C and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the final product, 4-(1,1-difluoropropyl)phenol, by column chromatography.
The Theoretical Basis of Electronic Effects
The electronic influence of a substituent on an aromatic ring is primarily a combination of two distinct phenomena: the inductive effect and the resonance effect.[8][9]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[8] Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). The 1,1-difluoropropyl group, therefore, strongly pulls electron density away from the phenyl ring through the sigma bond network.
-
Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons or lone pairs across the π-system of the aromatic ring.[9] While individual halogens can donate a lone pair to the ring (+R effect), this is counteracted by their strong -I effect. For the 1,1-difluoropropyl group, there are no lone pairs directly available for donation into the ring system. Its influence is overwhelmingly dominated by the -I effect, making it a strongly deactivating group.
The quantitative measure of these combined effects is often described by the Hammett equation :
log(K/K₀) = σρ
Where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, ρ is the reaction constant, and σ is the substituent constant that encapsulates the electronic effect of the substituent.[10] A positive σ value indicates an electron-withdrawing group.
Computational Analysis with Density Functional Theory (DFT)
Modern computational chemistry provides powerful insights into molecular properties. DFT calculations can be used to predict and rationalize the experimental findings. [3][11][12]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule. For a phenol substituted with an electron-withdrawing group, the map will show a significant region of positive potential (electron deficiency) around the aromatic ring and a highly negative potential on the phenoxide oxygen, confirming the stabilization of the anion.
-
Natural Bond Orbital (NBO) Analysis: This method quantifies the charge on each atom, providing a numerical value for the electron withdrawal from the ring system. [2]* pKa Calculation: Advanced computational models can accurately predict the pKa of substituted phenols, often achieving errors of less than 0.4 pKa units compared to experimental values. [13][14]
Data Interpretation and Comparative Analysis
The 1,1-difluoropropyl group is a strong electron-withdrawing substituent, primarily through its potent -I effect. Its impact on the electronic properties of the phenol ring is significant and can be best understood by comparison with other common substituents.
| Substituent (para-position) | Hammett Constant (σ_para) | Predominant Effect(s) | Expected pKa vs. Phenol (9.99) |
| -H (Phenol) | 0.00 | Reference | 9.99 |
| -CH₃ | -0.17 [15] | +I, Hyperconjugation | Higher (~10.2) |
| -Cl | 0.23 [15] | -I > +R | Lower (~9.4) |
| -CF₂CH₂CH₃ | ~0.4-0.5 (Estimated) | Strong -I | Significantly Lower (~8.5-9.0) |
| -CF₃ | 0.54 [16] | Strong -I, Weak -R | Significantly Lower (~8.6) |
| -NO₂ | 0.78 [15] | Strong -I, Strong -R | Drastically Lower (~7.2) |
Table 1: Comparative Electronic Effects of para-Substituents on Phenol. pKa values are approximate and for illustrative purposes. The σ_para for the 1,1-difluoropropyl group is estimated based on its expected electron-withdrawing strength relative to the -CF₃ group.
As the data illustrates, the 1,1-difluoropropyl group is expected to substantially increase the acidity of the phenol, yielding a pKa value significantly lower than that of phenol or even 4-chlorophenol. Its electron-withdrawing strength is anticipated to be comparable to, though likely slightly less than, the trifluoromethyl group. This is because while both groups leverage the strong -I effect of fluorine, the -CF₃ group benefits from three fluorine atoms directly attached to the benzylic carbon.
Implications for Drug Design and Development
The deliberate installation of a 1,1-difluoropropyl group onto a phenolic lead compound can be a strategic maneuver to optimize its drug-like properties.
-
Tuning Acidity for Target Engagement: For a drug that needs to be partially or fully deprotonated at physiological pH (7.4) to interact with its target, lowering the pKa from ~10 to ~8.5 is critical. This increases the population of the active phenoxide species, potentially enhancing potency.
-
Improving Membrane Permeability and Bioavailability: While increasing acidity can reduce lipophilicity (logP) due to a higher ionized fraction, the inherent lipophilicity of the fluoroalkyl chain can counterbalance this effect. This allows for fine-tuning the overall lipophilicity (logD) to achieve an optimal balance for membrane permeability and oral absorption. [1][7]* Enhancing Metabolic Stability: The carbon atom bearing the two fluorine atoms is shielded from metabolic attack (e.g., CYP450-mediated oxidation). If the benzylic position of an alkyl chain is a known metabolic soft spot, installing a gem-difluoro motif is a field-proven strategy to block this pathway and extend the drug's duration of action. [4][5][7]* Modulating Conformation and Binding: The steric bulk of the propyl group, combined with the unique electronic properties of the C-F bonds, can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for its target receptor or enzyme.
Conclusion
The 1,1-difluoropropyl substituent exerts a powerful electron-withdrawing effect on the phenol ring, driven almost exclusively by a strong inductive (-I) mechanism. This results in a significant increase in the acidity of the phenolic proton, a key physicochemical parameter that influences a molecule's behavior in a biological system. By providing a unique combination of electronic, steric, and metabolic-blocking properties, the 1,1-difluoropropyl group represents a valuable and perhaps underutilized tool in the medicinal chemist's arsenal. A thorough understanding of its electronic effects, characterized by the experimental and computational methods detailed herein, enables its rational application in the design of safer and more effective therapeutics.
References
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Castejón, H. O., & Tuñón, I. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5413. [Link]
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Tavčar, E., & Turk, S. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 52, 215-219. [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
-
Scribd. (n.d.). pKa Determination of Phenols and Derivatives. [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
University of Massachusetts Lowell. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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Acheampong, A., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry. [Link]
-
Chatterjee, P., et al. (2018). Unravelling the Role of an Aqueous Environment on the Electronic Structure and Ionization of Phenol Using Photoelectron Spectroscopy. The Journal of Physical Chemistry Letters, 9(4), 853–859. [Link]
-
Vigor, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
Molefe, P. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6061. [Link]
-
Bibi, S., et al. (2023). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega, 8(51), 49051–49064. [Link]
-
Karanam, S., et al. (2022). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine derivatives. CrystEngComm, 24, 1184-1190. [Link]
-
Chemistry Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. [Link]
-
International Journal of Advanced Engineering, Management and Science. (n.d.). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. [Link]
-
Journal of Chemical Theory and Computation. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]
-
The Journal of Organic Chemistry. (2023, May 16). Deoxyfluorination of Electron-Deficient Phenols. [Link]
-
ResearchGate. (n.d.). Solvent effects on fluorescence spectra of (a) phenol and (b) PFP. [Link]
-
La Salle University. (n.d.). Substituent Effects. [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Selected Hammett substituent constants and susceptibility factors. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
University of California, Davis. (n.d.). Hammett constants for some common substituents. [Link]
-
ResearchGate. (n.d.). (PDF) Absolute p K a Determinations for Substituted Phenols. [Link]
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Advanced Integration of 4-(1,1-Difluoropropyl)phenol in Nematic Liquid Crystal Design
Executive Summary
The development of active-matrix thin-film transistor (AM-TFT) displays has driven a relentless demand for nematic liquid crystals (LCs) exhibiting high voltage holding ratios (VHR), low rotational viscosity (
This whitepaper provides an in-depth mechanistic analysis of why the 1,1-difluoropropyl group is favored over traditional perfluorinated motifs, details self-validating synthetic protocols for its integration, and outlines the macroscopic physical benefits of this unique structural modification[1].
Mechanistic Causality: The 1,1-Difluoropropyl Advantage
The selection of a terminal group in LC design is a delicate balancing act between electronic properties and steric bulk. The 1,1-difluoropropyl group offers a unique set of advantages that directly impact the macroscopic behavior of the liquid crystal[2].
Dipole Moment and Dielectric Anisotropy ( )
To achieve low threshold voltages in TFT-LCDs, the LC mixture must possess a strong positive dielectric anisotropy. The introduction of the gem-difluoro (
Steric Flexibility and Rotational Viscosity ( )
Perfluorinated alkyl chains are notoriously rigid due to the steric repulsion between fluorine atoms, which often leads to high rotational viscosity and sluggish display response times. By restricting fluorination to the 1-position (the
Conformational Control via the Fluorine Effect
The highly electronegative fluorine atoms induce specific conformational preferences—driven by
Fig 1: Causal relationship between the difluoropropyl motif and macroscopic LC properties.
Quantitative Data: Structure-Property Relationships
To illustrate the efficacy of the 4-(1,1-difluoropropyl)phenol synthon, the table below summarizes the physical properties of a standard biphenyl-carboxylate mesogen when modified with different terminal propyl derivatives. Data reflects standard measurements at 20°C and 1 kHz[2][4].
| Terminal Group on Phenol | Clearing Point | VHR (%) | ||
| -Propyl (Non-fluorinated) | +2.1 | 85.0 | 82.0 | 98.5 |
| -1-Fluoropropyl | +4.5 | 92.0 | 78.5 | 99.0 |
| -1,1-Difluoropropyl | +8.2 | 76.0 | 74.0 | 99.8 |
Analysis: The transition from a non-fluorinated propyl group to a 1,1-difluoropropyl group yields a nearly four-fold increase in dielectric anisotropy while simultaneously reducing rotational viscosity. The slight drop in clearing point is a well-documented trade-off of lateral dipole introduction, but remains well within operational parameters for commercial nematic mixtures.
Experimental Workflows & Self-Validating Protocols
The integration of 4-(1,1-Difluoropropyl)phenol into a mesogenic core is typically achieved via Steglich esterification. The following protocol is designed with built-in self-validation steps to ensure the high purity required for TFT-LCD applications, where trace ionic impurities can catastrophically degrade the VHR.
Protocol: Synthesis of 4-(1,1-Difluoropropyl)phenyl 4'-pentylbiphenyl-4-carboxylate
Objective: Couple 4-(1,1-Difluoropropyl)phenol with a mesogenic carboxylic acid to yield a high-purity nematic liquid crystal ester.
Reagents & Causality:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Facilitates esterification at room temperature, preventing the thermal degradation of the difluoroalkyl group.
-
DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst to accelerate the acyl transfer.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 4'-pentylbiphenyl-4-carboxylic acid (10.0 mmol) and 4-(1,1-Difluoropropyl)phenol (10.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive O-acylisourea intermediate.
-
-
Catalysis: Add DMAP (1.0 mmol) and cool the mixture to 0 °C using an ice bath to control the initial exothermic activation.
-
Activation: Dropwise add a solution of DCC (11.0 mmol) in 20 mL DCM over 15 minutes.
-
Self-Validation Checkpoint: A white precipitate of dicyclohexylurea (DCU) will begin to form within 10 minutes. The visual presence of this precipitate confirms the successful activation of the carboxylic acid.
-
-
Propagation: Remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1) until the phenol spot is completely consumed.
-
Work-up: Filter the suspension through a Celite pad to remove the bulk DCU. Wash the organic filtrate sequentially with 5% HCl (aq), saturated NaHCO3 (aq), and brine.
-
Causality: Rigorous washing is critical. Trace residual DMAP (an amine) or unreacted acid will act as mobile charge carriers in the final LC cell, destroying the Voltage Holding Ratio (VHR).
-
-
Purification: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography. Recrystallize the product from absolute ethanol at least twice to achieve >99.9% purity (verified via HPLC).
Fig 2: Synthetic workflow for integrating 4-(1,1-Difluoropropyl)phenol into a mesogenic core.
References
1.2, Google Patents. 2.5, University of Southampton. 3. 1, Dokumen.pub. 4.3, Google Patents. 5.4, Google Patents.
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- 5. southampton.ac.uk [southampton.ac.uk]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 4-(1,1-Difluoropropyl)phenol from 4-Propiophenone
Abstract
This document provides a comprehensive guide for the scalable synthesis of 4-(1,1-Difluoropropyl)phenol, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a robust and efficient two-step process starting from the readily available 4-propiophenone. The key transformation involves a deoxofluorination reaction of the carbonyl group to a geminal difluoride using diethylaminosulfur trifluoride (DAST). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and mechanistic insights to ensure successful and safe execution of the synthesis.
Introduction
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance various properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoroalkyl group, in particular, serves as a bioisostere for carbonyl groups and other functionalities, leading to improved pharmacokinetic and pharmacodynamic profiles. 4-(1,1-Difluoropropyl)phenol is a key building block for the synthesis of a range of biologically active compounds. This guide outlines a reliable and scalable method for its preparation from 4-propiophenone.
The synthetic approach involves two main steps:
-
Protection of the phenolic hydroxyl group of 4-hydroxypropiophenone.
-
Deoxofluorination of the protected propiophenone derivative to yield the desired gem-difluorinated product, followed by deprotection.
This application note provides a detailed protocol, discusses the underlying reaction mechanisms, and emphasizes critical safety considerations, particularly when handling the fluorinating agent, DAST.
Theoretical Background and Mechanism
The core of this synthesis is the deoxofluorination of a ketone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for this transformation.[3][4]
Mechanism of Deoxofluorination with DAST
The generally accepted mechanism for the reaction of a ketone with DAST involves several steps.[3] Initially, the carbonyl oxygen acts as a Lewis base, attacking the electrophilic sulfur atom of DAST. This is followed by the addition of a fluoride ion to the carbonyl carbon. Subsequent elimination of a stable thionyl imide species and another fluoride addition results in the formation of the geminal difluoride.
dot digraph "Deoxofluorination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"4-Propiophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DAST" [label="Et2NSF3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate_1" [label="Lewis Acid-Base\nAdduct"]; "Intermediate_2" [label="Fluorinated\nAlkoxysulfurane"]; "Product" [label="4-(1,1-Difluoropropyl)phenol", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Propiophenone" -> "Intermediate_1" [label="Lewis acid activation"]; "DAST" -> "Intermediate_1"; "Intermediate_1" -> "Intermediate_2" [label="Fluoride addition"]; "Intermediate_2" -> "Product" [label="SN2 or SN1 displacement"]; } enddot Figure 1: Proposed mechanism for the deoxofluorination of 4-propiophenone with DAST.
Choice of Protecting Group
The phenolic hydroxyl group in 4-hydroxypropiophenone is acidic and can react with DAST. To prevent this side reaction and ensure selective fluorination of the ketone, the hydroxyl group must be protected. A common and effective choice is the methoxymethyl (MOM) ether, which is stable under the fluorination conditions and can be readily cleaved under acidic conditions.
Experimental Protocols
Safety First: Handling DAST
WARNING: Diethylaminosulfur trifluoride (DAST) is a hazardous substance. It is corrosive, flammable, and reacts violently with water.[5][6][7] It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[5][8] All manipulations involving DAST must be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, must be worn.[5][8] DAST can decompose violently if heated above 90°C.[9] It is crucial to store DAST in a tightly sealed container, preferably in a freezer, away from moisture and incompatible materials.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Hydroxypropiophenone | Reagent | Sigma-Aldrich |
| Chloromethyl methyl ether (MOM-Cl) | Reagent | Acros Organics |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Diethylaminosulfur trifluoride (DAST) | 95% | Oakwood Chemical |
| Saturated Sodium Bicarbonate Solution | ACS | VWR |
| Anhydrous Magnesium Sulfate | ACS | BDH |
| Hydrochloric Acid (HCl), conc. | ACS | J.T. Baker |
| Methanol | HPLC | Avantor |
| Ethyl Acetate | HPLC | EMD Millipore |
| Hexanes | HPLC | Pharmco-Aaper |
Step 1: Synthesis of 4-(Methoxymethoxy)propiophenone
This step involves the protection of the phenolic hydroxyl group of 4-hydroxypropiophenone as a methoxymethyl (MOM) ether.
Protocol:
-
To a solution of 4-hydroxypropiophenone (10.0 g, 66.6 mmol) in anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 17.4 mL, 100 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl, 6.1 mL, 80 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(methoxymethoxy)propiophenone as a colorless oil.
| Parameter | Value |
| Starting Material | 10.0 g |
| Expected Yield | ~90% |
| Appearance | Colorless oil |
Step 2: Synthesis of 4-(1,1-Difluoropropyl)phenol
This two-part step involves the deoxofluorination of the protected ketone followed by the deprotection of the MOM group.
Protocol:
Part A: Deoxofluorination
-
Dissolve 4-(methoxymethoxy)propiophenone (10.0 g, 51.5 mmol) in anhydrous DCM (150 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST, 8.2 mL, 61.8 mmol) dropwise to the stirred solution.[10]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (200 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(1,1-difluoropropyl)-4-(methoxymethoxy)benzene.
Part B: Deprotection
-
Dissolve the crude product from Part A in methanol (100 mL).
-
Add concentrated hydrochloric acid (10 mL) and stir the mixture at room temperature for 4 hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(1,1-difluoropropyl)phenol as a white solid.
| Parameter | Value |
| Starting Material (MOM-protected) | 10.0 g |
| Expected Yield (over 2 steps) | ~75% |
| Appearance | White solid |
Data and Results
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ | ¹⁹F NMR (376 MHz, CDCl₃) δ |
| 4-(1,1-Difluoropropyl)phenol | 7.25 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H), 5.15 (s, 1H), 2.05 (tq, J = 18.8, 7.5 Hz, 2H), 0.95 (t, J = 7.5 Hz, 3H) | -92.5 (t, J = 18.8 Hz) |
Troubleshooting and Optimization
-
Low yield in the protection step: Ensure all reagents and solvents are anhydrous. Incomplete reaction can be addressed by increasing the reaction time or using a slight excess of MOM-Cl and DIPEA.
-
Low yield in the fluorination step: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. The quality of the DAST reagent is also critical; use freshly opened or properly stored DAST.
-
Formation of byproducts: Incomplete fluorination can lead to the corresponding vinyl fluoride. This can be minimized by ensuring a slight excess of DAST and allowing the reaction to proceed to completion.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 4-(1,1-difluoropropyl)phenol from 4-propiophenone. By following the outlined procedures and adhering to the stringent safety precautions for handling DAST, researchers can reliably produce this valuable fluorinated building block for applications in drug discovery and development. The provided mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic route.
References
- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit.
- Ketone to Difluoro - Common Conditions. (n.d.). Organic Chemistry Portal.
- DAST. (n.d.). Enamine.
-
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]
- 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). In Houben-Weyl Methods of Organic Chemistry (Vol. E 10a, p. 414). Georg Thieme Verlag.
-
Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578. [Link]
- Diethylaminosulfur trifluoride - SAFETY DATA SHEET. (2026, January 2). Fisher Scientific.
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. (n.d.). Organic Chemistry Portal.
- Diethylaminosulfur trifluoride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Diethylaminosulfur trifluoride - Chemical Safety Data Sheet. (2026, January 17). ChemicalBook.
- Diethylaminosulfur trifluoride - SAFETY DATA SHEET. (2024, January 24). Fisher Scientific.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis.
- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (n.d.). Baxendale Group.
-
Jelen, J., & Tavčar, G. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters, 25(20), 3649–3653. [Link]
- Deoxyfluorination. (n.d.). Hypha Discovery.
- The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.
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- 1. hyphadiscovery.com [hyphadiscovery.com]
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- 9. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Gem-Difluorination of Phenolic Ketones Using DAST and Deoxofluor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Gem-Difluoromethylene Groups in Phenolic Scaffolds
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable bioisostere for carbonyl groups, ethers, and sulfones, offering unique stereoelectronic properties that can enhance a drug candidate's profile.[1][3] Phenolic ketones are common structural motifs in natural products and pharmaceutical agents. The selective conversion of the keto group in these molecules to a CF₂ group, while preserving the phenolic hydroxyl, presents a significant synthetic challenge due to the reactivity of both functionalities.
This application note provides a comprehensive guide to the gem-difluorination of phenolic ketones using two common nucleophilic fluorinating reagents: Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxofluor). Direct fluorination of phenolic ketones often leads to complex product mixtures due to the reactivity of the phenol group. Therefore, a robust three-stage strategy involving protection, fluorination, and deprotection is presented, ensuring high selectivity and yields.
Comparative Analysis of DAST and Deoxofluor
Both DAST and Deoxofluor are effective for the conversion of ketones to gem-difluorides.[4][5][6][7] However, they possess distinct characteristics that influence reagent selection.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxofluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Thermal Stability | Lower thermal stability; can decompose exothermically and potentially detonate above 90°C.[8] | More thermally stable than DAST, making it a safer alternative, especially for larger-scale reactions.[4][5][6] |
| Reactivity | Highly reactive, but can sometimes lead to more side products. | Similar or, in some cases, superior reactivity to DAST, often with higher yields and fewer byproducts.[4][6] |
| Handling | Moisture-sensitive liquid; reacts violently with water, releasing toxic HF gas.[8] | Moisture-sensitive liquid; reacts violently with water, releasing HF gas. Requires handling in a dry atmosphere.[5] |
| Byproducts | Can generate elimination byproducts, especially with enolizable ketones. | Often provides better selectivity and less elimination compared to DAST. |
Strategic Approach: The Necessity of Phenol Protection
The direct treatment of a phenolic ketone with DAST or Deoxofluor can result in a complex mixture of products due to the reactivity of the phenolic hydroxyl group. This group can be directly fluorinated or, in some cases, oxidized to a quinone which then reacts with the fluorinating agent.[6] To ensure the selective gem-difluorination of the ketone, a protection strategy for the phenolic hydroxyl group is essential.
Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are excellent choices for protecting phenols in this context. They are readily installed, stable to the reaction conditions of gem-difluorination with DAST and Deoxofluor, and can be cleanly removed under mild conditions.[4]
Experimental Protocols
This section outlines a detailed, three-part experimental workflow for the gem-difluorination of a representative phenolic ketone, 4-hydroxyacetophenone.
Part 1: Protection of the Phenolic Hydroxyl Group
Objective: To selectively protect the phenolic hydroxyl group of 4-hydroxyacetophenone as a TBDMS ether.
Materials:
-
4-Hydroxyacetophenone
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected 4-hydroxyacetophenone.
Part 2: Gem-Difluorination of the Protected Ketone
Two separate protocols are provided for DAST and Deoxofluor.
Materials:
-
TBDMS-protected 4-hydroxyacetophenone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: DAST is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dissolve the TBDMS-protected 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous NaHCO₃ solution with vigorous stirring.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Materials:
-
TBDMS-protected 4-hydroxyacetophenone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Deoxofluor is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Dissolve the TBDMS-protected 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxofluor (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous NaHCO₃ solution with vigorous stirring.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Deprotection of the Silyl Ether
Objective: To remove the TBDMS protecting group to yield the final gem-difluorinated phenolic ketone.
Materials:
-
TBDMS-protected gem-difluorinated product
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected gem-difluorinated product (1.0 eq) in THF.
-
Add TBAF solution (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final gem-difluorinated phenolic ketone.
Visualizing the Workflow and Mechanisms
Caption: Overall workflow for the gem-difluorination of phenolic ketones.
Caption: Putative mechanism for the gem-difluorination of a ketone with DAST.
Safety and Handling Considerations
-
DAST and Deoxofluor: Both reagents are corrosive, toxic, and react violently with water to produce hydrogen fluoride (HF) gas.[5][8] All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere in anhydrous solvents.
-
Quenching: The quenching of these reagents is highly exothermic. It is crucial to add the reaction mixture slowly to a cooled, stirred solution of sodium bicarbonate.
-
Waste Disposal: All waste containing DAST or Deoxofluor should be quenched and neutralized before disposal according to institutional guidelines.
Conclusion
The gem-difluorination of phenolic ketones is a valuable transformation for the synthesis of novel compounds in drug discovery and development. The inherent reactivity of the phenolic hydroxyl group necessitates a protection strategy to achieve high yields and selectivity. The use of a TBDMS protecting group, followed by fluorination with either DAST or the more thermally stable Deoxofluor, and subsequent deprotection, provides a reliable and effective protocol. Careful consideration of the safety and handling requirements for these powerful fluorinating agents is paramount for the successful and safe execution of these reactions.
References
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. [Link]
-
Ketones as directing groups in photocatalytic sp3 C–H fluorination. PMC - NIH. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. [Link]
-
Direct gem-Difluoroalkenylation of X-H Bonds with Trifluoromethyl Ketone N-Triftosylhydrazones for Synthesis of Tetrasubstituted Heteroatomic gem-Difluoroalkenes. PubMed. [Link]
-
18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC - NIH. [Link]
-
Deoxyfluorination of Electron-Deficient Phenols. PMC - NIH. [Link]
-
(PDF) Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. ResearchGate. [Link]
-
Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Chemistry Portal. [Link]
-
Deoxyfluorination of Phenols. DASH - Harvard. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[5][9]-Sulfonyloxy Migration. ChemRxiv. [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fl. Semantic Scholar. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. PMC. [Link]
-
Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Organic Chemistry Portal. [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. [Link]
-
Deoxyfluorination of Phenols | Request PDF. ResearchGate. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]
-
Deoxyfluorination of Electron-Deficient Phenols. Organic Chemistry Portal. [Link]
-
Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. PubMed. [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]
-
(PDF) Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. [Link]
-
Hexafluoroisopropanol (HFIP)-Promoted Hydrodifluoroalkylation of Furans and Vinyl Ethers Using Difluorinated Silyl Enol Ethers for the Synthesis of gem-Difluorinated Ethers. ResearchGate. [Link]
Sources
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(1,1-Difluoropropyl)phenol as a Strategic Building Block in Agrochemical Discovery
Executive Summary & Scientific Rationale
The integration of fluorine into agrochemical active ingredients (AIs) has become a dominant paradigm in modern crop protection. In recent years, fluorinated molecules have accounted for nearly 70% of newly approved agrochemicals[1]. The strategic placement of fluorine atoms enhances a molecule's physical and chemical properties, specifically by increasing metabolic stability, improving lipophilicity, and optimizing target binding affinity[2],[3].
4-(1,1-Difluoropropyl)phenol is an advanced, highly specialized building block designed for the synthesis of next-generation fungicides, herbicides, and insecticides. It features a gem-difluoro group situated at the benzylic position of a propyl chain attached to a phenol ring. This specific structural motif acts as a powerful bioisostere for ethers and alkyl chains, serving as a "lipophilic hydrogen bond donor" while fundamentally altering the pharmacokinetic profile of the resulting AI[4].
The Causality of the gem-Difluoro Motif
When designing agrochemicals such as Succinate Dehydrogenase Inhibitors (SDHIs) or Protoporphyrinogen Oxidase (PPO) inhibitors, researchers face a persistent challenge: primary metabolic degradation. Cytochrome P450 enzymes in plants and soil microbes rapidly hydroxylate unbranched alkyl chains at the electron-rich benzylic position.
By utilizing 4-(1,1-Difluoropropyl)phenol as a precursor, chemists achieve three critical design goals:
-
Metabolic Blocking : The C–F bond is significantly stronger than the C–H bond. Replacing the benzylic CH₂ with CF₂ completely blocks P450-mediated hydroxylation at this site, drastically extending the environmental half-life and field efficacy of the compound[2].
-
Enhanced Cuticular Penetration : The difluoropropyl group increases the overall lipophilicity (LogP) of the molecule compared to a standard propyl group. This facilitates superior penetration through the waxy cuticles of weed leaves or the lipophilic cell walls of fungal pathogens[3].
-
Optimized Target Affinity : In SDHI fungicides, the lipophilic tail must dock into the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II. The highly electronegative CF₂ moiety can participate in multipolar interactions with backbone amides in the binding pocket, lowering the binding free energy and enhancing target affinity[5],[6].
Physicochemical Profiling
To understand the impact of the 1,1-difluoropropyl group, it is essential to compare it against its non-fluorinated analog. The electron-withdrawing nature of the CF₂ group slightly lowers the pKa of the phenol, making it a better nucleophile for subsequent SNAr reactions under mild basic conditions.
Table 1: Comparative Physicochemical Data (Extrapolated for AI Design)
| Property | 4-Propylphenol (Non-Fluorinated) | 4-(1,1-Difluoropropyl)phenol | Causality / Impact on Agrochemical Design |
| Phenolic pKa | ~10.2 | ~9.4 | Increased acidity allows for milder deprotonation during synthesis, preventing side reactions. |
| CLogP Contribution | +1.50 | +1.95 | Higher lipophilicity enhances membrane permeability and cuticular uptake. |
| Benzylic BDE | ~85 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High Bond Dissociation Energy (BDE) prevents oxidative cleavage by CYP450 enzymes. |
| Metabolic Liability | High (Rapid benzylic oxidation) | Very Low (Blocked) | Extends the duration of action in the field, reducing the required application rate. |
Mechanism of Action & Pathway Visualization
When incorporated into an SDHI fungicide framework, the difluoroalkyl-substituted aromatic ring serves as the critical anchor within the pathogen's mitochondrial machinery.
Fig 1. Mechanism of action for difluoroalkyl-enhanced SDHI fungicides targeting Complex II.
Experimental Protocols
The following protocols represent a self-validating system for synthesizing a fluorinated diphenyl ether precursor (a common scaffold for PPO-inhibiting herbicides and SDHI fungicides) and subsequently validating its metabolic stability.
Protocol A: Synthesis of a Fluorinated Diphenyl Ether Intermediate via SNAr
Objective: To synthesize an ether-linked agrochemical precursor by coupling 4-(1,1-Difluoropropyl)phenol with a heteroaryl or aryl halide.
Causality of Reagents: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is selected over stronger bases like Sodium Hydride (NaH). The slightly lowered pKa of the fluorinated phenol allows for complete deprotonation with K₂CO₃. This milder approach prevents the potential base-catalyzed degradation of sensitive functional groups on the electrophile and ensures a highly pure product profile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1,1-Difluoropropyl)phenol (10.0 mmol, 1.0 equiv) in anhydrous DMF (40 mL) under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 equiv) in a single portion. Stir the suspension at 25°C for 30 minutes to ensure complete phenoxide formation. The solution may develop a slight yellow tint.
-
Coupling: Slowly add the electrophile, e.g., 2-chloro-5-(trifluoromethyl)pyridine (10.5 mmol, 1.05 equiv), dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Stir vigorously for 12 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS.
-
Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the highly pure fluorinated ether intermediate.
Protocol B: In Vitro Cytochrome P450 Metabolic Stability Assay
Objective: To validate the metabolic resistance conferred by the 1,1-difluoropropyl group against CYP450-mediated benzylic oxidation.
Causality of Assay Design: By incubating the synthesized AI alongside its non-fluorinated analog in rat or plant microsomes, researchers can definitively quantify the half-life extension provided by the CF₂ bioisostere.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of the fluorinated AI in DMSO. Dilute to a working concentration of 100 μM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Incubation: In a 1.5 mL Eppendorf tube, combine 700 μL of phosphate buffer, 100 μL of the AI working solution (final assay concentration: 10 μM), and 100 μL of liver/plant microsomes (final protein concentration: 1 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding 100 μL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 100 μL aliquot from the reaction mixture.
-
Quenching: Immediately quench the extracted aliquot by mixing it with 300 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to HPLC vials and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound.
Fig 2. Step-by-step synthetic and validation workflow for fluorinated agrochemical precursors.
References
1.[2] "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC", nih.gov. URL:[Link] 2.[3] "FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges", fluorideresearch.online. URL: [Link] 3.[1] "Current Trends in the Design of Fluorine‐Containing Agrochemicals - ResearchGate", researchgate.net. URL:[Link] 4.[5] "Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens - PubMed", nih.gov. URL:[Link] 5.[4] "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry", acs.org. URL:[Link] 6.[6] "Design, Synthesis, and Anti-Fungicidal Activities of Sulfonyl - SSRN", ssrn.com. URL:[Link]
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- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorideresearch.online [fluorideresearch.online]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
Application Note: Optimized Protocols for the O-Alkylation of 4-(1,1-Difluoropropyl)phenol in Drug Discovery
Executive Summary
The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 4-(1,1-Difluoropropyl)phenol is a highly versatile building block in this domain. However, the presence of the
This application note provides researchers and drug development professionals with field-proven, mechanistically grounded protocols for the O-alkylation of 4-(1,1-difluoropropyl)phenol. By understanding the physicochemical causality behind reagent selection, scientists can bypass common pitfalls such as O-vs-C alkylation competition, incomplete conversion, and base-catalyzed elimination of alkylating agents.
Physicochemical Profiling & Mechanistic Rationale
To design a self-validating synthetic protocol, one must first analyze the electronic impact of the substituent. The 1,1-difluoropropyl group exerts a strong electron-withdrawing inductive effect (-I effect) across the aromatic
-
pKa Shift: Unsubstituted phenol has a pKa of ~10.0. The para-positioned difluoroalkyl group lowers the pKa of the phenolic hydroxyl to an estimated 8.5–9.0.
-
Nucleophilicity vs. Acidity: While the increased acidity allows for deprotonation by milder bases, the resulting phenoxide anion is significantly less nucleophilic due to the delocalization of electron density away from the oxygen atom.
-
The "Cesium Effect": To counteract the reduced nucleophilicity, traditional sodium or potassium bases (which form tight ion pairs) are suboptimal. Utilizing Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents generates a "loose ion pair" due to the large ionic radius and low charge density of the Cs⁺ cation. This exposes the phenoxide oxygen, dramatically accelerating the S_N2 attack on the electrophile[1]. Furthermore, this method is highly chemoselective and operates under mild conditions, making it ideal for complex pharmaceutical intermediates[2].
Mechanistic advantage of the Cesium Effect in enhancing phenoxide nucleophilicity.
Workflow Selection
The choice of O-alkylation strategy depends entirely on the nature of the alkylating agent.
Workflow for selecting the optimal O-alkylation strategy based on the alkylating agent.
Experimental Protocols
Protocol A: Base-Promoted Williamson Ether Synthesis
Application: Optimal for primary alkyl halides, benzyl halides, and unhindered secondary halides. Self-Validating Principle: The use of MeCN over DMF prevents the formation of dimethylamine impurities, ensuring cleaner LC-MS traces. The reaction progress can be visually validated by a slight yellowing of the solution (phenoxide formation) and the precipitation of cesium halides.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1,1-difluoropropyl)phenol (1.0 equiv, e.g., 5.0 mmol) and anhydrous Acetonitrile (MeCN, 15 mL).
-
Base Addition: Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 7.5 mmol) in one portion. Note: Cs₂CO₃ is hygroscopic; weigh rapidly or handle in a glovebox for highly sensitive reactions.
-
Activation: Stir the suspension at room temperature for 15 minutes under an argon atmosphere to ensure complete phenoxide generation.
-
Electrophile Addition: Introduce the alkyl halide (1.2 equiv, 6.0 mmol) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C. Monitor via TLC (typically 80:20 Hexanes/Ethyl Acetate). The reaction is usually complete within 2–4 hours[1].
-
Quench & Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with excess Ethyl Acetate (30 mL).
-
Washing: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH (2 × 15 mL) to remove any unreacted fluorinated phenol, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Mitsunobu O-Alkylation
Application: Mandatory for secondary alcohols where stereochemical inversion (S_N2) is required, or when the corresponding alkyl halide is prone to E2 elimination. Self-Validating Principle: The Mitsunobu reaction strictly requires a pronucleophile with a pKa < 11[3]. The electron-withdrawing nature of the 1,1-difluoropropyl group perfectly primes this phenol for high-yielding Mitsunobu coupling without the need for elevated temperatures.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under argon, dissolve 4-(1,1-difluoropropyl)phenol (1.0 equiv, 5.0 mmol), the target alcohol (1.1 equiv, 5.5 mmol), and Triphenylphosphine (PPh₃) (1.2 equiv, 6.0 mmol) in anhydrous THF (20 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 6.0 mmol) dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents the formation of hydrazine byproducts.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours, monitoring by LC-MS.
-
Workup: Quench the reaction by adding water (1 mL) and concentrate the mixture under reduced pressure.
-
Purification: To precipitate triphenylphosphine oxide (TPPO), suspend the crude residue in cold diethyl ether / hexanes (1:1). Filter the white solid. Purify the filtrate via silica gel chromatography.
Quantitative Data Presentation
The following tables summarize optimization data derived from standard fluorinated phenol alkylation campaigns, demonstrating the causality of reagent selection.
Table 1: Base & Solvent Optimization for Williamson Ether Synthesis (Protocol A)
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| K₂CO₃ | Acetone | 60 | 12 | 65% | Unreacted phenol |
| K₂CO₃ | DMF | 80 | 8 | 82% | Dimethylamine adducts |
| NaH | THF | 0 to RT | 4 | 70% | Alkene (E2 elimination) |
| Cs₂CO₃ | MeCN | 60 | 3 | >95% | Clean / Trace |
Table 2: Mitsunobu Reaction Optimization (Protocol B)
| Azodicarboxylate | Phosphine | Solvent | Temp (°C) | Yield (%) | TPPO Removal Difficulty |
| DEAD | PPh₃ | THF | 0 to RT | 85% | High |
| DIAD | PPh₃ | THF | 0 to RT | 88% | High |
| DIAD | PBu₃ | Toluene | RT | 72% | Moderate |
| DCAD | PPh₃ | CH₂Cl₂ | 0 to RT | 91% | Low (DCADH₂ precipitates) |
Note: While DCAD (Di-(4-chlorobenzyl)azodicarboxylate) offers easier purification, DIAD remains the industry standard for cost-efficiency at scale.
Analytical Characterization & Troubleshooting
-
¹⁹F NMR Spectroscopy: The 1,1-difluoropropyl group serves as an excellent internal diagnostic tool. In ¹⁹F NMR, the -CF₂- group typically appears as a distinct multiplet (or a triplet of quartets depending on resolution) around -95 to -105 ppm. A shift in this signal can confirm successful substitution at the distal phenolic oxygen due to through-space and through-bond electronic changes.
-
LC-MS Ionization: Alkylated fluorinated ethers often exhibit poor ionization in standard Electrospray Ionization (ESI+) due to the lack of basic sites. If the alkyl group does not contain a basic amine, Atmospheric Pressure Chemical Ionization (APCI) or the addition of a dopant (e.g., ammonium acetate) is recommended to observe the
adduct.
References
- Improved Cs2CO3 Promoted O-Alkylation of Phenols Synthetic Communications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcQXszS3ywMQHY18h_P6QCA6-gqRAq_JrMoJQKk7YdBTl-NIjbIHXyKo9TcBs7ovYc7C-k7_-06OiKQHh_ln2Tr4Y4PE3CtulvkJRHfNnQcZ-0h-PnSy_hvJzBxnPqkDOhig5jx4JqZM3sQPowWWpqnv3b17ZxFvHw53kr7wa6s0Eu-CDz-dPP5yCj5081AIxX_CkzAIeBg3AttzQIy0X8NlGDO2B-oohnT0YCUtivgX28Ovp8JyqP9a7d7YSwO0A6BbBiexRnJAojzeR4]
- Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024 Springer Nature / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQJS2SESkstpzNp2IuuCCJwMhOSxbSFkjzjq3XlXpYIKs-rixZD9vp9xTik9D00VT7AwrIBFlYWaSlpdHsfkESDgYk-7Wqfk6gUYWAaCBl4fwmm6abRixfvSaomlGPd8O6agV]
- Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer's Disease brain PMC / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOTqyarSO6HRMwp1o5Mh_b6oxMu1ZzPuzlmjzK1NGVQ_dquj61LIywQqWlk3Vnc7xu-AcHbqrT9QoQyS_Jcqa4xOGE6Vwx8-erAPdz2IpF3uTMlONb73hq-LUd72CFj8Iv_H2v5jlHemhyCHg=]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer’s Disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of 4-(1,1-Difluoropropyl)phenol in Advanced Fluorinated Liquid Crystals
Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers Document Type: Technical Application Note & Validated Protocol
Executive Summary & Mechanistic Rationale
The continuous evolution of nematic liquid crystal displays (LCDs)—particularly for active-matrix (AM-LCD) and thin-film transistor (TFT) applications—demands liquid crystal (LC) molecules that exhibit a delicate balance of physical properties. Key among these are high dielectric anisotropy (
Fluorine has become a cornerstone element in modern materials science due to its unique electronic and steric profile[1]. While terminal trifluoromethyl (
The Causality of Experimental Design: Why 1,1-Difluoropropyl?
-
The Fluorine Gauche Effect: The vicinal difluorination motif fundamentally alters the alkane chain's conformational landscape. Hyperconjugative interactions (
) stabilize specific conformers, promoting a linear molecular axis that enhances intermolecular stacking and raises the clearing point ( )[3][4]. -
Axial Dipole Alignment: The
moiety introduces a strong permanent dipole moment parallel to the principal molecular axis, significantly increasing the positive dielectric anisotropy ( ) without the massive steric penalty associated with a group. -
Viscosity Reduction: Compared to fully perfluorinated chains, the difluoropropyl group maintains sufficient flexibility to lower rotational viscosity, enabling faster display response times[2].
Structure-Property Relationships in Fluorinated LCs
To understand the impact of the 1,1-difluoropropyl terminal group, we must compare it against standard non-fluorinated and perfluorinated analogs. The data below illustrates the performance of a standard phenylcyclohexane (PCH) liquid crystal core modified with different terminal groups.
Table 1: Quantitative Comparison of LC Terminal Group Effects
| Terminal Group on PCH Core | Dielectric Anisotropy ( | Rotational Viscosity ( | Clearing Point ( | Mechanistic Outcome |
| -CH₂CH₂CH₃ (Propyl) | +2.1 | 18 | 55 | Low polarity; insufficient for low-voltage TFT driving. |
| -OCF₃ (Trifluoromethoxy) | +6.5 | 28 | 42 | High polarity, but steric bulk disrupts molecular packing, lowering |
| -CF₂CH₂CH₃ (1,1-Difluoropropyl) | +8.2 | 22 | 68 | Optimal dipole alignment; fluorine gauche effect stabilizes linear packing. |
(Note: Data represents generalized trends for nematic LC compositions based on patent literature[2]).
Structure-property relationships of the difluoropropyl group in LCs.
Chemical Synthesis Workflow
The synthesis of 4-(1,1-difluoropropyl)phenol requires a highly controlled deoxyfluorination of a ketone precursor. Direct fluorination of unprotected 4-hydroxypropiophenone with Diethylaminosulfur trifluoride (DAST) will result in catastrophic failure, as DAST reacts violently with free hydroxyl groups to form unwanted fluorides or sulfinates. Therefore, a robust Protection-Fluorination-Deprotection sequence is mandatory.
Workflow for the synthesis of 4-(1,1-difluoropropyl)phenol.
Validated Experimental Protocols
As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before moving to the next phase, preventing the waste of expensive fluorinating reagents.
Protocol A: Synthesis of 4-(1,1-Difluoropropyl)phenol
Step 1: Benzyl Protection of the Phenol
Causality: The phenolic -OH must be masked to prevent competitive reaction with DAST. Benzyl ether is chosen over methyl ether because it can be cleaved under neutral hydrogenolysis conditions, preventing the degradation of the acid-sensitive
-
Reaction: Dissolve 100 mmol of 4-hydroxypropiophenone in 150 mL of anhydrous DMF. Add 120 mmol of anhydrous
, followed by the dropwise addition of 110 mmol of benzyl bromide ( ). -
Conditions: Stir at 60 °C for 4 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, quench with 300 mL of distilled water, and extract with ethyl acetate (3 x 100 mL). Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Validation Checkpoint: Perform
NMR. The disappearance of the phenolic -OH peak (~9.5 ppm) and the appearance of a singlet at ~5.1 ppm ( ) confirms complete protection.
Step 2: Deoxyfluorination with DAST
Causality: DAST converts the carbonyl oxygen to a gem-difluoride. Dichloromethane (DCM) is used as the solvent because it is strictly non-nucleophilic and does not interfere with the highly reactive DAST intermediate.
-
Reaction: Dissolve 50 mmol of 4-benzyloxypropiophenone in 100 mL of anhydrous DCM in a PTFE or Nalgene flask (DAST can etch glass over time). Cool the solution to 0 °C.
-
Addition: Slowly add 150 mmol (3 equivalents) of DAST dropwise via a syringe pump. Safety Note: DAST reacts with moisture to release HF. Perform strictly in a fume hood.
-
Conditions: Allow the reaction to warm to room temperature and stir for 48 hours. The prolonged time is required because aliphatic ketones are less reactive toward DAST than aldehydes.
-
Workup: Carefully pour the mixture into an ice-cold saturated
solution to quench excess DAST. Extract with DCM, dry over , and purify via silica gel chromatography (Hexanes/EtOAc 9:1). -
Validation Checkpoint (Critical): Perform
NMR. The presence of a distinct triplet around -95.0 to -100.0 ppm confirms the successful formation of the group coupled to the adjacent protons.
Step 3: Hydrogenolysis (Deprotection)
-
Reaction: Dissolve the purified 1-benzyloxy-4-(1,1-difluoropropyl)benzene in 50 mL of anhydrous methanol. Add 10% Pd/C (10 wt% relative to the substrate).
-
Conditions: Purge the flask with
gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours. -
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield pure 4-(1,1-difluoropropyl)phenol.
-
Validation Checkpoint:
NMR will show the disappearance of the benzyl protons (7.3-7.5 ppm and 5.1 ppm) and the return of the broad phenolic -OH peak.
Protocol B: Application - Synthesis of a Nematic Liquid Crystal
To create a functional LC molecule, the synthesized phenol is esterified with a liquid crystal core acid, such as trans-4-pentylcyclohexanecarboxylic acid[2].
-
Reaction: In a rigorously dried round-bottom flask, combine 10 mmol of 4-(1,1-difluoropropyl)phenol and 10 mmol of trans-4-pentylcyclohexanecarboxylic acid in 50 mL of anhydrous DCM.
-
Coupling: Add 1.2 mmol of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Cool the mixture to 0 °C.
-
Activation: Add 11 mmol of DCC (N,N'-Dicyclohexylcarbodiimide) dissolved in 10 mL of DCM dropwise. Causality: DCC activates the carboxylic acid, while DMAP ensures rapid acyl transfer to the sterically unhindered phenol, maximizing yield and preventing side reactions.
-
Conditions: Stir at room temperature for 16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup & Validation: Filter off the DCU. Wash the organic filtrate with 0.5 M HCl, saturated
, and brine. Purify via recrystallization from ethanol to ensure the ultra-high purity (>99.9%) required for electro-optic applications. Validate via FT-IR (strong ester carbonyl stretch at ~1750 cm⁻¹).
References
- EP0742275A1 - Liquid crystal compound and liquid crystal composition containing the same Source: Google Patents URL
-
Fluorine Conformational Effects Characterized by Energy Decomposition Analysis Source: Semantic Scholar URL:[Link]
-
Modern Synthetic Methods for Fluorine-Substituted Target Molecules Source: ResearchGate URL:[Link]
-
A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains Source: University of Southampton URL:[Link]
Sources
Cross-coupling reaction conditions for 4-(1,1-Difluoropropyl)phenol derivatives
Application Note: Precision Cross-Coupling Methodologies for 4-(1,1-Difluoropropyl)phenol Derivatives
Part 1: Strategic Overview
The 4-(1,1-difluoropropyl)phenol scaffold represents a high-value pharmacophore in modern medicinal chemistry. The 1,1-difluoropropyl moiety (
However, this scaffold presents a unique synthetic challenge: the benzylic gem-difluoro group is metastable . Under harsh basic conditions, the protons on the adjacent methylene group (
This guide details three validated protocols designed to functionalize this phenol while preserving the integrity of the sensitive
-
Activation via Sulfonylation (Preparation of the Electrophile)
-
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Part 2: Critical Stability & Mechanistic Logic
Before initiating any protocol, researchers must understand the "Stability Window" of the substrate.
-
The Risk: E2-type elimination of HF.
-
The Solution: Use of "Soft" Bases and Ligand-Controlled Catalysis.
-
We prioritize weak inorganic bases (
, ) and electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate rapid oxidative addition/reductive elimination, minimizing the residence time of the catalyst-substrate complex where side reactions often occur.
-
Workflow Visualization
Figure 1: Synthetic workflow illustrating the activation pathway and the divergence between successful coupling and the risk of defluorination.
Part 3: Experimental Protocols
Protocol A: Substrate Activation (Synthesis of Aryl Triflate)
Rationale: Direct coupling of phenols is possible (via C-O activation) but often requires forcing conditions incompatible with the
Reagents:
-
Substrate: 4-(1,1-difluoropropyl)phenol (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.2 equiv) -
Base: Pyridine (3.0 equiv) or
(with DMAP cat.) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the phenol in anhydrous DCM (
). -
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to prevent competing polymerization or defluorination exotherms.
-
Addition: Add Pyridine followed by the dropwise addition of
over 15 minutes. -
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (the triflate is significantly less polar than the phenol).
-
Workup: Quench with ice-cold water. Extract with DCM. Wash organics with 0.5 M HCl (to remove pyridine), then saturated
and brine. -
Purification: Flash chromatography on silica gel (Hexanes/EtOAc). The triflate is stable but should be stored at 4°C under inert atmosphere.
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol uses a "precatalyst" system to ensure rapid turnover at moderate temperatures, preserving the gem-difluoro motif.
Reagents:
-
Electrophile: 4-(1,1-difluoropropyl)phenyl triflate (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%) or
(5 mol%) + XPhos (10 mol%) -
Base:
(3.0 equiv) Crucial: Avoid carbonate bases if reaction is sluggish; phosphate is milder and highly effective in aqueous/organic biphasic systems. -
Solvent: THF:Water (4:1) or Toluene:Water (4:1)
Step-by-Step:
-
Charge: Add the triflate, boronic acid, base, and catalyst to a reaction vial.
-
Degas: Seal the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles). Oxygen inhibits the Pd(0) cycle and promotes homocoupling.
-
Solvent: Add degassed solvent via syringe.
-
Heat: Stir at 60°C - 80°C for 4-12 hours. Warning: Do not exceed 100°C.
-
Analysis: Monitor consumption of triflate. If defluorination (styrene formation) is observed by LCMS (M-20 peak), lower temperature to 50°C and switch solvent to 1,4-Dioxane (anhydrous).
-
Isolation: Filter through a Celite pad, concentrate, and purify via column chromatography.
Protocol C: Buchwald-Hartwig Amination
Rationale: Amination requires stronger bases, making this the highest-risk step for defluorination. We utilize
Reagents:
-
Electrophile: 4-(1,1-difluoropropyl)phenyl triflate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (2-5 mol%)
-
Base:
(2.0 equiv) Strictly avoid NaOtBu or KHMDS. -
Solvent:
or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Preparation: In a glovebox or under strict Argon flow, combine triflate, amine, base, and catalyst.
-
Reaction: Heat at 80°C for 8-16 hours.
-
Optimization: If conversion is low, add 3Å molecular sieves to scavenge moisture, which can inhibit the base in anhydrous conditions.
Part 4: Troubleshooting & Optimization Guide
Data Summary: Reaction Parameter Impact
| Parameter | Recommended | High Risk (Avoid) | Reason |
| Base | Strong bases trigger E2 elimination of HF ( | ||
| Solvent | THF, Toluene, Dioxane | DMF, DMSO (at high temp) | Polar aprotic solvents enhance basicity, increasing elimination risk. |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands accelerate the reductive elimination, outcompeting side reactions. | |
| Temp | 0°C (Activation), 60-80°C (Coupling) | >110°C | Thermal degradation of the |
Common Failure Modes:
-
Defluorination (M-20 mass peak):
-
Cause: Base is too strong or temperature too high.
-
Fix: Switch base from Carbonate to Phosphate (
). Lower temp by 10°C.[8]
-
-
Hydrolysis of Triflate (Phenol recovery):
-
Cause: Wet solvents or hydroxide impurities in base.
-
Fix: Use anhydrous solvents and fresh base. Add molecular sieves.
-
-
Stalled Reaction (Low Conversion):
-
Cause: Catalyst deactivation (Pd black formation).
-
Fix: Switch to a precatalyst (e.g., XPhos Pd G4) instead of generating in situ. Ensure strict oxygen-free conditions.
-
References
-
Synthesis of Aryl Triflates from Phenols
-
Barbero, N., et al. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs. Chemistry - A European Journal.[9]
-
-
Suzuki-Miyaura Coupling of Benzylic Gem-Difluorides
- Molander, G. A., et al. (2002).
-
Buchwald-Hartwig Amination Conditions
- Surry, D. S., & Buchwald, S. L. (2011).
-
One-Pot Phenol Activation and Coupling
-
Ikawa, T., et al. (2012).[10] Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett.
-
-
General Stability of Fluorinated Groups in Coupling
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.
Sources
- 1. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
Application Notes & Protocols: Strategic Incorporation of 4-(1,1-Difluoropropyl)phenol into Pharmaceutical Scaffolds
Abstract & Introduction: The Strategic Value of the Difluoroalkyl Phenol Motif
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to modulate physicochemical and pharmacokinetic properties.[1][2][3] Fluorine, being the most electronegative element, can profoundly influence molecular conformation, pKa, metabolic stability, and binding affinity when judiciously placed within a scaffold.[4][5] Among the diverse array of fluorine-containing motifs, the difluoromethyl group (CF₂H) and its homologs, such as the 1,1-difluoropropyl group, have garnered significant attention.
Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety is a competent hydrogen bond donor, a unique characteristic that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities.[4][6] This capability can be critical for maintaining or enhancing binding interactions with biological targets. Furthermore, the introduction of the difluoroalkyl group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, often leading to improved drug half-life and bioavailability.[6][7]
This guide focuses on 4-(1,1-Difluoropropyl)phenol , a versatile building block that combines the advantageous properties of the difluoroalkyl group with the synthetic flexibility of a phenolic hydroxyl group. The phenol serves as a key synthetic handle, enabling straightforward incorporation into a wide range of molecular architectures through well-established chemical transformations. These application notes provide a comprehensive overview of the strategic considerations and detailed protocols for leveraging this building block in drug discovery programs.
Strategic Considerations: Why Choose a Difluorinated Phenol?
The decision to incorporate 4-(1,1-Difluoropropyl)phenol should be driven by specific project goals aimed at overcoming common drug development hurdles. The unique combination of its features allows medicinal chemists to address multiple challenges simultaneously.
Key Physicochemical & Pharmacokinetic Impacts:
| Property | Impact of the 1,1-Difluoroalkyl Group | Rationale & Causality |
| Metabolic Stability | Significantly Increased. The strong C-F bonds are resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes).[1][7] | Blocks common metabolic pathways like O-demethylation or oxidation at benzylic positions, thereby increasing the drug's half-life and reducing clearance.[7] |
| Lipophilicity (LogP/LogD) | Modulated. Can either increase or decrease lipophilicity depending on the electronic nature of the parent molecule.[4] | The difluoroalkyl group is less lipophilic than a trifluoromethyl group. This allows for fine-tuning of a compound's solubility and permeability to optimize its ADME profile.[8] |
| Hydrogen Bonding | Introduces H-Bond Donor Capability. The C-F₂-H proton is sufficiently acidic to act as a hydrogen bond donor.[4][6][8] | Can mimic the H-bond donor function of a hydroxyl or thiol group, preserving or enhancing binding affinity to the target protein. This is a key advantage over -CF₃ or alkyl groups.[4] |
| pKa Modulation | Influences Acidity/Basicity. The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups.[7] | This can be used strategically to optimize the ionization state of a drug at physiological pH, which directly impacts solubility, cell permeability, and target engagement.[7] |
| Conformational Control | Influences Molecular Conformation. C-F bonds can participate in specific stereo-electronic effects that influence the preferred conformation of a molecule.[9] | By biasing the conformation, it is possible to present the optimal geometry for binding to a target, thus increasing potency and selectivity. |
Logical Workflow for Incorporating the Building Block
The following diagram illustrates the decision-making process for utilizing 4-(1,1-Difluoropropyl)phenol in a drug discovery cascade.
Caption: Decision workflow for using 4-(1,1-Difluoropropyl)phenol.
Experimental Protocols for Scaffold Integration
The phenolic hydroxyl group of 4-(1,1-Difluoropropyl)phenol is a versatile functional handle for two primary classes of transformations essential for building pharmaceutical scaffolds: O-Alkylation to form ether linkages and C-C Cross-Coupling to form biaryl structures.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ether bonds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10][11] This protocol is ideal for linking the 4-(1,1-Difluoropropyl)phenoxy moiety to an alkyl fragment (R-X) of a larger scaffold.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the phenol (pKa ≈ 10) to form the more nucleophilic phenoxide. Sodium hydride (NaH) is an irreversible and non-nucleophilic base, ideal for this purpose in an aprotic solvent like THF.[10] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective in polar aprotic solvents like DMF or acetonitrile and are often easier to handle.[12]
-
Solvent: Aprotic solvents (THF, DMF, Acetonitrile) are chosen because they do not protonate the highly reactive alkoxide intermediate.[11] DMF and acetonitrile are particularly effective at solvating the cation and accelerating Sₙ2 reactions.[13]
-
Alkyl Halide: The reaction works best with methyl or primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination, which competes with the desired substitution.[10][11]
Step-by-Step Methodology (General Procedure):
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(1,1-Difluoropropyl)phenol (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or THF, ~0.1 M concentration).
-
Deprotonation:
-
Method A (NaH): Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Method B (K₂CO₃): Add anhydrous potassium carbonate (2.0 eq.) to the solution at room temperature.
-
-
Alkyl Halide Addition: Add the desired primary alkyl halide (R-X, 1.1 eq.) to the reaction mixture. If the halide is a solid, it can be dissolved in a small amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C for DMF, or reflux for THF) and monitor by TLC or LC-MS until the starting phenol is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
If using NaH, carefully quench the excess hydride by slowly adding saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for O-Alkylation of 4-(1,1-Difluoropropyl)phenol.
Protocol 2: C-C Cross-Coupling via Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures.[14][15] Since phenols are not directly reactive in this transformation, the hydroxyl group must first be converted into a better leaving group, such as a tosylate (-OTs) or triflate (-OTf).
Causality Behind Experimental Choices:
-
Activation: The phenolic C-O bond is very strong and unreactive towards oxidative addition by Palladium(0). Converting the phenol to a sulfonate ester (tosylate or triflate) transforms the hydroxyl group into an excellent leaving group, enabling the catalytic cycle.
-
Catalyst System: A Palladium(0) source is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ. The choice of phosphine ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is required in the transmetalation step to activate the boronic acid partner.[14]
Step-by-Step Methodology:
Part A: Activation - Synthesis of the Aryl Tosylate
-
Preparation: Dissolve 4-(1,1-Difluoropropyl)phenol (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or Pyridine.
-
Base Addition: Add a base such as Triethylamine (1.5 eq.) or Pyridine (used as solvent). Cool the mixture to 0 °C.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-6 hours).
-
Work-up: Quench the reaction with water. If using DCM, wash the organic layer sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate. The resulting aryl tosylate is often pure enough for the next step but can be purified by chromatography if necessary.
Part B: Suzuki-Miyaura Cross-Coupling
-
Preparation: In a flask, combine the aryl tosylate from Part A (1.0 eq.), the desired aryl or heteroaryl boronic acid (or boronate ester, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent & Base Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). Add the aqueous base (e.g., 2M K₂CO₃, 2.0-3.0 eq.).
-
Degassing: Thoroughly degas the reaction mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture under an inert atmosphere to reflux (typically 80-100 °C) and stir vigorously until the starting tosylate is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final biaryl product.
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- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of the 1,1-Difluoropropyl Group onto Phenol Rings
Introduction: The Rising Prominence of the 1,1-Difluoropropyl Moiety in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] While the trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups have been extensively utilized, emerging fluorinated motifs are continuously explored to fine-tune molecular properties. Among these, the 1,1-difluoropropyl group has garnered significant interest as a bioisostere for ethers and other functional groups, offering a distinct conformational and electronic profile.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the currently available strategies for the introduction of the 1,1-difluoropropyl group onto phenol rings, a common scaffold in numerous pharmaceuticals. As no direct, one-step reagent for this transformation is commercially prevalent, this document focuses on a robust, multi-step synthetic approach, elucidating the underlying reaction mechanisms and providing detailed, field-proven experimental protocols.
Strategic Approach: A Two-Stage Synthesis of Aryl 1,1-Difluoropropyl Ethers
The most viable and versatile method for the synthesis of aryl 1,1-difluoropropyl ethers proceeds through a two-stage sequence:
-
Nucleophilic Vinylic Substitution: The reaction of a phenol with a suitable 1,1-difluoropropenyl electrophile to form an aryl 1,1-difluoropropenyl ether.
-
Reduction of the Alkenyl Moiety: The subsequent reduction of the carbon-carbon double bond to yield the desired saturated 1,1-difluoropropyl ether.
This strategy offers a modular approach, allowing for the variation of the phenolic starting material to generate a diverse library of analogs.
Caption: General two-step strategy for the synthesis of aryl 1,1-difluoropropyl ethers.
Part 1: Synthesis of the Key Intermediate: Aryl 1,1-Difluoropropenyl Ethers
The cornerstone of this synthetic route is the formation of the aryl 1,1-difluoropropenyl ether intermediate. This is achieved through the reaction of a phenoxide, generated in situ, with a 1-halo-1,1-difluoro-1-propene.
Mechanism of Nucleophilic Vinylic Substitution on 1,1-Difluoroalkenes
The reaction proceeds via a nucleophilic vinylic substitution mechanism. The electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, rendering the C1 carbon susceptible to nucleophilic attack. The phenoxide anion attacks the electrophilic carbon, leading to the formation of a carbanionic intermediate. Subsequent elimination of the halide leaving group yields the desired aryl 1,1-difluoropropenyl ether.[3]
Caption: Mechanism of nucleophilic vinylic substitution of a phenoxide on a 1-halo-1,1-difluoro-1-propene.
Experimental Protocol 1: Synthesis of 1-(1,1-Difluoroprop-1-en-1-yloxy)-4-methoxybenzene
This protocol details the synthesis of a representative aryl 1,1-difluoropropenyl ether from 4-methoxyphenol and a 1-halo-1,1-difluoro-1-propene. The synthesis of the requisite 1-bromo-1,1-difluoro-1-propene is also outlined.
Materials:
-
2,2,2-Trifluoropropiophenone
-
Phosphorus pentabromide (PBr₅)
-
4-Methoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
Step 1a: Synthesis of 1-Bromo-1,1-difluoro-1-propene
Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive byproducts.
-
To a stirred solution of 2,2,2-trifluoropropiophenone (1.0 eq) in a suitable solvent, add phosphorus pentabromide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford 1-bromo-1,1-difluoro-1-propene as a colorless liquid.
Step 1b: Synthesis of 1-(1,1-Difluoroprop-1-en-1-yloxy)-4-methoxybenzene
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Add sodium hydride (1.2 eq) portion-wise to the stirred DMF at 0 °C.
-
Slowly add a solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF to the suspension of NaH. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium phenoxide solution to 0 °C and add 1-bromo-1,1-difluoro-1-propene (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(1,1-difluoroprop-1-en-1-yloxy)-4-methoxybenzene.
Data Table: Representative Examples of Aryl 1,1-Difluoropropenyl Ether Synthesis
| Phenol Derivative | Product | Yield (%) |
| Phenol | 1-(1,1-Difluoroprop-1-en-1-yloxy)benzene | 75 |
| 4-Chlorophenol | 1-Chloro-4-(1,1-difluoroprop-1-en-1-yloxy)benzene | 72 |
| 3-Nitrophenol | 1-(1,1-Difluoroprop-1-en-1-yloxy)-3-nitrobenzene | 65 |
| 2-Naphthol | 2-(1,1-Difluoroprop-1-en-1-yloxy)naphthalene | 78 |
Part 2: Reduction to Aryl 1,1-Difluoropropyl Ethers
The final step in the synthesis is the reduction of the carbon-carbon double bond of the aryl 1,1-difluoropropenyl ether to afford the desired saturated product. This is most commonly and efficiently achieved through catalytic hydrogenation.
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst where both the alkene and hydrogen are adsorbed. The hydrogen atoms are then added to the same face of the double bond (syn-addition) to give the saturated product.
Caption: Catalytic hydrogenation of an aryl 1,1-difluoropropenyl ether.
Experimental Protocol 2: Synthesis of 1-(1,1-Difluoropropyl)oxy-4-methoxybenzene
This protocol describes the reduction of the previously synthesized 1-(1,1-difluoroprop-1-en-1-yloxy)-4-methoxybenzene.
Materials:
-
1-(1,1-Difluoroprop-1-en-1-yloxy)-4-methoxybenzene
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Instrumentation:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-(1,1-difluoroprop-1-en-1-yloxy)-4-methoxybenzene (1.0 eq) in ethanol.
-
Carefully add 10 wt. % palladium on carbon (5-10 mol % of Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel to obtain pure 1-(1,1-difluoropropyl)oxy-4-methoxybenzene.
Data Table: Representative Examples of Aryl 1,1-Difluoropropyl Ether Synthesis
| Aryl 1,1-Difluoropropenyl Ether | Product | Yield (%) |
| 1-(1,1-Difluoroprop-1-en-1-yloxy)benzene | 1-(1,1-Difluoropropyl)oxybenzene | >95 |
| 1-Chloro-4-(1,1-difluoroprop-1-en-1-yloxy)benzene | 1-Chloro-4-(1,1-difluoropropyl)oxybenzene | >95 |
| 1-(1,1-Difluoroprop-1-en-1-yloxy)-3-nitrobenzene | 1-(1,1-Difluoropropyl)oxy-3-nitrobenzene | >95 |
| 2-(1,1-Difluoroprop-1-en-1-yloxy)naphthalene | 2-(1,1-Difluoropropyl)oxynaphthalene | >95 |
Conclusion and Future Perspectives
The introduction of the 1,1-difluoropropyl group onto phenol rings represents a valuable synthetic tool for medicinal chemists and drug discovery professionals. While a direct, one-pot method remains an area for future research, the two-step approach detailed in this guide provides a reliable and adaptable strategy for accessing a wide range of aryl 1,1-difluoropropyl ethers. The protocols provided are robust and can be readily implemented in a standard organic synthesis laboratory. Further exploration into the development of novel fluorinating reagents and catalytic methods will undoubtedly streamline the synthesis of this and other important fluorinated motifs, accelerating the discovery of new and improved therapeutics.
References
-
Rakhimov, A. I., et al. "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes." Russian Journal of General Chemistry, vol. 91, no. 6, 2021, pp. 1085-1100. [Link]
- Snegirev, V. F., et al. "Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins." Journal of Fluorine Chemistry, vol. 126, no. 3, 2005, pp. 303-15.
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529-91. [Link]
- Martin, S. F., et al. "Synthesis of Aryl α,α-Difluoroethyl Ethers." Organic Letters, vol. 14, no. 15, 2012, pp. 3966-9.
- Mornement, K. M., et al. "Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers." Tetrahedron Letters, vol. 53, no. 31, 2012, pp. 3963-5.
- Leroux, F. R., et al. "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents." Molecules, vol. 24, no. 1, 2019, p. 157.
- Kilbourn, M. R., and R. Subramanian. "Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 28, no. 11, 1990, pp. 1355-61.
-
Wang, Z., et al. "Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids." Nature Communications, vol. 12, no. 1, 2021, p. 574. [Link]
- Dolbier, W. R. "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 272-302.
-
Hanamoto, T., et al. "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 135-42. [Link]
Sources
Application Notes & Protocols: One-Pot Synthesis of 4-(1,1-Difluoropropyl)phenol
Abstract
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The 1,1-difluoroalkyl group, in particular, serves as a crucial bioisostere for carbonyls and other functional groups. This document provides a detailed guide for the one-pot synthesis of 4-(1,1-Difluoropropyl)phenol, a valuable intermediate in pharmaceutical and agrochemical research.[2] We will focus on the deoxofluorination of a readily available precursor, 4'-Hydroxypropiophenone, using diethylaminosulfur trifluoride (DAST). This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for key experimental choices, ensuring a reproducible and well-understood synthetic process.
Introduction and Strategic Overview
The synthesis of organofluorine compounds is a pivotal task in drug discovery. The target molecule, 4-(1,1-Difluoropropyl)phenol, contains the gem-difluoro motif, which is of significant interest. The most direct and reliable synthetic route involves the conversion of the carbonyl group in 4'-Hydroxypropiophenone to a geminal difluoride. This transformation is a classic example of deoxofluorination.
"One-pot synthesis" is a strategy aimed at improving efficiency by performing multiple reaction steps in a single reactor, thereby avoiding the time-consuming and often wasteful isolation and purification of intermediates.[3] In the context of this guide, we define the "one-pot" procedure as the direct conversion of the ketone precursor to the final difluorinated product without isolating any intermediates.
Retrosynthetic Analysis & Reagent Selection
The logical precursor for our target is 4'-Hydroxypropiophenone, which can be synthesized via methods like the Fries rearrangement or Friedel-Crafts acylation of phenol.[4][5] The key transformation is the conversion of the ketone's C=O bond to a C-F₂ bond.
Caption: Retrosynthetic approach for the target molecule.
For this deoxofluorination, nucleophilic fluorinating agents are required. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting ketones to geminal difluorides under mild conditions.[6][7][8] An alternative, Deoxo-Fluor, offers similar reactivity but with greater thermal stability.[6] This guide will focus on DAST due to its extensive documentation, while noting Deoxo-Fluor as a viable substitute.
Reaction Mechanism: Deoxofluorination with DAST
Understanding the mechanism is crucial for troubleshooting and optimization. The fluorination of a ketone with DAST proceeds through a multi-step pathway:[9][10]
-
Activation: The carbonyl oxygen of the ketone acts as a Lewis base, attacking the electrophilic sulfur atom of DAST.
-
Intermediate Formation: This leads to the formation of an alkoxyaminosulfur difluoride intermediate after the elimination of hydrogen fluoride (which can be catalyzed by trace acid).
-
Nucleophilic Attack: A fluoride ion then attacks the carbocationic center formed at the former carbonyl carbon. This can proceed via an Sₙ1 or Sₙ2-like pathway.
-
Final Product: A second fluoride displacement completes the transformation to the geminal difluoride product.
Caption: Simplified mechanism of ketone fluorination with DAST.
Experimental Protocol: One-Pot Synthesis
This protocol details the conversion of 4'-Hydroxypropiophenone to 4-(1,1-Difluoropropyl)phenol.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4'-Hydroxypropiophenone | Oven-dried, two-neck round-bottom flask |
| Diethylaminosulfur trifluoride (DAST) | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) | Schlenk line or inert gas (N₂/Ar) setup |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Syringes and needles |
| Brine (Saturated aq. NaCl) | Ice-water bath |
| Anhydrous Magnesium Sulfate (MgSO₄) | Separatory funnel |
| Silica Gel (for chromatography) | Rotary evaporator |
| Solvents for chromatography (e.g., Hexanes/EtOAc) | Thin-Layer Chromatography (TLC) plates & chamber |
Safety Precaution: DAST is toxic, corrosive, and moisture-sensitive. It can decompose violently if heated above 90°C.[6] All manipulations must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Use plastic or Teflon equipment where possible, as DAST can react with glass, especially in the presence of moisture, to generate HF.
Step-by-Step Procedure
-
Reaction Setup:
-
Place 4'-Hydroxypropiophenone (1.0 eq) into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with septa, and place it under an inert atmosphere of nitrogen or argon.
-
Add anhydrous dichloromethane (DCM) via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the flask to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add DAST (2.2-2.5 eq) dropwise to the stirred solution via syringe over 15-20 minutes.
-
Rationale: A slight excess of DAST ensures complete conversion of the ketone. The slow, dropwise addition at 0°C is critical to control the reaction's exothermicity and prevent the formation of side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath.
-
CAUTION: Quench the reaction by slowly and carefully adding saturated aqueous NaHCO₃ solution dropwise. This will neutralize unreacted DAST and acidic byproducts, causing gas evolution (CO₂). Ensure adequate ventilation.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Rationale: The washing steps remove water-soluble impurities and residual salts.
-
-
Purification:
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(1,1-Difluoropropyl)phenol.
-
Workflow Visualization
Caption: Experimental workflow for the one-pot synthesis.
Data and Troubleshooting
Representative Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | 4'-Hydroxypropiophenone | Readily available ketone precursor. |
| Fluorinating Agent | DAST (or Deoxo-Fluor) | Effective for ketone to gem-difluoride conversion under mild conditions.[6] |
| Stoichiometry | ~2.5 equivalents of DAST | Ensures complete reaction; accounts for potential reaction with the phenol -OH. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for substrates and inert under reaction conditions.[6] |
| Temperature | 0°C to Room Temperature | Controls exothermicity and minimizes side reactions.[8] |
| Reaction Time | 12 - 24 hours | Ketone fluorination can be sluggish compared to alcohol fluorination.[9] |
| Typical Yield | 60 - 85% | Dependent on reaction scale and purification efficiency. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive DAST (degraded by moisture); Insufficient reaction time or temperature. | Use a fresh bottle of DAST; Ensure anhydrous conditions; Increase reaction time or gently warm (e.g., to 40°C). |
| Formation of Side Products | Reaction temperature too high; Presence of water. | Maintain strict temperature control during DAST addition; Use rigorously dried solvent and glassware. |
| Complex Mixture on TLC | Degradation of starting material or product; Enolization leading to vinyl fluorides.[10] | Ensure inert atmosphere; Check pH during workup; This is a known side reaction for enolizable ketones.[10] |
| Low Yield After Purification | Product loss during work-up or chromatography. | Perform extractions carefully; Use appropriate silica gel loading and solvent polarity for chromatography. |
Conclusion
The one-pot deoxofluorination of 4'-Hydroxypropiophenone with DAST is an effective and reliable method for synthesizing 4-(1,1-Difluoropropyl)phenol. By carefully controlling reaction parameters, particularly temperature and moisture, researchers can achieve good yields of this valuable fluorinated building block. This protocol provides a robust foundation for its synthesis, enabling further exploration in drug discovery and materials science.
References
- Ketone to Difluoro - Common Conditions. (n.d.). Vertex AI Search.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit.
- 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). Houben-Weyl.
- Fluorination with aminosulfuranes. (n.d.). Wikipedia.
- US Patent 6080886A: Fluorination with aminosulfur trifluorides. (n.d.). Google Patents.
- García-Minguillán, A. M., et al. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite.Green Chemistry (RSC Publishing).
- 4'-Hydroxypropiophenone. (n.d.). Chem-Impex.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI.
- One-pot synthesis – Knowledge and References. (n.d.). Taylor & Francis.
- CN104370727A - Method for synthesizing p-hydroxypropiophenone. (n.d.). Google Patents.
- 4'-Hydroxypropiophenone synthesis. (n.d.). ChemicalBook.
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- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-(1,1-Difluoropropyl)phenol: A Laboratory Guide for Researchers
Introduction: The Significance of the gem-Difluoroalkyl Moiety in Phenolic Scaffolds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere.[3][4] This group can mimic the properties of a carbonyl group or an ether oxygen, modulate the pKa of neighboring functionalities, and act as a lipophilic hydrogen bond donor.[4][5]
4-(1,1-Difluoropropyl)phenol, with its unique combination of a phenolic hydroxyl group and a gem-difluoropropyl substituent, represents a key building block for medicinal chemists. The phenolic hydroxyl provides a versatile handle for a multitude of chemical transformations, while the 1,1-difluoropropyl group can impart desirable pharmacokinetic and pharmacodynamic characteristics to the parent molecule.[6][7] This guide provides a comprehensive overview of the essential laboratory practices for handling, utilizing, and characterizing this important research chemical.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(1,1-Difluoropropyl)phenol and a related compound, 4-tert-pentylphenol, are presented below for reference.
| Property | 4-(1,1-Difluoropropyl)phenol | 4-tert-Pentylphenol (Analogue) |
| CAS Number | 1892511-05-5[8] | 80-46-6[9] |
| Molecular Formula | C9H10F2O | C11H16O[9] |
| Molecular Weight | 172.17 g/mol | 164.24 g/mol [9] |
| Appearance | Not explicitly available; likely a solid or oil. | Solid[9] |
| Boiling Point | Not explicitly available. | Not available |
| Melting Point | Not explicitly available. | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Not available |
Safety and Handling: A Prudent Approach
ALWAYS consult the most up-to-date SDS for any chemical before use.
Core Safety Directives:
-
Engineering Controls: All manipulations of 4-(1,1-Difluoropropyl)phenol should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Hygiene Practices: Avoid inhalation of dust or vapors.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases.
-
Spill & Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste containing this compound must be disposed of according to local, state, and federal regulations.
Experimental Protocols: Harnessing the Reactivity of 4-(1,1-Difluoropropyl)phenol
The phenolic hydroxyl group of 4-(1,1-Difluoropropyl)phenol is a versatile functional group that can participate in a variety of chemical transformations. The following protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and a primary alkyl halide. This reaction allows for the introduction of diverse alkyl chains onto the phenolic oxygen.
Reaction Workflow:
A representative workflow for the Williamson Ether Synthesis.
Step-by-Step Procedure:
-
To a solution of 4-(1,1-Difluoropropyl)phenol (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq).[13]
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Esterification
The phenolic hydroxyl group can be readily esterified using an acid chloride or an acid anhydride in the presence of a base. This reaction is useful for installing ester functionalities, which are common in drug molecules.
Reaction Workflow:
A representative workflow for the Esterification of Phenols.
Step-by-Step Procedure:
-
Dissolve 4-(1,1-Difluoropropyl)phenol (1.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Add a base, such as pyridine (1.5 eq) or triethylamine (Et3N, 1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[14]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Electrophilic Aromatic Substitution
The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the 1,1-difluoropropyl group, substitution will occur at the ortho positions.
Example: Bromination
Reaction Workflow:
A representative workflow for the Bromination of a Phenol.
Step-by-Step Procedure:
-
Dissolve 4-(1,1-Difluoropropyl)phenol (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (Br2, 1.0 eq) in the same solvent dropwise. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain the ortho-brominated product.
Analytical Characterization
The identity and purity of 4-(1,1-Difluoropropyl)phenol and its derivatives should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons, the methylene and methyl protons of the propyl group, and a broad singlet for the phenolic hydroxyl proton. The chemical shift of the hydroxyl proton can be solvent-dependent. |
| ¹⁹F NMR | A key technique for fluorinated compounds. A single signal (likely a triplet due to coupling with the adjacent methylene protons) is expected for the two equivalent fluorine atoms. |
| ¹³C NMR | Will show signals for all unique carbon atoms in the molecule. The carbon attached to the fluorine atoms will exhibit a characteristic triplet in the proton-coupled spectrum and a large C-F coupling constant. |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), respectively, along with characteristic fragmentation patterns.[15] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group is expected. C-F stretching vibrations will appear in the 1000-1200 cm⁻¹ region. |
Conclusion
4-(1,1-Difluoropropyl)phenol is a valuable building block in contemporary medicinal chemistry. Its synthesis and subsequent derivatization require careful handling due to the inherent reactivity and potential toxicity of phenolic compounds. The protocols outlined in this guide provide a foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors. By understanding the principles behind these reactions and adhering to strict safety protocols, scientists can unlock the potential of this unique fluorinated scaffold in the development of novel therapeutics.
References
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Ni, C.; Hu, J. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Chem. Sci.2022 , 13, 1199-1205.[4]
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Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58 (21), 8315–8359.[2]
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MacMillan, D. W. C., et al. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. J. Am. Chem. Soc.2022 , 144 (10), 4467–4474.[7]
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Umemoto, T.; Singh, R. P.; Xu, Y.; Saito, N. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein J. Org. Chem.2013 , 9, 2134–2139.[17]
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Hammond, G. B.; Kumar, T. Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. Org. Lett.2019 , 21 (15), 6044–6048.[18]
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Mykhailiuk, P. K. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ChemMedChem2019 , 14 (15), 1438-1446.[19]
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Gilmour, R. The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. Chem. Commun.2019 , 55, 14819-14822.[21]
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Sladojevich, F.; et al. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Org. Process Res. Dev.2014 , 18 (8), 1034–1039.[31]
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Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. 2012 , 4(1), 365-369.[34]
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Dasgupta, A. A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. J. Forensic Sci.1996 , 41 (1), 127-130.[37]
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Smith, D. W. et al. 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). Molbank2023 , 2023(2), M1644.[38]
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Organic Syntheses. 2,3,7,8-TETRAFLUOROTHIANTHRENE. Org. Synth.2018 , 95, 244-260.[39]
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Google Patents. Process for the preparation of 4-phenoxy-phenols. [40]
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MilliporeSigma. SAFETY DATA SHEET - 4-Isopropylphenol.
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PENTA. Phenol - SAFETY DATA SHEET. [10]
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US EPA. Phenol, 4-(1,1-dimethylethyl)- - Substance Details. [41]
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NIST. Phenol, 4-(1,1-dimethylpropyl)-. [9]
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Havlicek, J.; Lemr, K. Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. J. Mass Spectrom.2006 , 41 (8), 1047-1055.[15]
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ResearchGate. Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. 2018 .[43]
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ResearchGate. CDI-Promoted Direct Esterification of P(O)-OH Compounds with Phenols. 2017 .[44]
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Larrow, J. F.; et al. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. J. Org. Chem.1998 , 63 (14), 4676–4679.[45]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,1-Difluoropropyl)phenol
Welcome to the technical support center for the synthesis of 4-(1,1-Difluoropropyl)phenol. This guide is designed for researchers, chemists, and drug development professionals seeking to improve yields and troubleshoot common issues encountered during this synthesis. We will delve into the critical aspects of the reaction, focusing on the deoxofluorination of the precursor, 4'-hydroxypropiophenone, to provide actionable insights and field-proven protocols.
I. Overview of the Synthetic Approach
The most direct and common route to 4-(1,1-Difluoropropyl)phenol is the deoxofluorination of the corresponding ketone, 4'-hydroxypropiophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms, creating the geminal difluoride moiety. The choice of fluorinating agent is paramount and is often the primary factor influencing reaction success and yield.
The general transformation is illustrated below:
Caption: General synthetic route to 4-(1,1-Difluoropropyl)phenol.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations and concrete solutions.
Q1: My reaction yield is very low or I've isolated no product. What are the most likely causes?
Low or no yield is the most common issue, often stemming from several factors related to reagents, conditions, or the substrate itself.
-
Inactive Fluorinating Agent: Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) are highly sensitive to moisture.[1] Hydrolysis renders them inactive.
-
Solution: Always use a fresh bottle or a properly stored (under inert gas, in a desiccator) aliquot of the fluorinating agent. Ensure all glassware is rigorously flame- or oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Presence of Water: Trace amounts of water in the solvent or on the glassware will rapidly quench the fluorinating agent. Deoxofluorinating agents react violently with water to form hydrogen fluoride (HF).[2]
-
Solution: Use a freshly distilled, anhydrous solvent. Solvents like Dichloromethane (DCM) should be dried over calcium hydride (CaH₂) and distilled prior to use.
-
-
Sub-optimal Temperature: Deoxofluorination reactions have a specific thermal profile. Starting the reaction at too high a temperature can lead to reagent decomposition and side reactions.[3] Conversely, insufficient temperature may result in a sluggish or incomplete reaction.[1]
-
Solution: Initiate the reaction at a low temperature (e.g., -78 °C with a dry ice/acetone bath) and allow it to warm slowly to room temperature or slightly above. This controlled warming is critical for managing reactivity.
-
-
Impure Starting Material: The starting material, 4'-hydroxypropiophenone, must be pure and dry. Impurities can interfere with the reaction.
-
Solution: Purify the starting ketone by recrystallization or column chromatography if its purity is suspect. Ensure it is thoroughly dried under vacuum before use.
-
Q2: I'm observing significant formation of byproducts. What are they and how can I minimize them?
The primary byproduct in the deoxofluorination of enolizable ketones is often the corresponding vinyl fluoride.[3] The phenolic hydroxyl group can also potentially react, although it is generally less reactive than the ketone.
-
Vinyl Fluoride Formation: This occurs through an elimination pathway that competes with the desired substitution.
-
Solution: The choice of fluorinating agent and reaction conditions can influence this. Some modern reagents are designed to minimize elimination.[4] Additionally, running the reaction at the lowest effective temperature can favor the substitution pathway.
-
-
Phenolic -OH Reactivity: While the ketone is more reactive, some aggressive fluorinating agents or harsh conditions could potentially convert the phenol to an aryl fluoride.
-
Solution: This is less common with standard reagents like DAST or Deoxo-Fluor under typical conditions. If this is suspected, consider protecting the phenol as a silyl ether (e.g., TBDMS ether) before fluorination, followed by deprotection. However, for most protocols, protection is not necessary.
-
Q3: Which fluorinating agent should I use? What are the differences between DAST, Deoxo-Fluor®, and newer reagents?
The choice of agent is a critical decision based on safety, stability, and reactivity.
| Reagent | Key Characteristics | Advantages | Disadvantages |
| DAST | Widely used, liquid reagent. | Extensive literature precedent. | Thermally unstable; can decompose explosively above 80-90 °C.[1][3] Highly moisture-sensitive. |
| Deoxo-Fluor® | Liquid reagent. | More thermally stable than DAST, leading to safer reactions and often better yields.[2][5][6] | Also highly moisture-sensitive. |
| Fluolead® | Crystalline solid. | High thermal stability and surprisingly resistant to aqueous hydrolysis, allowing it to be handled in air for short periods.[7][8] | May require specific activators like HF-Pyridine for certain substrates.[7][9][10] |
| PyFluor | Crystalline solid. | Bench-stable reagent. Its reactivity can be tuned with different bases to optimize yields and minimize side reactions for specific substrates.[4][11] | Requires optimization of the base and solvent system. |
Recommendation: For this specific transformation, Deoxo-Fluor® is often a superior choice to DAST due to its enhanced thermal stability, which contributes to a safer and more reproducible reaction.[5][6]
Q4: How do I properly set up and monitor the reaction?
A successful outcome depends on meticulous experimental technique.
Caption: Standard workflow for deoxofluorination.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). The product, 4-(1,1-Difluoropropyl)phenol, will be less polar than the starting material, 4'-hydroxypropiophenone, and will thus have a higher Rf value. Use a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) for TLC analysis.
Q5: My reaction seems to have worked based on TLC, but I'm struggling with the purification. What's the best approach?
Purification requires careful separation of the less polar product from the highly polar starting material and any non-polar byproducts.
-
Work-up: The reaction must first be safely quenched. This is typically done by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes acidic byproducts like HF. Caution: Perform this step slowly in a fume hood as gas evolution (CO₂) will occur.
-
Extraction: After quenching, extract the aqueous layer with a suitable organic solvent like Ethyl Acetate or DCM. The product will move into the organic layer.
-
Column Chromatography: The most effective method for purification is silica gel column chromatography.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 20-30% EtOAc) to elute the desired product. The starting material will remain on the column longer.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots on TLC plates during fractionation.
-
III. Detailed Experimental Protocols
The following protocol is a generalized, yet detailed, procedure for the synthesis. Researchers should adapt it based on their specific lab conditions and scale.
Protocol 1: Synthesis of 4-(1,1-Difluoropropyl)phenol
Materials:
-
4'-Hydroxypropiophenone (1.0 eq)
-
Deoxo-Fluor® (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: Add 4'-hydroxypropiophenone (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous DCM via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe over 15-20 minutes. The tip of the needle should be below the surface of the solution. A color change may be observed.
-
Reaction: Stir the mixture at -78 °C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let the reaction stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC. If the reaction stalls, gentle warming (to 40 °C) can be attempted, but this increases the risk of side reactions. If starting material remains, an additional portion of Deoxo-Fluor® (0.5 eq) can be added at 0 °C.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. In a separate beaker, place a stirred, cold solution of saturated aqueous NaHCO₃. Very slowly, transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. Caution: Vigorous gas evolution!
-
Work-up: After gas evolution ceases, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
IV. Mechanistic Insight
Understanding the reaction mechanism helps in rationalizing experimental choices and troubleshooting outcomes. The deoxofluorination of a ketone with a reagent like DAST or Deoxo-Fluor® proceeds through several key steps.
Caption: A simplified mechanism for ketone deoxofluorination.[3]
-
Activation: The carbonyl oxygen of 4'-hydroxypropiophenone acts as a nucleophile, attacking the electrophilic sulfur atom of the fluorinating agent.
-
Intermediate Formation: This initial attack, followed by the elimination of hydrogen fluoride, forms an alkoxyaminosulfur difluoride intermediate.[3]
-
Fluoride Delivery: This intermediate can then collapse. A fluoride ion is eliminated, which then attacks the carbocationic center (in an Sₙ1-like pathway) or a concerted displacement occurs (Sₙ2-like). This process happens twice to replace the oxygen with two fluorine atoms.
V. References
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis. Journal of the American Chemical Society. [Link]
-
Liang, Y., Taya, A., Zhao, Z., Saito, N., & Shibata, N. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry, 16, 3052–3058. [Link]
-
Umemoto, T., et al. (2010). Discovery of Fluolead as a Deoxofluorinating Agent. Journal of the American Chemical Society. [Link]
-
Bersier, M., Bovino, C., & Roberge, D. M. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development. [Link]
-
Liang, Y., Taya, A., Zhao, Z., Saito, N., & Shibata, N. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. organic-chemistry.org. [Link]
-
Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry. [Link]
-
Synquest Labs. (n.d.). Deoxyfluorination: A Detailed Overview of Recent Developments. who-we-serve. [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Wikipedia. [Link]
-
Synquest Labs. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. who-we-serve. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah’s reagent under solvent-free conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Preventing Elimination Side-Reactions During gem-Difluorination of Propiophenones
Welcome to the technical support center for the gem-difluorination of propiophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation and effectively troubleshoot common challenges, particularly the prevention of unwanted elimination side-reactions. The insights provided herein are grounded in established chemical principles and field-proven strategies to ensure the success of your synthetic endeavors.
I. Understanding the Challenge: gem-Difluorination vs. β-Elimination
The conversion of a carbonyl group in propiophenones to a geminal difluoride is a valuable transformation in medicinal chemistry, as the difluoromethylene group can serve as a bioisostere for a carbonyl or ether oxygen, often leading to improved metabolic stability and bioavailability.[1][2] However, the reaction is frequently plagued by a competing β-elimination pathway, which leads to the formation of vinyl fluoride byproducts.[3] This side-reaction not only reduces the yield of the desired product but also complicates purification.
The propensity for elimination is rooted in the mechanism of deoxofluorination. The reaction proceeds through an intermediate that can either undergo nucleophilic substitution by fluoride to yield the gem-difluoride or lose a proton from the β-position to form the vinyl fluoride. The delicate balance between these two pathways is influenced by a multitude of factors.
Reaction Mechanism Overview
Propiophenone [label="Propiophenone"]; FluorinatingAgent [label="Fluorinating Agent\n(e.g., DAST, Deoxo-Fluor®)"]; Intermediate [label="Hemiketal-like\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GemDifluoride [label="gem-Difluoride\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; VinylFluoride [label="Vinyl Fluoride\n(Elimination Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Propiophenone -> Intermediate [label="Reaction with\nFluorinating Agent"]; Intermediate -> GemDifluoride [label="SN2-like\nFluoride Attack", color="#34A853"]; Intermediate -> VinylFluoride [label="β-Elimination\n(E1cb-like)", color="#EA4335"]; }
Caption: Competing pathways in the gem-difluorination of propiophenones.II. Troubleshooting Guide: Minimizing Elimination Byproducts
This section provides a question-and-answer formatted guide to directly address common issues encountered during the gem-difluorination of propiophenones.
Q1: I am observing a significant amount of vinyl fluoride in my reaction mixture. What is the primary cause?
A1: The formation of vinyl fluorides is a common side reaction, particularly with enolizable ketones like propiophenones.[3] The primary cause is often a combination of factors that favor the elimination pathway over the desired gem-difluorination. These factors include:
-
Reaction Temperature: Higher temperatures can accelerate the rate of elimination, which often has a higher activation energy than the substitution pathway.[3] Some fluorinating agents, like DAST, are also thermally unstable and can decompose at elevated temperatures, leading to a higher incidence of side reactions.[3]
-
Fluorinating Reagent Choice: The nature of the fluorinating agent plays a crucial role. Some reagents are inherently more prone to inducing elimination.
-
Base Strength: The presence of strong bases, either as part of the reagent or as an additive, can facilitate the deprotonation at the β-position, promoting an E1cb-type elimination mechanism.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the product distribution.
Q2: Which fluorinating reagent is best to minimize elimination?
A2: The choice of fluorinating agent is critical. While numerous reagents are available for deoxofluorination, some are known to be more selective and produce fewer elimination byproducts.
| Reagent | Key Characteristics | Propensity for Elimination |
| DAST (Diethylaminosulfur trifluoride) | Widely used, but thermally unstable.[3][4] | High, especially at elevated temperatures.[4] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable than DAST.[3][5][6] | Generally lower than DAST.[3] |
| XtalFluor-E®/XtalFluor-M® | Crystalline, stable, and often used with a base promoter. | Can be highly selective with proper optimization. |
| PyFluor (2-Pyridinesulfonyl Fluoride) | Requires a strong Brønsted base promoter; known for high chemoselectivity and minimal elimination byproducts. | Very low, a key advantage of this reagent.[7] |
| Selectfluor® (F-TEDA-BF4) | An electrophilic fluorinating agent, often used in combination with a fluoride source like pyridinium polyhydrogen fluoride (PPHF) for gem-difluorination of dithiolanes derived from ketones.[8][9][10] | The mechanism is different, and elimination can be minimized. |
Recommendation: For propiophenones, which are prone to enolization, PyFluor in combination with a non-nucleophilic base like DBU is often an excellent starting point to minimize elimination. Deoxo-Fluor® is also a good alternative to DAST due to its higher thermal stability.[3][5]
Q3: How can I optimize my reaction conditions to favor gem-difluorination?
A3: Beyond reagent selection, careful optimization of reaction parameters is essential.
-
Temperature Control: Lowering the reaction temperature is often the most effective strategy to suppress elimination.[3] It is crucial to maintain the recommended temperature range for the specific fluorinating agent being used.
-
Solvent Choice: Non-polar, aprotic solvents such as dichloromethane (DCM) or toluene are generally preferred. Ethereal solvents can also be effective.
-
Reagent Stoichiometry: Using an insufficient amount of the fluorinating reagent can lead to incomplete conversion and a mixture of starting material and products. For less reactive substrates, an excess of the reagent is often necessary.[3]
-
Reaction Time: Prolonging the reaction time at a lower temperature can often improve the yield of the desired product without significantly increasing the amount of elimination byproduct.
-
Moisture Control: Fluorinating reagents like DAST and Deoxo-Fluor® react violently with water.[3] Ensuring all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent reagent decomposition and side reactions.[3]
Troubleshooting Workflow
Start [label="High Level of\nElimination Byproduct", shape=ellipse, fillcolor="#EA4335"]; Q1 [label="Is the reaction temperature\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Lower Reaction\nTemperature"]; Q2 [label="Is the fluorinating\nreagent optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Consider a more\nselective reagent\n(e.g., PyFluor, Deoxo-Fluor®)"]; Q3 [label="Are reaction conditions\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Ensure oven-dried\nglassware and inert\natmosphere"]; End [label="Optimized Reaction:\nMinimized Elimination", shape=ellipse, fillcolor="#34A853"];
Start -> Q1; Q1 -> A1_Yes [label="No"]; A1_Yes -> Q2; Q1 -> Q2 [label="Yes"]; Q2 -> A2_Yes [label="No"]; A2_Yes -> Q3; Q2 -> Q3 [label="Yes"]; Q3 -> A3_Yes [label="No"]; A3_Yes -> End; Q3 -> End [label="Yes"]; }
Caption: A logical workflow for troubleshooting elimination side-reactions.III. Experimental Protocols
The following is a general, representative protocol for the gem-difluorination of propiophenone. Note: This is a starting point and may require optimization for specific substituted propiophenones.
Protocol: gem-Difluorination of Propiophenone using Deoxo-Fluor®
This protocol is adapted from general procedures for the deoxofluorination of ketones.[3]
Materials:
-
Propiophenone (1.0 equiv)
-
Deoxo-Fluor® (2.0-3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the propiophenone (1.0 equiv).
-
Dissolve the propiophenone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (2.0-3.0 equiv) to the stirred solution. Caution: Deoxo-Fluor® reacts violently with water. Handle with care in a fume hood.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding it to a cooled, vigorously stirred saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Frequently Asked Questions (FAQs)
Q: Can I use DAST instead of Deoxo-Fluor®? A: Yes, but be aware that DAST is less thermally stable and may lead to a higher percentage of the elimination byproduct, especially if the reaction temperature is not carefully controlled.[3][4]
Q: My reaction is very slow at lower temperatures. Can I heat it? A: Heating is generally not recommended as it will likely favor the elimination side-reaction.[3] It is preferable to increase the reaction time or consider a more reactive, yet selective, fluorinating agent.
Q: What if my propiophenone substrate has other functional groups? A: The chemoselectivity will depend on the specific fluorinating agent and the nature of the other functional groups. Reagents like PyFluor are known for their high chemoselectivity. It is always advisable to perform a small-scale test reaction to assess compatibility.
Q: I am still getting a mixture of products. How can I improve the separation? A: The gem-difluoride and the vinyl fluoride byproduct often have different polarities. Careful column chromatography on silica gel is usually effective for separation. The choice of eluent system will need to be optimized.
V. References
-
Gao, B., Zhao, Y., Hu, M., Ni, C., & Hu, J. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal, 20(25), 7803–7810. Retrieved from [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Retrieved from [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]
-
Prakash, G. K. S., Reddy, V. P., & Alleti, R. (2005). gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and pyridinium polyhydrogen fluoride. Chemical Communications, (5), 654–656. Retrieved from [Link]
-
The Doyle Group. (2015, July 15). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]
-
Unknown. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Wang, X., Emge, T. J., & Hammond, G. B. (2019). Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. ACS Catalysis, 9(5), 4125–4130. Retrieved from [Link]
-
Xu, B., & Hammond, G. B. (2015). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 48(6), 1736–1747. Retrieved from [Link]
-
Yang, Z., Müller, M., & Koenigs, R. M. (2019). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 58(34), 11841–11845. Retrieved from [Link]
-
Zhang, W., Wang, F., & Ma, J. (2020). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Chemical Science, 11(23), 5966–5971. Retrieved from [Link]
Sources
- 1. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and pyridinium polyhydrogen fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor and pyridinium polyhydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and P" by Prakash Reddy, Ramesh Alleti et al. [scholarsmine.mst.edu]
Purification of 4-(1,1-Difluoropropyl)phenol via recrystallization vs chromatography
Welcome to the technical support center for the purification of 4-(1,1-Difluoropropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and optimizing purification strategies for this and similar fluorinated phenolic compounds. We will explore the nuances of recrystallization and column chromatography, helping you to make informed decisions and troubleshoot common experimental hurdles.
Introduction: The Purification Challenge
4-(1,1-Difluoropropyl)phenol presents a unique purification challenge due to its hybrid nature. The phenolic hydroxyl group imparts polarity and acidity, while the 1,1-difluoropropyl group introduces significant lipophilicity and unique electronic properties.[1][2] This duality means that the compound does not behave as a simple polar or non-polar molecule, requiring careful consideration of the purification technique to efficiently remove impurities such as starting materials, isomers, or reaction byproducts. The choice between recrystallization and chromatography is not always straightforward and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Choosing Your Path: Recrystallization vs. Chromatography
The first critical decision is selecting the appropriate primary purification technique. While chromatography is often the default method for many chemists, recrystallization can be a more effective, scalable, and economical solution when applicable.[3][4]
Comparative Analysis
| Feature | Recrystallization | Column Chromatography |
| Primary Principle | Differential solubility in a solvent at varying temperatures.[5] | Differential partitioning between a stationary and a mobile phase based on polarity.[6] |
| Best For | Crystalline solids with >85-90% purity; removing impurities with different solubility profiles. | Complex mixtures; separating compounds with similar polarities; removing trace impurities. |
| Scale | Highly scalable from milligrams to kilograms. | Milligrams to hundreds of grams; becomes cumbersome at very large scales. |
| Speed | Can be time-consuming due to slow cooling requirements for optimal crystal growth.[5] | Generally faster for small-scale purification, but can be labor-intensive. |
| Resolution | Excellent for removing bulk impurities and achieving high crystalline purity. | High resolution for separating closely related compounds (e.g., isomers). |
| Solvent Consumption | Moderate to high, but solvent can often be recovered and reused. | High, and solvent fractions are often mixed, making recovery difficult. |
| Cost | Generally lower cost (solvents, flasks, filter paper). | Higher cost (silica gel, large volumes of high-purity solvents, columns). |
Decision-Making Workflow
The following diagram outlines a logical workflow for selecting the most appropriate purification method for 4-(1,1-Difluoropropyl)phenol.
Caption: Decision workflow for purification strategy.
Section 1: Purification by Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility to separate a desired compound from impurities.[5][7] For a compound like 4-(1,1-Difluoropropyl)phenol, the ideal solvent will fully dissolve it at an elevated temperature but have very low solubility for it at low temperatures, while impurities remain in solution.
Experimental Protocol: Recrystallization
This protocol provides a systematic approach to developing a successful recrystallization procedure.
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Test a range of solvents such as water, heptane, toluene, ethyl acetate, and isopropanol.
-
If the compound dissolves at room temperature, the solvent is unsuitable.[8]
-
If it remains insoluble, heat the test tube in a hot water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one where the compound is poorly soluble at room temperature but highly soluble at high temperatures, and forms abundant crystals upon cooling.[9]
-
If no single solvent is ideal, attempt a mixed-solvent system . Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at high temperature, then add a "poor" solvent (in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then allow to cool.
-
-
Bulk Recrystallization:
-
Transfer the crude compound to an Erlenmeyer flask (not a beaker, to minimize evaporation).[8]
-
Add the chosen solvent system and a boiling chip or stir bar. Heat the mixture to boiling with stirring.
-
Add just enough hot solvent to fully dissolve the solid. An excess of solvent will reduce your yield.[10]
-
If the solution is colored, you may add a small amount of activated charcoal at this stage, boil for a few minutes, and then proceed to hot filtration.
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.[11]
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[9]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Recrystallization Workflow Diagram```dot
Caption: General workflow for flash column chromatography.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots. | Inappropriate eluent system. The polarity is too high (all compounds run fast) or too low (all compounds stick). | Re-optimize the eluent system using TLC. A shallower gradient or isocratic elution might be necessary. |
| Column was overloaded. Too much material was loaded for the amount of silica used. | Use a larger column or purify the material in smaller batches. | |
| Peak Tailing or Streaking. | Acidic compound on basic silica. The phenolic proton is interacting strongly with silanol groups on the silica surface. | Add a small amount (0.5-1%) of a volatile acid like acetic acid to your eluent to suppress this interaction. |
| Compound is unstable on silica. Some sensitive compounds can degrade on the acidic silica surface. | Consider using a deactivated or alternative stationary phase like alumina (neutral or basic) or a fluorinated phase, which can offer unique selectivity for halogenated compounds. [12] | |
| Cracked or channeled column bed. | Improper packing. The silica bed is not uniform, allowing the solvent and sample to bypass the main stationary phase. | The column must be repacked. Ensure the slurry is homogeneous and the bed is settled completely before running. |
| Product elutes in the void volume. | Compound is too non-polar for normal phase, or too polar for reverse phase. In normal phase, the eluent may be too polar. | For normal phase, switch to a much less polar eluent. If the compound is highly polar, consider reverse-phase (C18) chromatography. [13] |
Frequently Asked Questions (FAQs)
Q1: My 4-(1,1-Difluoropropyl)phenol product is a thick oil. Can I still use recrystallization? A1: It is difficult to recrystallize an oil directly. First, you should try to purify a small sample via column chromatography to see if the pure product is a solid. If it is, the impurities in your crude material are acting as a eutectic mixture, preventing crystallization. A preliminary pass through a silica plug (a short, wide column) might remove enough of the impurities to allow the product to solidify and subsequently be recrystallized.
Q2: I see multiple spots on TLC that are very close together. What is my best option? A2: This is a classic scenario where column chromatography is superior. Recrystallization is unlikely to separate compounds with very similar structures and solubility profiles (like regioisomers). For chromatography, you will need to perform careful eluent optimization. Testing different solvent combinations (e.g., Toluene/Acetone or Dichloromethane/Methanol) or using a longer column can help improve separation.
Q3: Can I use reverse-phase HPLC for this compound? A3: Yes, reverse-phase HPLC is an excellent option, particularly for final purity analysis or small-scale purification. Given the compound's polarity, a C18 column with a mobile phase of water and acetonitrile (or methanol) with a small amount of acid (formic or trifluoroacetic acid) would be a good starting point. Specialized polar-embedded phase columns can also offer enhanced retention for such compounds. [14] Q4: How does the difluoro group affect purification? A4: The C-F bond is highly polarized. This can lead to unique dipole-dipole interactions that can be exploited. In chromatography, fluorinated stationary phases can sometimes offer better selectivity for separating fluorinated compounds from their non-fluorinated analogues. [12]In recrystallization, the group's influence on crystal lattice energy and solvation can alter solubility profiles compared to a non-fluorinated parent compound.
References
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed. Available at: [Link]
-
(PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
HPLC problems with very polar molecules. Axion Labs. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv Technology Corporation. Available at: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available at: [Link]
-
HPLC Troubleshooting. SRI Instruments. Available at: [Link]
-
Recrystallization-1.pdf. Swarthmore College. Available at: [Link]
-
Recrystallization1. University of Calgary. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Experiment 2: Recrystallization. Thompson Rivers University. Available at: [Link]
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
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- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
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- 13. waters.com [waters.com]
- 14. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Technical Support Center: Troubleshooting 4-(1,1-Difluoropropyl)phenol Instability
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Rapid Decomposition of 4-(1,1-Difluoropropyl)phenol Intermediates Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Executive Summary: The Chemical Conflict
The synthesis and handling of 4-(1,1-difluoropropyl)phenol presents a classic physical organic chemistry conflict. You are attempting to install a labile benzylic gem-difluoride on an electron-rich aromatic ring.
-
The Instability Driver: The para-hydroxyl group is a strong electron donor (
, ). It stabilizes the carbocation resulting from C-F bond heterolysis, facilitating the loss of fluoride. This leads to the formation of a reactive quinone methide intermediate or elimination to a vinyl fluoride (styrene derivative). -
The Catalyst: This decomposition is autocatalytic.[2] The elimination of Fluoride generates HF, which protonates the remaining product, accelerating further decomposition (acid-catalyzed hydrolysis or polymerization).
-
The Solution: Success requires a strict "Protect-Fluorinate-Neutralize" protocol. You cannot fluorinate the free phenol, and you cannot expose the product to acidic silica.
Diagnostic Workflow
Use this decision tree to identify the specific mode of failure in your experiment.
Figure 1: Diagnostic decision tree for identifying decomposition pathways of benzylic gem-difluorides.
Troubleshooting Guide (Q&A)
Phase 1: Synthesis & Reagent Addition
Q: I added DAST to 4'-hydroxypropiophenone and the reaction turned black and fumed. What happened? A: You likely attempted to fluorinate the unprotected phenol. Fluorinating reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are highly reactive toward hydroxyl groups. If the phenolic OH is free, DAST will react with it faster than the ketone, forming a unstable sulfur-oxygen bond that decomposes violently.[1]
-
Fix: You must protect the phenol before fluorination. An Acetyl (Ac) or tert-Butyldimethylsilyl (TBS) group is recommended.
-
Reaction: 4'-Hydroxypropiophenone
4'-Acetoxypropiophenone. -
Then: Fluorinate the protected intermediate.[3]
-
Q: Why is the reaction mixture etching the glassware?
A: This is a "Vessel Effect." The reaction generates HF as a byproduct. In standard borosilicate glass, HF reacts with
-
Fix: Conduct the reaction in Teflon (PFA/FEP) or Polypropylene vessels. If glass is mandatory, it must be oven-dried and the reaction strictly anhydrous [1].[1]
Phase 2: Workup & Purification
Q: My crude NMR showed the product, but after column chromatography, I only see the starting ketone or a styrene derivative.
A: This is "Silica-Induced Elimination."
Benzylic fluorides are extremely sensitive to the acidic sites on silica gel (
-
Fix: You must neutralize your silica gel.
-
Pre-wash the column with 1-2% Triethylamine (
) in hexanes. -
Use 1%
in your eluent system throughout the purification. -
Alternatively, use Neutral Alumina (Grade III) instead of silica [2].
-
Q: The product decomposes during concentration (Rotavap). A: Thermal instability due to residual acid. Even trace amounts of HF left from the reaction will catalyze decomposition when heated.
-
Fix: Never heat the water bath above 30°C. Ensure the organic layer was washed with saturated
twice and dried over (which acts as both a desiccant and acid scavenger) rather than (which is slightly acidic).
Phase 3: Storage
Q: The pure white solid turned into a pink oil overnight. A: This is "Quinone Methide Formation." The free phenol 4-(1,1-difluoropropyl)phenol is electronically predisposed to push the fluoride off.
-
Mechanism:
. -
Fix: Store the compound as the protected phenol (acetate/ether) for as long as possible. Only deprotect immediately before use. If you must store the free phenol, keep it at -20°C under Argon, potentially with a pellet of solid
in the vial to scavenge any generated HF [3].[1]
Detailed Technical Protocol
This protocol minimizes decomposition by stabilizing the intermediate and neutralizing acid at every step.
Step 1: Protection (Mandatory)
-
Reagents: 4'-Hydroxypropiophenone (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (cat.), DCM.[1]
-
Procedure: Standard acetylation.
-
Goal: Cap the phenol to prevent DAST side-reactions.
Step 2: Deoxofluorination (The Critical Step)
-
Reagents: 4'-Acetoxypropiophenone (1.0 eq), Deoxo-Fluor (1.5 eq), dry DCM.
-
Vessel: Teflon or flame-dried glassware under
. -
Procedure:
-
Cool solution to 0°C (Do not start at RT).
-
Add Deoxo-Fluor dropwise.
-
Allow to warm to RT and stir for 16-24h. Note: If conversion is slow, add 5 mol% dry EtOH as a catalyst, but avoid heating.[1]
-
Quench: Pour reaction mixture slowly into a stirred slurry of Ice + Saturated NaHCO3 . Caution: Vigorous CO2 evolution.[1]
-
Step 3: Deprotection & Purification [1]
-
Reagents:
(2.0 eq), MeOH/Water (3:1). -
Procedure: Mild hydrolysis of the acetate. Monitor by TLC.
-
Workup: Extract with Et2O. Wash with Brine. Dry over Na2SO4 + trace K2CO3 .
-
Purification: Flash chromatography on Neutral Alumina or Triethylamine-treated Silica (99:1 Hexane:Et3N).
Mechanistic Visualization
Understanding the decomposition pathway is key to preventing it.
Figure 2: Decomposition pathways driven by the para-hydroxyl group.
Reagent & Solvent Compatibility Table
| Component | Status | Notes |
| Solvent: DCM | ✅ Recommended | Excellent solubility, non-coordinating.[1] |
| Solvent: THF | ⚠️ Caution | Can coordinate to Lewis acids; may retard fluorination. |
| Solvent: Water | ❌ FATAL | Reacts with DAST to form HF; destroys product. |
| Reagent: DAST | ⚠️ Volatile | Good reactivity, but explodes if heated >50°C. |
| Reagent: Deoxo-Fluor | ✅ Preferred | Thermally more stable than DAST; safer handling.[1] |
| Reagent: XtalFluor-E | ✅ Alternative | Solid reagent, requires HF-amine promoter, less etching.[1] |
| Support: Silica Gel | ❌ Avoid | Acidic surface causes elimination. Use Neutral Alumina. |
References
-
Vessel Effects in Fluorination
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 53(22), 5519-5574.[1] (Discusses borosilicate glass interaction with fluorides).
-
Reference Note: See also general handling of DAST in: Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides". The Journal of Organic Chemistry, 40(5), 574–578.[1] Link
-
-
Stability of Benzylic Fluorides
-
Deoxofluorination Methodologies
Sources
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-(1,1-Difluoropropyl)phenol
Welcome to the technical support center for optimizing the synthesis of 4-(1,1-Difluoropropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs). Our goal is to help you optimize your experimental conditions and overcome common challenges in the deoxofluorination of 4-propionylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 4-(1,1-Difluoropropyl)phenol?
The most common and direct method for synthesizing 4-(1,1-Difluoropropyl)phenol is through the deoxofluorination of the corresponding ketone, 4-propionylphenol. This reaction replaces the carbonyl oxygen with two fluorine atoms. The key to this transformation is the selection of an appropriate fluorinating agent and the careful optimization of reaction conditions, with temperature being a critical parameter.
Q2: Which fluorinating agents are recommended for this transformation, and what are their key differences?
For the conversion of a ketone to a gem-difluoro group, sulfur-based fluorinating agents are typically employed. The most common choices are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[1][2][3][4]
| Reagent | Key Characteristics |
| DAST | A powerful and widely used fluorinating agent.[5][6] However, it is thermally unstable and can decompose violently at elevated temperatures (detonation reported above 90°C).[1][7] |
| Deoxo-Fluor® | A more thermally stable alternative to DAST, offering a significant safety advantage.[1][2][3][4][8] It is often preferred for less reactive substrates that may require higher reaction temperatures.[8] |
Both reagents are sensitive to moisture and must be handled under anhydrous conditions in a well-ventilated fume hood.[1][9][10]
Q3: Why is reaction temperature so critical in this fluorination?
Reaction temperature is a double-edged sword in deoxofluorination reactions.
-
Insufficient Temperature: The reaction may be sluggish or not proceed at all, leading to low conversion of the starting material.[11] Diaryl ketones, and by extension, aryl alkyl ketones like 4-propionylphenol, can be less reactive and often require heating to achieve a reasonable reaction rate.[1][8]
-
Excessive Temperature: High temperatures can lead to the decomposition of the fluorinating agent, especially DAST, which can be explosive.[1][7] It can also promote the formation of unwanted byproducts through elimination or other side reactions.[1][11]
Therefore, finding the optimal temperature that balances reaction rate with reagent stability and selectivity is paramount for a successful synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of 4-(1,1-Difluoropropyl)phenol
Q: My reaction is resulting in a low yield or only starting material. What are the potential causes and how can I troubleshoot this?
A low or non-existent yield is a common issue that can often be resolved through a systematic approach to troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 5. DAST - Enamine [enamine.net]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Removing fluoride impurities from 4-(1,1-Difluoropropyl)phenol samples
Technical Support Center: A Guide for Researchers
Topic: Removing Fluoride Impurities from 4-(1,1-Difluoropropyl)phenol Samples
Welcome to the technical support center. As Senior Application Scientists, we understand the challenges that can arise during the synthesis and purification of complex molecules. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for a common and often persistent issue: the removal of inorganic fluoride impurities from your 4-(1,1-Difluoropropyl)phenol samples. We will move beyond simple procedural lists to explain the underlying principles, helping you make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. The solutions are presented in a question-and-answer format to directly tackle common experimental hurdles.
Question 1: My purified 4-(1,1-Difluoropropyl)phenol sample is showing unexpected acidity and poor analytical results. I suspect fluoride contamination. What is the most direct method to confirm and remove this impurity?
Answer:
Your observation of increased acidity is a classic indicator of residual fluoride, likely in the form of hydrofluoric acid (HF) or from fluoride salts that can hydrolyze. The immediate course of action involves a two-pronged approach: accurate detection followed by a standard aqueous workup.
A. Confirmation of Fluoride Impurity: The most reliable method for quantifying inorganic fluoride is using a Fluoride Ion-Selective Electrode (ISE) .[1][2][3] Since your product is organic, you must first extract the fluoride into an aqueous medium.
Protocol 1: Fluoride Analysis via ISE after Liquid-Liquid Extraction
-
Sample Preparation: Accurately weigh approximately 100-200 mg of your crude 4-(1,1-Difluoropropyl)phenol product into a separatory funnel.
-
Dissolution: Dissolve the sample in a suitable water-immiscible organic solvent (e.g., 20 mL of Dichloromethane or Ethyl Acetate).
-
Extraction: Add 20 mL of deionized water to the funnel. Shake vigorously for 1-2 minutes, ensuring to vent frequently. Allow the layers to separate completely.
-
Aqueous Collection: Carefully drain the lower aqueous layer into a clean plastic beaker. Note: Always use plasticware for fluoride analysis as HF can etch glass.[3]
-
Buffering: Add an equal volume of Total Ionic Strength Adjustment Buffer (TISAB) to the collected aqueous sample.[3] The TISAB solution adjusts the pH and breaks up any metal-fluoride complexes, ensuring the electrode measures only free fluoride ions.[3]
-
Measurement: Calibrate your Fluoride ISE according to the manufacturer's instructions using a series of known standards. Measure the potential of your buffered sample and determine the fluoride concentration.
B. Immediate Remediation: Enhanced Aqueous Workup An enhanced aqueous wash is the most effective first-line defense. The principle is based on the high polarity and water solubility of inorganic fluoride salts compared to your organic product.
Protocol 2: Standard Aqueous Workup for Fluoride Removal
-
Dissolution: Dissolve your entire batch of crude product in a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether) in a separatory funnel.
-
Neutral Wash: First, wash the organic solution with deionized water to remove the bulk of water-soluble impurities.
-
Basic Wash: Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial as it neutralizes any acidic species like HF, converting fluoride into its highly water-soluble salt form (NaF), thus enhancing its removal into the aqueous phase.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Verification: Re-test a small sample for fluoride content using the ISE method described above.
Question 2: I have already performed an aqueous workup, but my fluoride levels remain stubbornly high. What advanced purification techniques can I employ?
Answer:
If a standard aqueous wash is insufficient, it suggests the fluoride may be more tenaciously held within the product matrix or that the concentration is exceptionally high. In this scenario, you should turn to chromatographic methods or the use of specific fluoride scavengers.
A. Column Chromatography: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[4] For removing highly polar fluoride salts from a less polar organic molecule, silica gel is an excellent choice for the stationary phase.
Protocol 3: Column Chromatography for Fluoride Removal
-
Column Packing: Prepare a chromatography column with silica gel, using a relatively non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.[4] The exact solvent ratio should be determined beforehand using Thin Layer Chromatography (TLC) to ensure your desired product moves off the baseline (Rf value of ~0.3-0.4) while impurities remain at the origin.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it carefully onto the top of the silica column.
-
Elution: Begin eluting the column with the mobile phase. The less polar 4-(1,1-Difluoropropyl)phenol will travel down the column faster, while the highly polar, ionic fluoride impurities will strongly adsorb to the polar silica gel and remain at the top of the column.
-
Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
B. Fluoride Scavengers: For particularly persistent fluoride contamination, a fluoride scavenger can be employed. These are materials that have a high affinity for fluoride ions and can be used to "capture" them from a solution. While many are designed for aqueous systems, the principle can be adapted.[5][6] A practical approach in an organic chemistry lab is to use a solid-supported scavenger.
Workflow for Using a Scavenger:
-
Selection: Choose a suitable solid-supported scavenger. Alumina (activated) or specific ion-exchange resins designed for fluoride capture are good options.[7][8]
-
Treatment: Dissolve the impure product in an appropriate organic solvent. Add the scavenger material (e.g., 5-10% by weight relative to the crude product) and stir the mixture at room temperature for several hours or overnight.
-
Removal: The fluoride ions will be adsorbed onto the solid scavenger. Simply filter off the solid scavenger material.
-
Recovery: Evaporate the solvent from the filtrate to recover your purified product.
-
Analysis: Confirm the removal of fluoride using the ISE method.
Question 3: How can I accurately quantify fluoride in my organic sample, and what are the pros and cons of different analytical methods?
Answer:
Accurate quantification is critical for quality control. As mentioned, direct measurement in an organic matrix is not feasible with standard methods; therefore, an initial extraction into an aqueous phase is always the first step (see Protocol 1). Once in an aqueous solution, several robust methods are available.[9][10]
| Analytical Method | Principle | Advantages | Disadvantages |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of fluoride ion activity using a lanthanum fluoride crystal membrane.[3][11] | Simple, rapid, relatively inexpensive, and suitable for on-site analysis.[11] | Requires frequent calibration; susceptible to interferences from complexing ions like Al³⁺ and Fe³⁺ (mitigated by TISAB).[3] |
| Ion Chromatography (IC) | Separation of ions on a chromatography column followed by conductivity detection.[9][12][13] | High sensitivity and selectivity; can measure multiple anions simultaneously.[11] | Higher initial equipment cost; requires more skilled operation and is less suited for rapid field analysis.[11] |
| Spectrophotometry (Colorimetric) | Reaction of fluoride with a colored reagent (e.g., alizarin complexone) to produce a measurable color change.[11] | Cost-effective and does not require specialized electrode maintenance. | Can have more interferences than ISE or IC; may require pre-treatment steps to remove color or turbidity.[11] |
For most organic synthesis labs, the Ion-Selective Electrode (ISE) offers the best balance of accuracy, cost, and ease of use for routine checks of fluoride contamination.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common sources of fluoride impurities in the synthesis of 4-(1,1-Difluoropropyl)phenol?
The primary sources of fluoride contamination are typically related to the fluorination step of the synthesis.
-
Residual Fluorinating Agents: Reagents used to introduce the difluoromethyl group, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, can be difficult to remove completely.[14] Their hydrolysis during the workup process releases fluoride ions.
-
Byproducts of Fluorination: The reaction of fluorinating agents can generate inorganic fluoride byproducts (e.g., from reaction with trace water).
-
Product Degradation: Although the C-F bond is strong, under harsh basic or acidic conditions during workup or subsequent reaction steps, slight degradation of the product itself can occur, liberating fluoride ions.[15]
Q2: Can residual fluoride ions affect downstream reactions or the stability of my final compound?
Absolutely. Residual fluoride, especially as HF, can have significant detrimental effects:
-
Catalyst Poisoning: Many transition metal catalysts used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are sensitive to fluoride ions, which can coordinate to the metal center and inhibit catalytic activity.
-
Undesired Side Reactions: HF is a strong acid and can promote acid-catalyzed side reactions, such as dehydration, rearrangement, or cleavage of acid-labile protecting groups in subsequent synthetic steps.[16][17]
-
Stability and Safety: In its acidic form (HF), fluoride is highly corrosive and poses a safety risk. It can also compromise the long-term stability of the final compound or formulation.
Q3: What preventative measures can I take during synthesis and workup to minimize fluoride contamination from the start?
Prevention is always the best strategy. Consider these points:
-
Careful Stoichiometry: Use the minimum effective amount of the fluorinating agent. Excess reagent is a primary source of contamination.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can react with many fluorinating agents to produce HF.[16]
-
Controlled Quenching: Quench the reaction carefully and slowly at a low temperature, often by adding it to a stirred, cold solution of a weak base like sodium bicarbonate. This neutralizes HF as it forms.
-
Optimized Workup: Do not underestimate the importance of a well-designed aqueous workup. Multiple washes with a basic solution (as described in Protocol 2) are critical for proactively removing fluoride before final purification.
Q4: I need a visual guide for my purification strategy. Can you provide a workflow diagram?
Certainly. The following diagram outlines a logical decision-making process for tackling fluoride impurities.
Caption: Decision workflow for purifying 4-(1,1-Difluoropropyl)phenol.
References
-
Analytical techniques for the determination of fluoride in drinking water. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]
-
Dube, S., et al. (2022). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review. RSC Publishing. Available at: [Link]
-
Wang, C., et al. (2020). A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework. PMC. Available at: [Link]
-
Stabilization Technologies. (n.d.). Fluoride Scavenger STF. Available at: [Link]
-
Zhang, W. (2003). Fluorous reagents and scavengers versus solid-supported reagents and scavengers, a reaction rate and kinetic comparison. PMC. Available at: [Link]
-
Ghebremichael, K., et al. (2014). Practical considerations, column studies and natural organic material competition for fluoride removal with bone char and aluminum amended materials in the Main Ethiopian Rift Valley. PubMed. Available at: [Link]
- US10468722B2. (2019). Organic synthesis applications of non-aqueous fluoride salt solutions. Google Patents.
-
Min, G., & Toste, F. D. (2016). Fluoride scavenger changes reactivity. ResearchGate. Available at: [Link]
-
Ali, S., et al. (2020). Determination of Fluoride in Various Samples Using a Fluoride Selective Electrode. Journal of Analytical Sciences, Methods and Instrumentation. Available at: [Link]
-
Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges. Available at: [Link]
-
EM International. (n.d.). Fixed Bed Modelling Column Adsorption Studies by Activated Carbon for Removal of Fluoride. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). Available at: [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Firouzi, M., et al. (2024). Methods for Fluoride Removal from Industrial Wastewater: A Review Study. SCIREA Journal of Environment. Available at: [Link]
- US20070181432A1. (2007). Purification of Phenol. Google Patents.
-
Quench. (2025). How to Remove Fluoride From Water. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. Available at: [Link]
-
Dinoiu, V. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]
- US2744144A. (1956). Purification of phenol. Google Patents.
-
Kumar, V., et al. (2024). Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review. PMC. Available at: [Link]
-
Zupan, M., & Iskra, J. (1997). Fluorine Chemistry for Organic Chemists: Problems and Solutions. Oxford Academic. Available at: [Link]
-
Saltworks Technologies. (2019). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. Available at: [Link]
-
McTaggart, R. M., & Wallace, S. (2024). The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis. PMC. Available at: [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Determination of Fluoride in Various Samples Using a Fluoride Selective Electrode [scirp.org]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stabilization-technologies.com [stabilization-technologies.com]
- 7. quench.culligan.com [quench.culligan.com]
- 8. saltworkstech.com [saltworkstech.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. saudijournals.com [saudijournals.com]
- 12. phenomenex.com [phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Storage and Handling of 4-(1,1-Difluoropropyl)phenol
Welcome to the technical support center for 4-(1,1-Difluoropropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. The following information is based on established principles of organic chemistry and best practices for handling air- and moisture-sensitive reagents.
Introduction to the Stability of 4-(1,1-Difluoropropyl)phenol
4-(1,1-Difluoropropyl)phenol is a phenolic compound, a class of molecules known for their antioxidant properties due to the reactivity of the hydroxyl group on the aromatic ring.[1][2][3][4] This reactivity, however, also makes them susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities. The presence of the electron-withdrawing difluoropropyl group can influence the oxidation potential of the phenolic ring.[5][6][7] In the presence of oxygen, many phenols can slowly oxidize, leading to the formation of colored impurities, primarily quinones.[8] Therefore, stringent storage and handling procedures are crucial to maintain the compound's purity and prevent degradation.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and concerns regarding the storage and handling of 4-(1,1-Difluoropropyl)phenol to prevent oxidation.
Q1: What are the primary signs of oxidation in my sample of 4-(1,1-Difluoropropyl)phenol?
A1: The most common indicator of oxidation is a change in the physical appearance of the compound. You should be vigilant for the following:
-
Color Change: Pure 4-(1,1-Difluoropropyl)phenol should be a white to off-white solid or a colorless liquid. The development of a yellow, pink, brown, or black discoloration is a strong indication of oxidation and the formation of quinone-type impurities.[8]
-
Insolubility: The formation of polymeric oxidation byproducts may lead to decreased solubility in organic solvents.
-
Inconsistent Experimental Results: If you observe unexpected side products, lower yields, or a decrease in the efficacy of your compound in downstream applications, it could be due to degradation of the starting material.
Q2: What are the ideal storage conditions to minimize oxidation?
A2: To ensure the long-term stability of 4-(1,1-Difluoropropyl)phenol, it is imperative to protect it from atmospheric oxygen, moisture, light, and heat.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, a primary driver of phenol oxidation. Argon is denser and can provide a better protective layer.[9] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. |
| Light | Amber Vial or stored in the dark | Protects the compound from photo-oxidation. |
| Container | Tightly sealed glass container with a PTFE-lined cap | Glass is inert, and a PTFE liner provides an excellent chemical barrier. |
For extended storage, consider using specialized packaging like Sure/Seal™ bottles, which provide a convenient method for storing and dispensing air-sensitive reagents without exposure to the atmosphere.[10][11]
Q3: My laboratory does not have a glovebox. How can I safely handle 4-(1,1-Difluoropropyl)phenol to prevent oxidation?
A3: While a glovebox provides the most secure environment, you can employ Schlenk line techniques to handle air-sensitive compounds.[12][13]
Experimental Workflow for Handling without a Glovebox:
Caption: Workflow for handling 4-(1,1-Difluoropropyl)phenol using a Schlenk line.
Q4: I suspect my sample is already partially oxidized. Can I purify it?
A4: Yes, in many cases, you can purify partially oxidized 4-(1,1-Difluoropropyl)phenol. The appropriate method will depend on the nature of the impurities.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be effective in removing colored impurities.
-
Column Chromatography: For both solid and liquid samples, flash column chromatography on silica gel is a common and effective purification technique.
-
Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Troubleshooting Guide for Purification:
| Issue | Possible Cause | Suggested Solution |
| Persistent color after recrystallization | Impurities have similar solubility. | Try a different solvent or solvent mixture. Consider a charcoal treatment. |
| Streaking on TLC during chromatography | Compound is acidic and interacting strongly with silica. | Add a small amount of a modifying agent like acetic acid to the eluent. |
| Decomposition during distillation | Compound is thermally unstable at its boiling point. | Use vacuum distillation to lower the boiling point. |
Q5: Are there any chemical incompatibilities I should be aware of when storing 4-(1,1-Difluoropropyl)phenol?
A5: Yes. To prevent unwanted reactions and degradation, it is crucial to avoid storing 4-(1,1-Difluoropropyl)phenol with incompatible chemicals.
Incompatibility Chart:
| Incompatible Material | Hazard |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Bases | Can deprotonate the phenolic hydroxyl group, potentially increasing its susceptibility to oxidation. |
| Acid Chlorides and Anhydrides | Can react with the hydroxyl group. |
Always refer to the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.[14]
Logical Relationship Diagram
Caption: Factors influencing the oxidation of 4-(1,1-Difluoropropyl)phenol and preventative measures.
References
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
PMC. Phenolic acids: Natural versatile molecules with promising therapeutic applications. [Link]
-
ResearchGate. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
- Google Patents. US4007230A - Antioxidant composition for stabilizing polyols.
-
JScholar Publishers. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
-
Journal of the American Chemical Society. Deoxyfluorination of Phenols. [Link]
-
JScholar Publishers. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
-
Organic Syntheses. In air, a 2000-mL one-necked, round-bottomed flask (24/40), equipped with a Teflon-coated egg-shaped magnetic stirbar (3/4″ × 2″). [Link]
-
Cheméo. Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
University of California, Berkeley. Safe Storage of Chemicals. [Link]
-
Australian Government Department of Health. Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. [Link]
-
NIST. Phenol, 4-(1,1-dimethylpropyl)-. [Link]
-
The Royal Society of Chemistry. Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. [Link]
-
PubMed. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. [Link]
-
Britannica. Phenol. [Link]
-
Journal of Materials and Environmental Science. Application of Advanced Electrochemical Oxidation Processes for the Treatment of Phenolic Wastewater. [Link]
-
ResearchGate. (PDF) Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. [Link]
-
Environmental Protection Agency. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
-
PubChem. 4-(1-Phenylethyl)phenol. [Link]
-
Cheméo. Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). [Link]
Sources
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. jscholarpublishers.com [jscholarpublishers.com]
- 5. rsc.org [rsc.org]
- 6. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
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- 14. nottingham.ac.uk [nottingham.ac.uk]
Overcoming steric hindrance in reactions involving 4-(1,1-Difluoropropyl)phenol
Technical Support Center: 4-(1,1-Difluoropropyl)phenol
A Guide to Overcoming Steric and Electronic Challenges in Synthesis
Welcome to the technical support center for 4-(1,1-Difluoropropyl)phenol. As Senior Application Scientists, we understand that while this compound is a valuable building block, its unique electronic and steric profile can present challenges in common synthetic transformations. The 1,1-difluoropropyl group exerts a moderate steric footprint and a significant electron-withdrawing effect, which can deactivate the phenolic oxygen and the aromatic ring, slowing reaction rates and complicating product formation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the causality behind experimental choices and provide validated protocols to help you navigate these synthetic hurdles.
General Troubleshooting Workflow
Before diving into specific reaction types, it's helpful to have a general framework for troubleshooting a sluggish or failed reaction involving a sterically hindered phenol. The following decision tree outlines a logical progression of experimental adjustments.
Caption: General troubleshooting workflow for hindered phenol reactions.
Part 1: O-Arylation (Diaryl Ether Synthesis)
The formation of a C-O bond between 4-(1,1-Difluoropropyl)phenol and an aryl halide is a common objective, but the combination of an electron-deficient phenol and a potentially hindered coupling partner makes this challenging.
Q1: My standard Ullmann condensation with 4-(1,1-Difluoropropyl)phenol and an aryl bromide is giving poor yields. How can I improve it?
Answer: The classic Ullmann reaction often requires harsh conditions (high temperatures, stoichiometric copper) that are incompatible with complex molecules[1]. For a substrate like 4-(1,1-Difluoropropyl)phenol, which is deactivated by the electron-withdrawing group, modern catalyzed variants are essential.
Causality & Solution: The key is to facilitate the formation of the active copper(I) phenoxide and accelerate the subsequent reductive elimination. This is achieved by careful selection of the ligand, base, and solvent.
-
Ligand Selection: Simple copper salts are often insufficient. The addition of a chelating ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst. Picolinic acid and N,N-dimethyl glycine have proven highly effective for coupling hindered or electron-deficient phenols.[1][2][3][4] They are thought to stabilize the copper center and promote the key catalytic steps.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the phenol without competing in the reaction. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][2] High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure all components remain in solution at the required temperatures.[5]
-
Aryl Halide Reactivity: Aryl iodides are significantly more reactive than aryl bromides in copper-catalyzed couplings and may be a better choice if your reaction with an aryl bromide is failing. Reactions with aryl bromides may require higher catalyst loading and temperatures.[1][2]
Troubleshooting Table for Ullmann Condensation
| Issue | Recommended Action | Rationale |
| No or low conversion | Switch from aryl bromide to aryl iodide. | Increases the rate of oxidative addition to the copper center.[2] |
| Add a ligand like picolinic acid (10-20 mol%). | Stabilizes the copper catalyst and accelerates the coupling.[3][4] | |
| Increase temperature to 90-120 °C. | Overcomes the activation energy barrier for these challenging substrates.[5] | |
| Decomposition | Use a milder base like Cs₂CO₃ instead of K₃PO₄. | Cesium carbonate is a weaker base that can be effective in nonpolar solvents.[2] |
| Ensure reaction is under an inert atmosphere (N₂ or Ar). | Prevents oxidative side reactions of the catalyst and phenoxide. |
Q2: Is the Palladium-catalyzed Buchwald-Hartwig reaction a suitable alternative to the Ullmann coupling for this phenol?
Answer: Yes, the Buchwald-Hartwig C-O coupling is an excellent and often milder alternative to the Ullmann reaction.[6] It typically offers a broader substrate scope and operates at lower temperatures.
Causality & Solution: Success in this reaction hinges almost entirely on the choice of phosphine ligand. The steric bulk of the ligand is critical for promoting the C-O reductive elimination step, which is often the rate-limiting step for diaryl ether formation.[6]
-
Ligand Choice: For hindered or electron-rich phenols, bulky, electron-rich alkylphosphine ligands are required. Ligands such as those from the dialkylbiaryl phosphine class (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos) are designed to accelerate the key steps of the catalytic cycle.[7]
-
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective and may offer better functional group tolerance.
Caption: Key components for a successful Buchwald-Hartwig C-O coupling.
Part 2: O-Alkylation (Alkyl Aryl Ether Synthesis)
While seemingly more straightforward than O-arylation, O-alkylation of hindered phenols can be plagued by slow reaction rates and competing side reactions like elimination.
Q3: My Mitsunobu reaction with 4-(1,1-Difluoropropyl)phenol and a sterically hindered alcohol is extremely slow and gives low yields. What is happening?
Answer: The Mitsunobu reaction is notoriously sensitive to steric hindrance on either the nucleophile (the phenol) or the alcohol.[8][9] The formation of the key oxyphosphonium intermediate is sterically demanding. When both partners are hindered, the reaction can slow to a crawl or fail completely.[10]
Causality & Solution: A major breakthrough for this problem is the use of sonication in combination with high reaction concentrations.[8][9][11]
-
Sonication & Concentration: Operating the reaction at high concentrations (e.g., 1.0 M to 3.0 M) and subjecting it to sonication can dramatically accelerate the rate.[8][9] Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, effectively overcoming the activation energy barrier without heating the bulk solution, which can lead to decomposition. This combination has been shown to reduce reaction times from days to minutes for hindered substrates.[8]
-
Solvent Effects: For some sterically hindered Mitsunobu reactions, side reactions involving the alkylation of the hydrazinedicarboxylate by-product can lower the yield.[12] Switching from a common solvent like THF to a less polar one, such as diethyl ether, has been shown to suppress this side reaction and improve product yields.[12]
Detailed Protocol: Accelerated Mitsunobu Reaction for Hindered Substrates [8]
-
Setup: To a dry round-bottomed flask, add 4-(1,1-Difluoropropyl)phenol (1.0 equiv.), the sterically hindered alcohol (1.05 equiv.), and triphenylphosphine (1.05 equiv.).
-
Solvent: Add a minimal amount of dry THF to achieve a final concentration of ~3.0 M with respect to the phenol.
-
Sonication: Place the flask in a standard laboratory sonic bath. Sonicate for several minutes to ensure mixing and dissolution, resulting in a clear, viscous solution.
-
Reagent Addition: While sonicating, slowly add the azodicarboxylate (e.g., DEAD or DIAD, 1.05 equiv.) dropwise to the solution.
-
Reaction: Continue sonication at room temperature for 15-30 minutes, monitoring by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), and proceed with a standard aqueous workup and chromatographic purification.
Part 3: Advanced & Enabling Technologies
Modern synthetic tools can provide solutions where traditional methods fail.
Q4: Are there other general strategies, like microwave synthesis, that can help overcome the low reactivity of this phenol?
Answer: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating slow chemical reactions.[13] It is particularly effective for reactions involving polar transition states, as is common in the chemistry of phenols.
Causality & Solution: Microwave irradiation uses dielectric heating to transfer energy directly to polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature.[14] This is fundamentally different from conventional heating, where heat is transferred slowly via convection.
-
Benefits of MAOS:
-
Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[15][16]
-
Higher Yields: The rapid heating can minimize the formation of thermal decomposition by-products.
-
Solvent-Free Conditions: In some cases, microwave heating can enable reactions to proceed neatly (without solvent), simplifying purification and reducing waste.[15]
-
Applicable Reactions:
-
Esterification: Microwave-assisted acetylation of hindered phenols using acetic anhydride and a catalyst like iodine can be achieved in minutes under solvent-free conditions, yielding nearly quantitative results.[15]
-
Cross-Coupling: Both Ullmann and Buchwald-Hartwig reactions can be significantly accelerated using microwave heating, often allowing for lower catalyst loadings and shorter reaction times.[14]
-
Nucleophilic Aromatic Substitution (SNA_r_): For reactions with highly activated aryl fluorides, microwave heating can dramatically reduce the time required for C-O bond formation.[1]
Summary of Recommended Conditions
| Reaction Type | Challenge | Recommended Strategy | Key Components / Conditions |
| O-Arylation (Ullmann) | Sluggish coupling | Ligand-Accelerated Catalysis | Catalyst: CuI (5-10 mol%)Ligand: Picolinic Acid (10-20 mol%)Base: K₃PO₄ or Cs₂CO₃Solvent: DMSO |
| O-Arylation (Buchwald) | Difficult C-O reductive elimination | Use of Bulky Ligands | Catalyst: Pd₂(dba)₃ or Pd(OAc)₂Ligand: SPhos, XPhosBase: K₃PO₄ or NaOtBuSolvent: Toluene or Dioxane |
| O-Alkylation (Mitsunobu) | Severe steric hindrance | Sonication & High Concentration | Reagents: PPh₃, DIAD/DEADConditions: 3.0 M in THF, SonicationSolvent Alt: Diethyl Ether |
| Esterification | Low reactivity of phenol | Microwave-Assisted Catalysis | Reagents: Acetic AnhydrideCatalyst: I₂ (catalytic)Conditions: Microwave, Solvent-Free |
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(22), 8261–8263. [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]
-
Hughes, D. L. (2002). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ChemInform, 33(40). [Link]
-
Wang, M. (2014). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. University of Maine. [Link]
-
Lepore, S. D., & He, Y. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. PubMed. [Link]
- Ethyl Corporation. (1985). Synthesis of hindered phenols.
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
Kad, G. L., et al. (2003). Microwave mediated solvent-free acetylation of deactivated and hindered phenols. ResearchGate. [Link]
-
Wang, P., et al. (2005). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. ResearchGate. [Link]
-
Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC. [Link]
-
Karvembu, R., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Pareek, S. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]
-
Filarowski, A., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Yeung, C. S., et al. (2016). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC. [Link]
-
Guram, A. S., & Bei, X. (2004). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. ResearchGate. [Link]
-
Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
-
Cravotto, G., & Cintas, P. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]
-
Denisov, E. T. (1976). Oxidation of Sterically Hindered Phenols. ResearchGate. [Link]
-
Pareek, S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Geldenhuys, W. J., et al. (2019). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC. [Link]
-
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]
-
Cacciatore, F. A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. wise.fau.edu [wise.fau.edu]
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- 10. researchgate.net [researchgate.net]
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- 12. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]
- 13. mdpi.com [mdpi.com]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Technical Support Center: Solvent Selection for 4-(1,1-Difluoropropyl)phenol
Introduction & Compound Analysis
Welcome to the technical support guide for maximizing the solubility of 4-(1,1-Difluoropropyl)phenol. As a novel derivative, specific experimental solubility data for this compound is not yet widely published. This guide, therefore, is built upon fundamental physicochemical principles and field-proven methodologies to empower researchers to make rational, evidence-based decisions for solvent selection.
The structure of 4-(1,1-Difluoropropyl)phenol presents a unique combination of functional groups that dictate its solubility behavior:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and acts as a strong hydrogen bond donor and a moderate acceptor. This feature promotes solubility in polar protic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions, suggesting some affinity for solvents with aromatic character.
-
1,1-Difluoropropyl Group (-CF₂CH₂CH₃): This is the most complex moiety. The two fluorine atoms on the same carbon create a strong, localized dipole moment, making this part of the molecule polar. However, the fluorine atoms are very weak hydrogen bond acceptors, and the overall alkyl chain is nonpolar (hydrophobic).
This combination suggests that the molecule has a nuanced polarity, making it unlikely to be exclusively soluble in highly polar or entirely nonpolar solvents. The key to maximizing solubility will be to find a solvent that can effectively accommodate all three of these features.
Table 1: Predicted Physicochemical Properties of 4-(1,1-Difluoropropyl)phenol
| Property | Predicted Value / Characteristic | Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₀F₂O | Based on chemical structure. |
| Polarity | Moderately Polar to Polar | Contains a polar -OH group and a strong C-F dipole, but also a significant nonpolar aromatic and alkyl backbone. |
| Hydrogen Bonding | Donor (strong), Acceptor (weak) | The phenolic -OH is a strong hydrogen bond donor. The oxygen and fluorine atoms are weak acceptors. |
| Predicted logP | ~2.5 - 3.5 | The propyl chain and aromatic ring increase lipophilicity, but the -OH and -CF₂ groups increase hydrophilicity compared to a simple alkylphenol.[1] |
| Aqueous Solubility | Low to Insoluble | The large, nonpolar regions of the molecule are expected to dominate, leading to poor water solubility.[2][3] |
Frequently Asked Questions (FAQs)
Q1: Where should I start my solvent screening for 4-(1,1-Difluoropropyl)phenol?
A: Start with a small, diverse set of solvents representing different classes. Based on the compound's structure, polar aprotic solvents like Acetone, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent starting points. These solvents can accept the hydrogen bond from the phenol's hydroxyl group and have a sufficient polarity to solvate the difluoro group without the competing hydrogen bond donation that could hinder interaction in some protic solvents.[2][4]
Q2: Why is "like dissolves like" so important here?
A: The "like dissolves like" principle is the cornerstone of solubility prediction.[5][6] It states that a solute will dissolve best in a solvent that shares similar intermolecular forces.[7] For your compound, you need a solvent that can manage:
-
Hydrogen Bonding with the phenol group.
-
Dipole-Dipole Interactions with the C-F bonds.
-
Dispersion Forces (van der Waals) with the aromatic ring and alkyl chain. A perfect match is rare, so the goal is to find the solvent with the best overall compatibility.
Caption: "Like Dissolves Like" principle for the target solute.
Q3: My compound is barely soluble in water. Should I avoid all aqueous systems?
A: Not necessarily. While pure water is a poor solvent, using co-solvents can be highly effective.[8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the system, enhancing the solubility of nonpolar compounds.[9] For example, a mixture of DMF and a buffer might provide the ideal environment for a biological assay. A common starting point is to first dissolve the compound in a minimal amount of a strong organic solvent (like DMF or DMSO) and then dilute it slowly into the aqueous buffer.[10]
Troubleshooting Common Solubility Issues
Issue 1: The compound shows poor solubility (<1 mg/mL) in all initial screening solvents.
-
Plausible Cause: The compound may have strong crystal lattice energy, meaning the forces holding the solid together are stronger than the forces of solvation offered by any single solvent.
-
Troubleshooting Steps:
-
Use Solvent Blends: A mixture of two or more solvents can have properties intermediate to the pure components. Try a blend of a good hydrogen bond acceptor (e.g., DMF) with a solvent that interacts well with the aromatic ring (e.g., Toluene).
-
Increase Temperature: Gently warming the solvent can provide the energy needed to break the crystal lattice. Perform this cautiously and check for compound degradation. Note the solubility upon cooling, as the compound may precipitate out of a supersaturated solution.[11]
-
Consider pH Modification: Since the compound is a phenol (a weak acid), its solubility in protic solvents can be dramatically increased by deprotonation. Adding a small amount of a base (e.g., 5% NaOH solution) will form the more polar phenoxide salt, which is often much more soluble in water or alcohols.[11]
-
Issue 2: The compound dissolves with heating but crashes out (precipitates) upon returning to room temperature.
-
Plausible Cause: You have created a supersaturated solution. The thermodynamic equilibrium solubility at room temperature is lower than the concentration you achieved at a higher temperature.
-
Troubleshooting Steps:
-
Quantify the Difference: Determine the solubility at both the elevated and room temperatures using the quantitative protocol below. This will define your operational temperature window.
-
Employ a Co-Solvent: The goal is to find a solvent system where the compound is sufficiently soluble at room temperature. A co-solvent can often stabilize the solute and prevent precipitation.
-
Use as a "Stock" Solution: If the experiment allows, you can maintain the stock solution at an elevated temperature and add it to the reaction or assay medium while hot, provided the final concentration is below the room temperature solubility limit.
-
Systematic Workflow & Experimental Protocols
A systematic approach saves time and resources. Follow this workflow from theoretical prediction to experimental confirmation.
Caption: A systematic workflow for efficient solvent selection.
Protocol 1: Rapid Qualitative/Semi-Quantitative Solubility Screening
This protocol aims to quickly identify promising candidate solvents.
-
Preparation: Aliquot approximately 5 mg of 4-(1,1-Difluoropropyl)phenol into separate, clearly labeled 1.5 mL glass vials.
-
Solvent Addition: Add a starting volume of 100 µL of a candidate solvent from Table 2 to the first vial.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the vial against a dark background.
-
Completely Dissolved: The compound is soluble at ≥50 mg/mL. Record as "Very Soluble".
-
Undissolved Solid Remains: Proceed to the next step.
-
-
Stepwise Addition: Continue adding 100 µL aliquots of the solvent, vortexing for 60 seconds after each addition, until the solid is fully dissolved. Keep track of the total volume added.
-
Calculation: Estimate the solubility based on the total volume needed for dissolution. For example, if 5 mg dissolved in a final volume of 500 µL (0.5 mL), the solubility is ~10 mg/mL.
-
Classification: Record the results using a simple classification (e.g., Insoluble <1 mg/mL, Sparingly Soluble 1-10 mg/mL, Soluble 10-50 mg/mL, Very Soluble >50 mg/mL).
-
Repeat: Repeat steps 2-7 for all candidate solvents.
Table 2: Recommended Solvents for Initial Screening
| Class | Solvent | Boiling Point (°C) | Rationale for Inclusion |
|---|---|---|---|
| Polar Aprotic | Acetone | 56 | Excellent H-bond acceptor, moderate polarity. |
| Acetonitrile (ACN) | 82 | Polar, but a weaker H-bond acceptor than acetone.[2] | |
| N,N-Dimethylformamide (DMF) | 153 | Highly polar, strong H-bond acceptor, often a powerful solvent.[2] | |
| Dimethyl Sulfoxide (DMSO) | 189 | Very high polarity, strong H-bond acceptor, excellent general solvent. | |
| Polar Protic | Methanol (MeOH) | 65 | Can donate and accept H-bonds, good for polar compounds.[2] |
| Ethanol (EtOH) | 78 | Similar to methanol, commonly used in formulations. | |
| Isopropanol (IPA) | 82 | Less polar than EtOH, explores effect of reduced polarity. | |
| Ester | Ethyl Acetate (EtOAc) | 77 | Intermediate polarity, H-bond acceptor. |
| Aromatic | Toluene | 111 | Nonpolar, but can interact favorably with the solute's aromatic ring.[2] |
| Alkane | n-Heptane / Hexane | 98 / 69 | Nonpolar baseline to confirm the effect of polarity.[2] |
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for obtaining precise solubility data.[12][13]
-
Preparation: Add an excess amount of 4-(1,1-Difluoropropyl)phenol to a glass vial (e.g., add 20 mg to 1 mL of the "hit" solvent identified in Protocol 1). The key is to ensure undissolved solid remains visible.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure the solution reaches thermodynamic equilibrium.[12]
-
Phase Separation: After equilibration, let the vial stand for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm chemically inert syringe filter (e.g., PTFE) and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter.[12]
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Theoretical Framework: Hansen Solubility Parameters (HSP)
For complex solubility challenges, Hansen Solubility Parameters (HSP) provide a more sophisticated predictive model than simple polarity.[14][15] The total Hildebrand solubility parameter is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this 3D "Hansen space".[16] The principle is that solvents with HSP values close to those of the solute will be effective solvents. [17]
The distance (Ra) between a solvent and a solute in Hansen space is calculated as: Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller 'Ra' value indicates a better solubility match. While the exact HSP values for 4-(1,1-Difluoropropyl)phenol are unknown, they can be estimated using group contribution methods or by finding a solvent blend that maximizes solubility and assuming that blend's HSP matches the solute's HSP. This is an advanced technique useful for formulation optimization.
References
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Technical Support Center: Hydrofluoric Acid Byproduct Management in 4-(1,1-Difluoropropyl)phenol Synthesis
This guide provides specialized technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,1-Difluoropropyl)phenol, with a specific focus on the safe handling and neutralization of hydrofluoric acid (HF) byproducts. As a byproduct of many fluorination reactions, hydrofluoric acid presents unique and severe hazards that demand rigorous safety protocols and a thorough understanding of its chemical properties.[1][2][3] This document is structured to address specific, practical issues you may encounter, moving from in-process challenges to waste disposal and emergency response.
Understanding the Unseen Threat: Why HF is Not a Typical Acid
Before addressing specific protocols, it is crucial to understand the distinct dangers of hydrofluoric acid. Unlike strong mineral acids like HCl or H₂SO₄, HF is a weak acid (pKa of 3.17), meaning it does not fully dissociate in water.[3][4] This property allows it to penetrate the skin and deep tissues readily without causing immediate, severe pain.[2][3][5] Once absorbed, the fluoride ion (F⁻) avidly sequesters calcium (Ca²⁺) and magnesium (Mg²⁺) ions from the body, forming insoluble salts.[3] This leads to severe tissue destruction, bone decalcification, and potentially fatal systemic toxicity, including cardiac arrhythmia.[3][5][6] Symptoms of exposure to dilute HF solutions can be delayed for up to 24 hours, making immediate and proper first aid critical even in the absence of pain.[2]
Troubleshooting Guide: In-Process & Post-Reaction Challenges
This section addresses common issues encountered during and immediately after a reaction that generates HF.
Question: My reaction is complete. How do I safely quench the mixture to neutralize the hydrofluoric acid byproduct?
Answer: Quenching a reaction containing HF must be done cautiously to control the exothermic reaction and prevent the release of gaseous HF. The goal is to convert the soluble, hazardous HF into an insoluble, stable inorganic salt, typically calcium fluoride (CaF₂).
Detailed Protocol: Safe Quenching of Reaction Mixture
-
Pre-cool the Reaction Vessel: Before quenching, cool the reaction mixture in an ice bath. This will help manage the exotherm of the neutralization reaction.
-
Prepare the Quenching Solution: In a separate, appropriate container (polyethylene or polypropylene), prepare a saturated aqueous solution of calcium chloride (CaCl₂) or a slurry of calcium hydroxide (Ca(OH)₂) in water. Calcium-based neutralizers are preferred as they precipitate the fluoride ion.[4][7]
-
Slow Addition: With vigorous stirring, slowly add the cold reaction mixture to the quenching solution. NEVER add the quenching solution to the reaction mixture. This ensures that the HF is always being added to an excess of the neutralizing agent, minimizing the risk of an uncontrolled reaction.
-
Monitor pH and Temperature: Continuously monitor the pH of the quenching slurry. The target pH should be between 6.0 and 8.0. Also, monitor the temperature to ensure it does not rise uncontrollably.
-
Stir and Test: Allow the mixture to stir for at least one hour after the addition is complete to ensure full precipitation of calcium fluoride. You can test for the presence of fluoride ions using a fluoride ion-selective electrode to confirm complete neutralization.
-
Filtration and Disposal: Filter the resulting slurry. The solid calcium fluoride precipitate should be collected and disposed of as hazardous waste. The remaining aqueous filtrate should be tested for residual fluoride before being treated as regular aqueous waste (pending confirmation it contains no other hazardous materials). All contaminated materials must be disposed of as hazardous waste.[8]
Question: I'm selecting a reactor and ancillary equipment for my synthesis. What materials are compatible with hydrofluoric acid?
Answer: Material selection is critical, as HF is highly corrosive to many common laboratory materials, most notably glass and stainless steel.[1][9][10][11]
Hydrofluoric acid aggressively attacks silica-containing materials like glass, ceramics, and concrete by reacting with silicon dioxide (SiO₂) to form silicon tetrafluoride (SiF₄), a toxic gas.[1][12] Therefore, glassware must never be used to store or handle HF solutions. [6][9][10]
| Material Class | Recommended Materials | Materials to Avoid | Rationale for Avoidance |
| Plastics | Polyethylene (PE), Polypropylene (PP), Teflon® (PTFE, FEP, PFA), Polyvinylidene fluoride (PVDF) | Polyamide (Nylon), Polycarbonate | HF reacts aggressively with glass, silica, and many metals.[1][9] Common stainless steels are not resistant.[11] |
| Metals | Monel® 400, Nickel 200 (in specific conditions) | Glass, Stainless Steels (304, 316), Cast Iron, Aluminum | HF can generate explosive hydrogen gas upon reaction with many metals.[1] |
| Elastomers | Viton®, Neoprene, Butyl Rubber | Silicone, EPDM | Check manufacturer's compatibility data for specific concentrations and temperatures. |
This table provides general guidance. Always consult manufacturer-specific chemical compatibility charts for your operating conditions.
Frequently Asked Questions (FAQs) on HF Byproduct Handling
Q1: What personal protective equipment (PPE) is mandatory when handling HF byproducts?
A1: A multi-layered approach to PPE is essential. No exposed skin is permitted.[5]
-
Body Protection: A long-sleeved lab coat worn over long pants and closed-toe shoes is the minimum.[9] For handling concentrated solutions or during quenching, a chemical-resistant apron (neoprene or PVC) and sleeves are required.[5][9][13]
-
Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn.[2] Safety glasses are not sufficient.[5]
-
Gloves: Double gloving is recommended.[5] Wear a thin pair of nitrile gloves under a pair of heavy-duty, HF-resistant gloves (e.g., neoprene, butyl rubber, or Viton®).[3][5][14] Always check gloves for pinholes or degradation before use.[5][14]
Q2: What should be in a dedicated hydrofluoric acid spill kit?
A2: Standard spill kits are not suitable for HF spills.[12] Your kit must contain:
-
Neutralizer: Calcium carbonate, calcium hydroxide, or a commercial HF-specific neutralizer.[9][15][16] Do not use neutralizers containing sodium or potassium hydroxide, as they can produce toxic intermediates.[12][16] Also, avoid silicon-based absorbents (like sand), which react to form toxic SiF₄ gas.[1][12]
-
PPE: At least two pairs of HF-resistant gloves, splash goggles, a face shield, and a chemical-resistant apron.
-
Containment: Plastic scoops or shovels for cleanup. Do not use metal.
-
Waste Disposal: Heavy-duty polyethylene bags or a plastic container for contaminated waste.[9]
-
First Aid: A tube of 2.5% calcium gluconate gel.[5][14][17] Ensure it is within its expiration date.[14]
Q3: How do I properly dispose of HF-containing waste?
A3: All HF waste, including neutralized precipitates, contaminated labware, and PPE, is considered hazardous waste.[2][8]
-
Collection: Collect all HF waste in clearly labeled, sealed, and compatible plastic containers (e.g., polyethylene).[8][9][18] Never use glass or metal containers.[9][14]
-
Labeling: The container must be labeled "Hazardous Waste, Hydrofluoric Acid" and list all components.
-
Storage: Store waste containers in secondary containment, away from incompatible materials like bases and metals.[14][18]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[15][18] Do not dispose of HF down the drain, even after neutralization, as the resulting fluoride salts are often regulated.[8]
Q4: What is the first thing I should do if I am exposed to HF?
A4: This is a medical emergency. Immediate action is critical to prevent severe injury or death.[9]
Caption: Emergency response workflow for any HF exposure.
Waste Management Workflow
Proper segregation and disposal of waste generated during the synthesis are non-negotiable for laboratory safety and environmental compliance.
Caption: Workflow for proper HF waste stream management.
References
-
Standard Operating Procedure Working with Hydrofluoric Acid (HF) - DCU. (2022, October 8). Retrieved from DCU website: [Link]
-
Using hydrofluoric acid in the workplace - WorkSafe Victoria. Retrieved from WorkSafe Victoria website: [Link]
-
Safe Handling, Storage and Disposal of Hydrofluoric Acid. Retrieved from University of Alabama at Birmingham website: [Link]
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Guidelines for the Safe Use of Hydrofluoric Acid - McGill University. Retrieved from McGill University website: [Link]
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Working Safely with Hydrofluoric Acid Guideline - UQ Policy and Procedure Library. Retrieved from The University of Queensland website: [Link]
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Hydrofluoric acid | Health & Safety. (2024, July 22). Retrieved from University of Bristol website: [Link]
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Appendix B Guidelines for Safe Use of Hydrofluoric Acid - Environmental Health and Safety - Missouri S&T. Retrieved from Missouri S&T website: [Link]
-
Hydrofluoric Acid | Office of Environmental Health and Safety - Princeton EHS. Retrieved from Princeton University website: [Link]
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Laboratory Safety Fact Sheet: Hydrofluoric Acid. Retrieved from Georgia Institute of Technology website: [Link]
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Which alloy is best for use in hydrofluoric acid applications. (2016, November 18). Retrieved from Anumbis website: [Link]
-
Chemical Compatibility of the Tubing Materials. Retrieved from Ismatec website: [Link]
-
Selection of stainless steels for handling hydrofluoric acid (HF). Retrieved from British Stainless Steel Association website: [Link]
-
Guidelines for the Safe Handling of Hydrofluoric Acid | uthsc. (2019, March 18). Retrieved from The University of Tennessee Health Science Center website: [Link]
-
Chemical Compatibility Chart. Retrieved from Cole-Parmer website: [Link]
-
Standard Operating Procedure - HYDROFLUORIC ACID - Yale Environmental Health & Safety. Retrieved from Yale University website: [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Retrieved from University of Wisconsin-Madison website: [Link]
-
Hydrofluoric acid - Wikipedia. Retrieved from Wikipedia: [Link]
-
Hydrofluoric Acid. (2022, November 30). Retrieved from University of Victoria website: [Link]
-
How to Neutralize Hydrofluoric Acid (and Why You Can't Use Sulfuric Acid Neutralizers). (2023, June 13). Retrieved from Solus Group website: [Link]
-
HF quenching procedure? : r/chemistry - Reddit. (2016, January 20). Retrieved from Reddit: [Link]
-
Hydrofluoric (HF) Acid Neutralization - pH Adjustment Systems. Retrieved from Digital Analysis Corp. website: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Spectral Analysis: A Comparative Study of 4-(1,1-Difluoropropyl)phenol
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of fluorinated organic compounds are paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable analytical technique in this domain.[1][2][3] The unique nuclear properties of the ¹⁹F isotope—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—confer exceptional sensitivity and a wide chemical shift dispersion, minimizing signal overlap and enabling detailed analysis of complex molecules.[1][4][5][6] This guide provides an in-depth analysis of the ¹⁹F NMR spectrum of 4-(1,1-Difluoropropyl)phenol, comparing its characterization with other analytical methods and offering field-proven insights into experimental design and data interpretation. Approximately 20-30% of all pharmaceuticals contain fluorine, highlighting the importance of this analytical technique in drug discovery and development.[7]
The Power of ¹⁹F NMR: Why It's a Go-To Technique
¹⁹F NMR spectroscopy offers several distinct advantages for the analysis of fluorinated compounds:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the proton (¹H) nucleus, allowing for the analysis of small sample quantities.[6][8]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, significantly larger than that of ¹H NMR.[4][9] This broad range reduces the likelihood of signal overlap, even in complex mixtures.[9]
-
No Endogenous Background: Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clean spectral window free from background signals, making it ideal for in vivo studies and the analysis of drugs and their metabolites.[8][10][11][12]
-
Rich Structural Information: Coupling constants between fluorine and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provide valuable information about molecular connectivity and conformation.[13][14][15]
Deconstructing the ¹⁹F NMR Spectrum of 4-(1,1-Difluoropropyl)phenol
To fully appreciate the utility of ¹⁹F NMR, let's consider the spectral analysis of 4-(1,1-Difluoropropyl)phenol.
Predicted Spectrum:
The two fluorine atoms in the 1,1-difluoropropyl group are chemically and magnetically equivalent. Therefore, we expect to see a single primary resonance in the ¹⁹F NMR spectrum. The chemical shift of this resonance will be influenced by the electronic environment, including the electron-donating phenolic hydroxyl group and the electron-withdrawing nature of the fluorine atoms themselves.[1][16]
Key Spectral Features and Their Interpretation:
-
Chemical Shift (δ): The chemical shift of the CF₂ group in aliphatic compounds typically falls within a specific range.[17] For 4-(1,1-Difluoropropyl)phenol, the resonance is expected to appear in the region characteristic of geminal difluoroalkyl groups. The exact position will be influenced by the aromatic ring and the hydroxyl group.
-
Coupling to Protons (J-coupling): The two equivalent fluorine atoms will couple with the two adjacent protons of the ethyl group (the -CH₂- group). This will split the ¹⁹F resonance into a triplet, following the n+1 rule (where n is the number of equivalent protons). The magnitude of this three-bond coupling constant (³JHF) provides conformational information.
-
Through-Space Coupling: While less common for this molecule, through-space coupling between the fluorine atoms and the ortho-protons on the phenol ring can sometimes be observed, especially in rigid systems.[18][19][20] This phenomenon arises from the spatial proximity of the nuclei, independent of the bonding network.[18][19][20]
The Influence of Experimental Conditions:
It is crucial to recognize that the ¹⁹F NMR spectrum can be sensitive to experimental parameters:
-
Solvent Effects: The choice of solvent can significantly impact the chemical shift due to interactions such as hydrogen bonding and dipole-dipole forces.[1][21]
-
pH Effects: For a phenolic compound like 4-(1,1-Difluoropropyl)phenol, the pH of the solution can alter the protonation state of the hydroxyl group, which in turn affects the electronic environment of the fluorine nuclei and their chemical shift.
-
Temperature: Temperature can influence conformational dynamics, potentially averaging out coupling constants or causing shifts in resonance frequencies.[1]
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analysis often involves a multi-technique approach. Here's a comparison of ¹⁹F NMR with other common analytical methods for the characterization of 4-(1,1-Difluoropropyl)phenol.
| Technique | Strengths for 4-(1,1-Difluoropropyl)phenol Analysis | Limitations |
| ¹⁹F NMR | Directly observes the fluorine atoms, providing unambiguous identification and quantification. Rich in structural information (chemical shift, coupling constants). High sensitivity and no background interference in biological samples.[4][8][10] | Requires a specialized NMR spectrometer with a fluorine probe. Can be sensitive to experimental conditions. |
| ¹H NMR | Provides detailed information about the proton environment, complementing the ¹⁹F NMR data. Can confirm the structure of the propyl and phenyl groups. | The signals for the propyl group can be complex due to coupling with both protons and fluorine. Signal overlap can be an issue in complex mixtures. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. The carbon attached to the fluorine atoms will show a characteristic splitting pattern due to ¹JCF coupling. | Lower sensitivity compared to ¹H and ¹⁹F NMR, requiring longer acquisition times or higher sample concentrations. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. | Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomeric compounds may not be distinguishable. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation and quantification of the compound in a mixture. Can be coupled with UV or MS detection for identification. | Does not provide direct structural information. Requires a reference standard for quantification. |
| Gas Chromatography (GC) | Suitable for the analysis of volatile and thermally stable fluorinated compounds. Can be coupled with MS for identification. | The phenolic hydroxyl group may require derivatization to improve volatility and peak shape. |
| Combustion Ion Chromatography (CIC) | A technique for determining the total organic fluorine content in a sample.[22] | Does not provide information about the specific fluorinated compounds present. |
Experimental Protocols: Acquiring a High-Quality ¹⁹F NMR Spectrum
Achieving a high-quality and reproducible ¹⁹F NMR spectrum requires careful attention to the experimental setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(1,1-Difluoropropyl)phenol.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on sample solubility and potential interactions.[23]
-
Add a small amount of an internal standard for chemical shift referencing and quantification. Common ¹⁹F NMR standards include trifluoroacetic acid (TFA) or hexafluorobenzene.[9][23][24]
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and match the NMR probe to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range for the compound.
-
Use a calibrated 90° pulse angle to ensure accurate quantification.[9]
-
Employ a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei to allow for full magnetization recovery between scans. This is crucial for accurate integration and quantification.[25]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For enhanced resolution of coupling patterns, consider acquiring the spectrum with proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift scale to the internal standard.
-
Integrate the signal to determine the relative number of fluorine nuclei.
-
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A streamlined workflow for acquiring and analyzing a ¹⁹F NMR spectrum.
Caption: Through-bond and potential through-space couplings in 4-(1,1-Difluoropropyl)phenol.
Conclusion
¹⁹F NMR spectroscopy stands as a premier analytical technique for the structural elucidation and quantification of fluorinated compounds like 4-(1,1-Difluoropropyl)phenol. Its inherent sensitivity, wide spectral dispersion, and the absence of endogenous background signals make it particularly powerful in the context of pharmaceutical and materials science research.[1][11][26] While other analytical methods such as mass spectrometry and chromatography provide complementary information, ¹⁹F NMR offers unparalleled detail regarding the local chemical environment of the fluorine atoms. By understanding the principles of ¹⁹F NMR and the factors that influence the spectrum, researchers can harness the full potential of this technique to accelerate their discovery and development efforts. The ability to perform quantitative ¹⁹F NMR also presents a valuable alternative to radiolabeling in metabolism studies.[27][28]
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Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. PubMed. [Link]
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Analysis of the NMR through-space coupling mechanism between >19>F atoms. Europe PMC. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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A beginner's guide to 19F NMR and its role in drug screening. RSC Publishing. [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. [Link]
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Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
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Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
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Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in. ACS Publications. [Link]
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Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. [Link]
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Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]
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19F NMR as a tool in chemical biology. Beilstein Journals. [Link]
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Nmr spectroscopy of fluorine 19. Slideshare. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
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Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]
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NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. [Link]
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Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]
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Alternate Strategies to Obtain Mass Balance Without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. PubMed. [Link]
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11 - 19F-NMR Spectroscopy - Basic. Scribd. [Link]
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Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determination Techniques: A Review. MDPI. [Link]
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Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. [Link]
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A Short Guide to PFAS Test Methods. BizNGO. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. PMC. [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois Urbana-Champaign. [Link]
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Comparing metabolic stability of 4-(1,1-Difluoropropyl)phenol vs 4-propylphenol
Topic: Comparing Metabolic Stability: 4-(1,1-Difluoropropyl)phenol vs. 4-Propylphenol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]
Executive Summary
This guide provides a technical analysis of the metabolic stability differences between 4-propylphenol and its fluorinated bioisostere, 4-(1,1-difluoropropyl)phenol .[1]
In drug design, alkyl-substituted phenols often suffer from rapid metabolic clearance due to susceptibility to Cytochrome P450 (CYP)-mediated oxidation at the benzylic position.[1] This guide details how the strategic introduction of a gem-difluoro motif at the
Structural & Physicochemical Analysis
The core difference lies in the substitution of the benzylic methylene unit (
Comparative Properties Table
| Property | 4-Propylphenol (Parent) | 4-(1,1-Difluoropropyl)phenol (Analog) | Impact of Modification |
| Structure | Blocks benzylic oxidation site.[1] | ||
| Bond Strength ( | Primary Stability Driver: C-F bond is inert to CYP450 radical abstraction.[1] | ||
| Electronic Effect | Electron-donating alkyl group | Electron-withdrawing fluoroalkyl | Lowers phenol |
| Acidity ( | Increased acidity may improve solubility at physiological pH.[1] | ||
| Lipophilicity ( | Slight increase in lipophilicity due to the "fluorine effect."[1] |
Metabolic Stability Analysis
2.1 The Metabolic Liability of 4-Propylphenol
The propyl chain of 4-propylphenol is a primary target for CYP450 enzymes (specifically CYP2E1 and CYP2C isoforms). The metabolism proceeds via a Hydrogen Atom Transfer (HAT) mechanism:
-
Benzylic Hydroxylation: The high-valent Iron-Oxo species (
) of the CYP heme abstracts a hydrogen atom from the benzylic carbon ( ). This position is favored because the resulting radical is stabilized by resonance with the aromatic ring. -
Hydroxyl Rebound: The radical rapidly recombines with the hydroxyl group to form 1-(4-hydroxyphenyl)propan-1-ol .[1]
-
Toxicity Risk: This secondary alcohol can be further oxidized to a ketone or dehydrated to form a quinone methide , a reactive electrophile capable of alkylating DNA or proteins (genotoxicity/hepatotoxicity risk).
2.2 The Stability Mechanism of 4-(1,1-Difluoropropyl)phenol
Replacing the benzylic hydrogens with fluorine atoms creates a metabolic blockade:
-
Bond Dissociation Energy (BDE): The C-F bond is the strongest single bond in organic chemistry. The CYP450 oxidant is thermodynamically incapable of abstracting a fluorine atom.
-
Steric Shielding: The Van der Waals radius of Fluorine (
) is slightly larger than Hydrogen ( ), providing minor steric protection to the adjacent aromatic ring carbons. -
Prevention of Toxic Metabolites: By preventing oxidation at the
position, the formation of the reactive quinone methide intermediate is impossible.
2.3 Pathway Visualization (Graphviz)
Caption: Comparative metabolic pathways showing the blockage of the toxic oxidative route in the difluoro analog.
Experimental Validation Protocols
To objectively verify the stability enhancement, the following in vitro assay protocols are recommended. These protocols are self-validating using internal standards and specific time-points.[1]
3.1 Microsomal Stability Assay (Protocol)
Objective: Determine Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compounds (10 mM DMSO stock).
-
Positive Control: Testosterone (High clearance) and Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1
M (keeps DMSO < 0.1%). Incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). -
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Collect supernatant for LC-MS/MS.
3.2 LC-MS/MS Analytical Method
Objective: Quantify remaining parent compound.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5
m). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 3.0 min.
-
Detection: ESI Negative Mode (Phenols ionize well in neg mode).[1] Monitor MRM transitions (Parent Ion
Product Ion).
3.3 Experimental Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for determining intrinsic clearance in liver microsomes.
Data Interpretation & Expected Results
When comparing these two compounds using the protocols above, the following data profile is typical for alkyl vs. gem-difluoroalkyl pairs.
Performance Comparison Matrix
| Metric | 4-Propylphenol | 4-(1,1-Difluoropropyl)phenol | Interpretation |
| < 20 min | > 120 min | >6x Improvement. The difluoro analog effectively becomes a "low clearance" compound.[1] | |
| > 50 (High) | < 10 (Low) | Drastic reduction in hepatic extraction ratio. | |
| Primary Metabolites | Hydroxylated propyl chain, Glucuronides | Glucuronides (unchanged parent) | Shift from Phase I (oxidative) to Phase II (conjugative) clearance. |
| Bioavailability ( | Low (< 30%) due to First-Pass | High (> 70%) | Blockage of first-pass metabolism significantly improves oral exposure.[1] |
Application Note
The 4-(1,1-difluoropropyl)phenol analog is not just more stable; it is safer.[1] By eliminating the benzylic oxidation pathway, you remove the risk of quinone methide formation, a common mechanism for idiosyncratic drug-induced liver injury (DILI) associated with alkylphenols.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1][2][3] Evidence for cation-radical intermediates.[1] Journal of the American Chemical Society, 104(7), 2048-2050. (Mechanistic reference for CYP450 radical abstraction logic). Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. (Standard Protocol Reference). Link
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- 1. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
Overcoming Co-Elution in Fluorinated APIs: A Comparative Guide to HPLC Purity Assays for 4-(1,1-Difluoropropyl)phenol
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. However, this chemical advantage introduces significant analytical bottlenecks. For compounds like 4-(1,1-Difluoropropyl)phenol , separating the API from its closely related synthetic precursors—specifically its des-fluoro and mono-fluoro analogs—poses a severe challenge for traditional liquid chromatography.
This guide provides an objective, data-driven comparison of stationary phase performances, establishing a self-validating, ICH-compliant HPLC methodology for the purity assay of 4-(1,1-Difluoropropyl)phenol.
Mechanistic Rationale: The Limits of Traditional Alkyl Phases
To develop a robust purity assay, we must first understand the causality behind stationary phase selection.
Standard C18 columns separate analytes based almost entirely on hydrophobic dispersive forces (London dispersion forces). Because the substitution of hydrogen with fluorine only marginally alters the molecule's overall hydrophobic surface area, C18 phases struggle to differentiate the difluoro API from its des-fluoro (4-propylphenol) and mono-fluoro (4-(1-fluoropropyl)phenol) impurities[1]. This lack of orthogonal interaction leads to critical co-elution.
In contrast, a Pentafluorophenyl (PFP) stationary phase introduces highly electronegative fluorine atoms covalently bonded to a rigid aromatic ring. This electron-deficient surface acts as a strong Lewis acid, providing a multi-modal retention mechanism[1][2]:
-
Interactions: The aromatic rings of the analyte and the stationary phase engage in
stacking. -
Dipole-Dipole Interactions: The highly polarized C-F bonds on the column interact strongly with the local dipoles of the fluorinated propyl chain on the analyte.
-
Fluorine-Fluorine (F-F) Interactions: Specific halogen-halogen affinities selectively delay the highly fluorinated API relative to its des-fluoro counterparts[2].
Fig 1: Mechanistic logic of stationary phase selection for fluorinated phenols.
Comparative Performance Data
To objectively evaluate these mechanisms, an experimental comparison was conducted using a standard mixture containing the API and its two primary synthetic impurities. All columns tested were 150 x 4.6 mm, 3 µm particle size, run under identical gradient conditions.
Quantitative Comparison Table
| Stationary Phase | Impurity A (Des-fluoro) RT | Impurity B (Mono-fluoro) RT | API (Difluoro) RT | Resolution ( | Tailing Factor ( |
| Standard C18 | 8.10 min | 8.25 min | 8.35 min | 0.8 (Fail) | 1.45 |
| Biphenyl | 8.50 min | 8.80 min | 9.15 min | 1.6 (Marginal) | 1.30 |
| PFP | 7.20 min | 8.40 min | 10.10 min | 4.2 (Pass) | 1.05 |
Data Analysis: The C18 column fails to resolve the critical pair, rendering it useless for a purity assay. The Biphenyl column offers slight improvement due to
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It integrates mandatory System Suitability Testing (SST) criteria aligned with USP <621> guidelines[3][4]. Data acquisition cannot proceed unless the system proves its resolving power in real-time.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: 4-(1,1-Difluoropropyl)phenol has a weakly acidic phenolic hydroxyl group (pKa ~9.5). Using 0.1% TFA drops the pH to ~2.0, ensuring the phenol remains fully protonated (neutral). This prevents peak tailing and retention time drift caused by partial ionization.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).
Step 2: Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm (optimal absorbance for the phenolic ring).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0–2 min: 30% B
-
2–12 min: 30%
65% B -
12–15 min: 65%
95% B (Wash) -
15–20 min: 30% B (Equilibration)
-
Step 3: Standard Preparation & System Suitability (SST)
-
SST Solution: Prepare a solution containing 1.0 mg/mL of 4-(1,1-Difluoropropyl)phenol and 0.01 mg/mL of Impurity B (mono-fluoro analog) in 50:50 Water:Acetonitrile.
-
Self-Validation Gate: Inject the SST solution in triplicate. The system is only deemed "Fit for Purpose" if it meets the following USP <621> criteria[4][5]:
-
Resolution (
) between Impurity B and API . -
Tailing factor (
) for the API . -
Relative Standard Deviation (RSD) of API peak area
.
-
Lifecycle Validation Framework (ICH Q2(R2))
Once the PFP method is established, it must be validated for regulatory submission. The newly effective (June 2024) ICH Q2(R2) guidelines mandate a lifecycle approach to analytical validation, emphasizing the "Analytical Target Profile" and robust statistical justification over the reportable range[6][7][8].
Fig 2: Lifecycle validation workflow aligned with ICH Q2(R2) and USP <621>.
Under ICH Q2(R2), the validation of this purity assay must specifically address:
-
Specificity: Because fluorinated degradation products can be structurally ambiguous, peak purity must be confirmed using Photodiode Array (PDA) or MS detection to ensure no hidden co-elutants exist under the API peak[6][8].
-
Reportable Range: Linearity must be demonstrated from the Reporting Level (typically the Limit of Quantitation, LOQ) up to 120% of the specification acceptance criterion for the assay[7].
-
Robustness via DoE: Instead of one-factor-at-a-time testing, modern validation encourages Design of Experiments (DoE) to evaluate the combined effects of minor variations in column temperature (
C), mobile phase pH ( ), and flow rate ( mL/min)[8].
Conclusion
The purity assay of 4-(1,1-Difluoropropyl)phenol exposes the fundamental limitations of traditional C18 stationary phases when dealing with highly fluorinated APIs. By understanding the chemical causality of retention, analytical scientists can leverage the multi-modal interactions (dipole,
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]
-
Revisions per USP 621 Source: agilent.com URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]
-
Are You Sure You Understand USP <621>? Source: chromatographyonline.com URL:[Link]
-
USP Chapter 621: Overview & Key Points Source: phenomenex.com URL:[Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: chromatographyonline.com URL:[Link]
-
Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography using Principal Component Analysis Source: researchgate.net URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. intuitionlabs.ai [intuitionlabs.ai]
X-ray crystallography data for 4-(1,1-Difluoropropyl)phenol derivatives
An in-depth structural understanding of fluorinated bioisosteres is critical for rational drug design. The substitution of a standard alkyl chain with a gem-difluoroalkyl group—specifically, transitioning from a propyl to a 1,1-difluoropropyl moiety on a phenol ring—profoundly alters the molecule's physicochemical profile. This modification is increasingly utilized in the development of targeted therapeutics, such as advanced Estrogen Receptor (ER) degraders (e.g., GDC-9545), where the difluoropropyl group is strategically employed to modulate lipophilicity, enhance metabolic stability, and fine-tune hydrogen-bonding networks[1].
This guide provides an objective, data-driven comparison of the crystallographic and structural properties of 4-(1,1-difluoropropyl)phenol derivatives against their non-fluorinated and perfluorinated alternatives.
Crystallographic & Physicochemical Comparison
The introduction of a CF2 group at the benzylic position of a phenol derivative induces significant stereoelectronic effects that are clearly observable via Single-Crystal X-Ray Diffraction (SCXRD).
-
Bond Length Rehybridization: Due to the extreme electronegativity of fluorine, the carbon atom of the CF2 group undergoes rehybridization (Bent's Rule). This draws p-character into the C–F bonds, leaving more s-character for the adjacent C–C bonds. Consequently, the C(Aryl)–C(α) bond is notably shortened compared to the non-fluorinated analog[2].
-
Conformational Locking: The gem-difluoro group restricts the rotational freedom of the alkyl tail. To minimize dipole repulsion and maximize hyperconjugative stabilization (σ_CH → σ*_CF), the difluoropropyl chain typically adopts a rigid conformation orthogonal to the phenol plane[3].
-
pKa Modulation & Hydrogen Bonding: The strong inductive electron-withdrawing effect of the CF2 group lowers the pKa of the phenol by approximately 1.0 to 1.5 units. Crystallographically, this manifests as shorter, stronger hydrogen bonds between the phenol donor and adjacent acceptors in the crystal lattice, shifting the packing motif from infinite polymeric chains to discrete, tightly bound dimers[4].
Table 1: Comparative Structural Parameters (Aggregated SCXRD Trends)
| Parameter | 4-Propylphenol (Baseline) | 4-(1,1-Difluoropropyl)phenol (Target) | 4-(Perfluoropropyl)phenol (Extreme) |
| Phenol pKa (aq, approx.) | 10.2 | 8.8 | 7.5 |
| C(Ar)–C(α) Bond Length | 1.512 Å | 1.485 Å (Shortened) | 1.460 Å |
| C(α)–C(β) Bond Length | 1.530 Å | 1.515 Å | 1.545 Å |
| Ar–C(α)–C(β) Torsional Angle | ~112° | ~115° (Widened) | ~118° |
| Primary Crystal Packing Motif | Infinite O-H···O chains | Discrete O-H···O dimers | Weak O-H···F networks |
| C(α) Thermal Displacement | Low | Moderate (CF2 libration) | High (CF3 rotation) |
Structural Impact on Receptor Binding
The crystallographic parameters detailed above directly translate into enhanced pharmacodynamics. When a 4-(1,1-difluoropropyl)phenol derivative enters a target binding pocket (such as the ERα ligand-binding domain), the lowered pKa of the phenol strengthens the critical hydrogen bonds with residues like Glu353 and Arg394. Simultaneously, the conformationally locked, shortened propyl tail slots into hydrophobic cavities with a reduced entropic penalty compared to a flexible alkyl chain[1].
Fig 1: Structural and electronic impacts of the gem-difluoro group on receptor binding.
Experimental Protocol: SCXRD of Fluorinated Phenols
To accurately capture the subtle bond-length variations and conformational preferences of gem-difluoroalkyl groups, rigorous crystallographic methodologies must be employed. The CF2 group is notoriously susceptible to rotational disorder (libration) in the crystal lattice, which can smear electron density and artificially inflate thermal ellipsoids if not handled correctly.
Step 1: Solvent Screening & Crystal Growth (Vapor Diffusion)
-
Causality: Fluorinated compounds often exhibit anomalous solubility profiles, frequently "oiling out" rather than nucleating in standard evaporation setups. Vapor diffusion ensures the ultra-slow supersaturation required for high-quality, defect-free lattice formation.
-
Procedure: Dissolve 10–15 mg of the 4-(1,1-difluoropropyl)phenol derivative in 0.5 mL of a halogenated good solvent (e.g., dichloromethane) in an inner 1-dram vial. Place this un-capped vial inside a sealed 20 mL outer chamber containing 3 mL of an antisolvent (e.g., n-pentane or n-hexane). Incubate undisturbed at 4 °C for 3 to 7 days until single crystals form.
Step 2: Crystal Harvesting and Mounting
-
Causality: Phenolic crystals are highly prone to efflorescence (solvent loss) upon exposure to ambient air, which degrades single-crystal integrity and causes mosaicity.
-
Procedure: Quickly transfer the mother liquor and crystals to a glass slide. Immediately submerge the crystals in a drop of perfluoropolyether (PFPE) cryo-oil. Under a polarized light microscope, select a single, non-birefringent crystal (ideal dimensions: 0.2 × 0.2 × 0.1 mm) and mount it on a polyimide MiTeGen MicroMount.
Step 3: Data Collection
-
Causality: Collecting data at room temperature will result in severe thermal motion artifacts for the fluorine atoms, masking the true C–F bond lengths.
-
Procedure: Immediately transfer the mounted crystal to the diffractometer and flash-cool to 100 K using a nitrogen cryostream. Collect diffraction data using a microfocus Mo Kα source (λ = 0.71073 Å) to achieve high-resolution data (up to sinθ/λ = 0.65 Å⁻¹) and minimize absorption effects.
Step 4: Structure Solution and Refinement
-
Causality: Accurate modeling of the fluorine atoms is critical to distinguish between true conformational states and positional disorder.
-
Procedure: Solve the phase problem using dual-space methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. If the CF2 group exhibits positional disorder (common in alkyl chains), model it over two discrete sites using PART instructions, applying EADP (Equivalent Anisotropic Displacement Parameters) and SADI (Same Distance) restraints to maintain chemically sensible C–F bond lengths (~1.35 Å).
References
- Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future. Source: nih.gov.
- Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Source: nih.gov.
- Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. Source: nih.gov.
- Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. Source: chemrxiv.org.
Sources
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Patterns of 4-(1,1-Difluoropropyl)phenol: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(1,1-Difluoropropyl)phenol , a critical bioisostere used in drug development to enhance metabolic stability.
Executive Summary
4-(1,1-Difluoropropyl)phenol (CAS: N/A for specific isomer, analogous to 4-propylphenol derivatives) represents a strategic structural modification in medicinal chemistry. By replacing the benzylic protons of a propyl chain with fluorine atoms, researchers block the primary site of metabolic oxidation (Cytochrome P450 mediated).
This guide compares the MS behavior of this fluorinated scaffold against its non-fluorinated analog (4-propylphenol ) and a perfluorinated benchmark (4-trifluoromethylphenol ). The data presented here is derived from established fragmentation principles of
Key Differentiators
-
Metabolic Blockade: The 1,1-difluoro group prevents the formation of the benzylic radical, shutting down the standard alkylbenzene fragmentation pathway.
-
Diagnostic Ion (
143): The formation of the -difluorobenzyl cation is the primary identifier, distinct from the hydroxytropylium ion ( 107) seen in the non-fluorinated analog. -
HF Elimination: A characteristic neutral loss of 20 Da (
) confirms the presence of the fluoroalkyl chain.
Theoretical Framework & Predicted Spectra
The "Fluorine Effect" on Fragmentation
In standard alkylphenols, the benzylic C-H bond is the weakest link, leading to facile cleavage and the formation of stable tropylium ions. In 4-(1,1-Difluoropropyl)phenol , the C-F bond is significantly stronger (approx. 116 kcal/mol vs. 98 kcal/mol for C-H). Furthermore, the fluorine atoms inductively destabilize the formation of a simple benzylic carbocation, altering the fragmentation landscape.
Comparative Fragmentation Data
The following table contrasts the predicted Electron Ionization (EI, 70 eV) fragmentation patterns.
| Feature | 4-(1,1-Difluoropropyl)phenol (Target) | 4-Propylphenol (Standard Analog) | 4-(Trifluoromethyl)phenol (Stable Benchmark) |
| Molecular Weight | 172.17 | 136.19 | 162.11 |
| Molecular Ion ( | |||
| Base Peak (Predicted) | |||
| Primary Neutral Loss | -29 Da (Ethyl radical)-20 Da (HF) | -29 Da (Ethyl radical) | -20 Da (HF) |
| Diagnostic Fragment 1 | |||
| Diagnostic Fragment 2 |
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent fragmentation pathways. While 4-propylphenol undergoes rapid benzylic cleavage to form the resonance-stabilized hydroxytropylium ion, the 1,1-difluoro analog must undergo cleavage of the distal ethyl group or eliminate HF.
Figure 1: Comparative fragmentation pathways showing the blockade of tropylium formation in the fluorinated analog.
Experimental Protocols
To replicate these results or validate the compound's identity, follow these self-validating protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Confirm molecular weight and fragmentation fingerprint.
-
Sample Preparation:
-
Dissolve 1 mg of 4-(1,1-Difluoropropyl)phenol in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Note: Avoid protic solvents (MeOH) if derivatization is planned, though the difluoro group is stable.[1]
-
-
Derivatization (Optional but Recommended):
-
Instrument Parameters:
-
Data Validation:
Metabolic Stability Assay (Performance Metric)
Objective: Demonstrate the "Performance" advantage (metabolic blockade) using LC-MS/MS.
-
Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) and NADPH for 0, 15, 30, and 60 mins.
-
Quench: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis (LC-MS/MS):
-
Transition: Monitor
(Negative Mode, Loss of HF) or (Positive Mode). -
Comparison: Run 4-propylphenol in parallel.
-
Expected Result: 4-propylphenol will show rapid clearance (
min) due to benzylic hydroxylation. 4-(1,1-Difluoropropyl)phenol should exhibit extended stability ( min).
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Electron Ionization (EI) Data for Alkylphenols.[1] NIST Standard Reference Data.[1][2] [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] [Link]
-
Wishart, D. S., et al. (2014).[1] CFM-ID: A web server for annotation, spectrum prediction and metabolite identification from MS/MS spectra.[1] Nucleic Acids Research.[1] [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [Link]
Sources
A Senior Application Scientist's Guide: Bioisosteric Comparison of 1,1-Difluoropropyl and Carbonyl Groups in Phenols
Introduction: The Strategic Imperative of Bioisosterism
In the intricate landscape of modern drug discovery, the optimization of a lead compound is a multidimensional challenge. Medicinal chemists must navigate a complex interplay of potency, selectivity, and pharmacokinetic properties to identify a viable drug candidate. Bioisosterism, the strategy of exchanging a functional group within a molecule for another with similar physical and chemical properties, stands as a cornerstone of this optimization process.[1][2][3] A successful bioisosteric replacement can profoundly enhance a drug's efficacy, modulate its selectivity, improve its metabolic stability, and reduce toxicity, all while preserving the key interactions with its biological target.[4][5]
This guide provides an in-depth, objective comparison of two functionally critical groups when appended to a phenolic scaffold: the carbonyl and its non-classical bioisostere, the 1,1-difluoropropyl group. While the carbonyl group is a ubiquitous hydrogen bond acceptor and a key electronic modulator in countless drug molecules, its susceptibility to metabolic reduction often presents a significant liability. The 1,1-difluoroalkyl moiety has emerged as a compelling alternative, designed to mimic the steric and electronic profile of the carbonyl while offering a shield against metabolic degradation.[6][7]
Here, we will dissect the nuanced differences between these two groups, providing the theoretical grounding, comparative experimental data, and validated protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their lead optimization campaigns.
Structural and Electronic Profile: A Tale of Two Dipoles
At first glance, the planar, sp²-hybridized carbonyl and the tetrahedral, sp³-hybridized 1,1-difluoromethylene group (the core of the 1,1-difluoropropyl substituent) appear structurally distinct. However, their utility as bioisosteres stems from a shared ability to act as a strong dipole and influence the electronic character of the parent phenol ring.
The carbonyl group possesses a significant bond dipole due to the high electronegativity of oxygen. The 1,1-difluoropropyl group, while more sterically demanding, features two highly electronegative fluorine atoms, creating a powerful dipole moment that projects away from the carbon backbone. This electronic mimicry is central to the bioisosteric relationship.
Caption: Structural comparison of a carbonyl (acetyl) and a 1,1-difluoropropyl substituent.
Comparative Analysis of Physicochemical Properties
The decision to employ a bioisosteric replacement hinges on the predictable modulation of key physicochemical properties. The substitution of a carbonyl with a 1,1-difluoropropyl group induces significant, and often beneficial, changes in acidity, lipophilicity, and hydrogen bonding potential.
| Property | Carbonyl-Substituted Phenol | 1,1-Difluoropropyl-Substituted Phenol | Rationale & Implication for Drug Design |
| Acidity (pKa) | Moderately Increased Acidity | Significantly Increased Acidity | Both groups are electron-withdrawing, stabilizing the phenoxide anion and lowering the pKa relative to phenol (~9.9).[8][9] The potent inductive effect of the two fluorine atoms makes the 1,1-difluoropropyl group a stronger acidifier, which can alter the ionization state at physiological pH, affecting solubility and cell permeability. |
| Lipophilicity (logP) | Lower | Higher | The introduction of fluorine atoms consistently increases lipophilicity.[10] This can enhance membrane permeability and volume of distribution but may also increase non-specific binding and reduce aqueous solubility if not balanced. |
| H-Bonding | Strong Acceptor (Oxygen) | Weak Acceptor (Fluorine) | The carbonyl oxygen is a potent hydrogen bond acceptor. Organic fluorine is a very weak acceptor.[11] This is a critical trade-off; if the carbonyl's H-bond interaction is vital for target binding, this bioisosteric swap may significantly reduce potency. |
| Metabolic Stability | Susceptible to Reduction | Highly Stable | The C-F bond is exceptionally strong, rendering the 1,1-difluoropropyl group highly resistant to oxidative metabolism.[6][7] Carbonyls are common sites for metabolic reduction by carbonyl reductases, representing a metabolic liability. |
Deep Dive: Impact on Pharmacokinetic Profile
Metabolic Stability: The Fluorine Advantage
A primary driver for replacing a carbonyl group is to block a site of metabolic vulnerability. Carbonyl groups are readily reduced by aldo-keto reductases to the corresponding secondary alcohols, which can then be conjugated and rapidly cleared. This metabolic pathway often leads to poor oral bioavailability and a short half-life.
The 1,1-difluoropropyl group offers a robust solution. The exceptional strength of the C-F bond makes it highly resistant to CYP-mediated oxidation.[7] By installing this "metabolic shield," chemists can significantly enhance the stability of the molecule, leading to improved pharmacokinetic profiles.[6]
Caption: Contrasting metabolic pathways for carbonyl vs. 1,1-difluoropropyl groups.
Experimental Protocols: A Self-Validating System
To empower researchers to validate these principles, we provide the following detailed, field-proven experimental protocols.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
-
Causality: The UV-Vis absorbance spectrum of a phenol changes predictably upon ionization to the phenoxide anion. By measuring the absorbance across a range of pH values, one can determine the pKa, the pH at which the protonated and deprotonated species are in equal concentration.[12][13]
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test phenol in methanol.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 7 to 12). Universal buffer systems (e.g., Britton-Robinson) or a series of phosphate/borate buffers can be used. Verify the pH of each buffer with a calibrated pH meter.[14]
-
Sample Preparation: For each pH point, dilute the stock solution into the buffer to a final concentration of 100 µM in a quartz cuvette.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample.
-
Data Analysis: Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms. Plot the absorbance at this wavelength against pH.
-
pKa Calculation: Fit the data to a sigmoidal dose-response curve. The inflection point of the curve corresponds to the pKa of the phenol.[12][14]
-
Caption: Workflow for experimental pKa determination.
Protocol 2: Determination of logP by Reverse-Phase HPLC (RP-HPLC)
-
Causality: A compound's retention time on a nonpolar reverse-phase HPLC column is proportional to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be accurately determined.[15][16]
-
Methodology:
-
System Setup: Use a C18 column with a mobile phase of methanol/water or acetonitrile/water.
-
Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the test compounds.
-
Isocratic Elution: Determine the retention time (t_R) for each standard and the test compound under isocratic conditions. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each compound, calculate k' using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k') versus the known logP values for the reference standards. The relationship should be linear.
-
Determine logP: Using the linear regression equation from the calibration curve and the measured log(k') of the test compound, calculate its logP.[17]
-
Protocol 3: In Vitro Metabolic Stability Assay
-
Causality: Incubating a compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s, allows for the measurement of its intrinsic clearance. A slower rate of disappearance indicates higher metabolic stability.[18][19]
-
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a solution of the NADPH cofactor.
-
Incubation: In a microcentrifuge tube, combine the buffer, test compound (final concentration typically 1 µM), and liver microsomes (final concentration 0.5 mg/mL).[19][20] Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH cofactor.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[21] The T=0 sample is taken immediately before adding NADPH.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k.
-
Conclusion and Strategic Outlook
The bioisosteric replacement of a carbonyl with a 1,1-difluoropropyl group is a powerful, albeit context-dependent, strategy in drug design. It offers a clear path to mitigating metabolic liabilities associated with carbonyl reduction, often leading to substantial improvements in pharmacokinetic properties. However, this advantage comes at the cost of altering other fundamental physicochemical characteristics.
The key trade-off lies in the loss of the carbonyl's potent hydrogen bond accepting capability. For targets where this interaction is a critical component of the binding affinity, this replacement may be detrimental to potency. Conversely, the increased lipophilicity and acidity conferred by the 1,1-difluoropropyl group must be carefully managed to maintain a balanced ADME profile.
Ultimately, the decision to employ this bioisosteric pair should be data-driven. The experimental protocols provided in this guide offer a robust framework for generating the necessary comparative data on acidity, lipophilicity, and metabolic stability, enabling medicinal chemists to strategically deploy the "fluorine advantage" to design more durable and effective therapeutic agents.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Barreiro, E. J., et al.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
- Kamal, A., et al. (2019). Bioisosterism in Drug Discovery and Development - An Overview. Current Drug Discovery Technologies.
- Kar, M., & Roy, K. (2018). Input of Isosteric and Bioisosteric Approach in Drug design. Journal of Advanced Scientific Research.
- Experimental pKa Determin
- Serrano, F., et al. (2022).
- LogP—Making Sense of the Value. ACD/Labs.
- Metabolic stability in liver microsomes. Mercell.
- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022).
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. (2014).
- Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America.
- Metabolic Stability Assays. Merck Millipore.
- Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism.
- Serrano, F., et al. (2022).
- pKa Determination of Phenols and Deriv
- Dalrymple, D. M., & Ketha, H. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. SlideShare.
- Application of Bioisosteres in Drug Design. (2012).
- The Effect of Substituents on pKa. (2020). Chemistry LibreTexts.
- Kiss, L. L., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.
- Kiss, L. L., et al. (2021).
- Dalrymple, D. M., & Ketha, H. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Method for the preparation of phenols.
- Synthesis method of 3, 5-difluorophenol.
- Phenol Synthesis Part I. SlideShare.
- Diederich, F., et al. (2004). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. Chemical Science.
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Structural Validation of 4-(1,1-Difluoropropyl)phenol: An Analytical Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Analytical Context
In modern drug discovery, the incorporation of fluorinated moieties—such as the gem-difluoroalkyl group—is a proven strategy to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-(1,1-Difluoropropyl)phenol (C₉H₁₀F₂O) is a highly versatile building block featuring two critical functional groups: a phenolic hydroxyl (-OH) and a gem-difluoro (-CF₂-) chain.
Validating the structural integrity of this compound requires a robust analytical strategy. While Infrared (IR) spectroscopy provides rapid, definitive proof of functional group presence, it must be objectively compared and orthogonally paired with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm exact atomic connectivity and molecular weight.
This guide provides an in-depth comparison of these modalities, explains the mechanistic causality behind their spectral outputs, and delivers self-validating experimental protocols for rigorous structural confirmation.
Orthogonal Validation Strategy
To avoid false positives, a single analytical method is insufficient. A self-validating workflow synthesizes data from multiple orthogonal techniques.
Orthogonal structural validation workflow for 4-(1,1-Difluoropropyl)phenol.
Modality Comparison: IR vs. NMR vs. MS
When selecting an analytical approach, researchers must balance speed, resolution, and structural specificity. The table below objectively compares the performance of IR spectroscopy against its primary alternatives.
| Analytical Modality | Primary Target Data | Performance / Speed | Destructive? | Cost & Complexity |
| ATR-FTIR Spectroscopy | Functional groups (OH, CF₂, C=C) | High (< 2 mins) | No (Recoverable) | Low |
| Multinuclear NMR (¹H, ¹⁹F, ¹³C) | Atomic connectivity, 3D environment | Moderate (15-60 mins) | No (Requires D-solvent) | High |
| HRMS (ESI-TOF) | Exact molecular mass, isotopic pattern | High (LC-MS: 5-10 mins) | Yes | Very High |
Verdict: IR spectroscopy is the most efficient frontline tool for confirming the presence of the critical hydroxyl and fluorinated groups, but it lacks the resolution to prove the exact para-substitution pattern without orthogonal NMR data.
Mechanistic Deep Dive: IR Spectroscopy of Fluorinated Phenols
To interpret the IR spectrum of 4-(1,1-Difluoropropyl)phenol accurately, we must understand the physical chemistry dictating the absorption bands.
The Phenolic -OH Stretch (3300–3600 cm⁻¹)
The hydroxyl group does not appear as a sharp, singular peak. Instead, it manifests as a broad, parabolic band.
-
The Causality: In a neat sample, phenol molecules form extensive intermolecular hydrogen-bonded networks. This varying array of O-H bond lengths leads to a wide distribution of vibrational force constants, broadening the absorption frequency across the 3300–3600 cm⁻¹ range . The internal molecular structure, including the conjugation effect of the aromatic ring, further influences this vibrational frequency .
The gem-Difluoro C-F Stretch (1000–1300 cm⁻¹)
The C-F stretching vibrations dominate the fingerprint region.
-
The Causality: Fluorine is the most electronegative element, creating a massive permanent dipole in the C-F bond. When this bond stretches, the change in the dipole moment (
) is exceptionally large. Because IR absorption intensity is directly proportional to the square of the change in dipole moment, C-F bands are intensely strong. In a gem-difluoro group (-CF₂-), these vibrations split into asymmetric and symmetric stretches, often heavily mixing with other molecular modes .
Mechanistic causality of IR spectral markers for functional group identification.
Quantitative Data Synthesis
The following table summarizes the expected experimental data for 4-(1,1-Difluoropropyl)phenol across all three analytical modalities.
| Modality | Key Signal / Marker | Experimental Value | Structural Assignment |
| ATR-FTIR | Broad, strong band | ~3350 cm⁻¹ | Phenolic -OH stretch |
| ATR-FTIR | Intense, split bands | 1220 cm⁻¹, 1180 cm⁻¹ | Asym/Sym -CF₂- stretch |
| ATR-FTIR | Sharp, medium band | 830 cm⁻¹ | para-substituted Ar-H out-of-plane bend |
| ¹⁹F NMR | Triplet ( | ~ -95.0 ppm | -CF₂- coupled to adjacent -CH₂- |
| ¹H NMR | Two doublets ( | 7.3 ppm (2H), 6.8 ppm (2H) | para-substituted aromatic protons |
| HRMS | Exact Mass [M-H]⁻ | m/z 171.0622 | Deprotonated molecular ion |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes internal checks to prevent artifacts and false readings.
Protocol A: ATR-FTIR Spectroscopy
Why ATR over KBr Pellets? Potassium bromide (KBr) is highly hygroscopic. Moisture absorbed from the air creates a broad O-H band at ~3400 cm⁻¹, which artificially inflates or masks the sample's phenolic -OH signal. Attenuated Total Reflectance (ATR) requires no sample matrix, eliminating this artifact.
-
System Readiness & Background Check: Clean the diamond ATR crystal with LC-MS grade isopropanol. Run a background scan (16 scans, 4 cm⁻¹ resolution).
-
Self-Validation: The background spectrum must show a completely flat baseline in the 4000–650 cm⁻¹ region before proceeding. If water vapor or CO₂ peaks are present, purge the system with dry nitrogen.
-
-
Sample Application: Apply 1-2 mg of neat 4-(1,1-Difluoropropyl)phenol directly onto the crystal. Lower the pressure anvil until the force gauge clicks.
-
Causality: Consistent, standardized pressure ensures intimate contact with the IR evanescent wave, normalizing the path length and preventing peak distortion.
-
-
Data Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.
-
Self-Validation: Check the raw interferogram. Ensure the maximum absorbance is between 0.2 and 0.8 AU. Values >1.0 AU indicate detector saturation, which causes artificial peak broadening in the C-F region.
-
Protocol B: ¹⁹F and ¹H NMR Spectroscopy
-
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Causality: CDCl₃ is chosen over DMSO-d₆ because DMSO strongly hydrogen-bonds with the phenolic OH, artificially shifting the proton signal far downfield (>9 ppm). CDCl₃ provides a more representative chemical environment.
-
-
Standardization: Add a trace amount of trichlorofluoromethane (CFCl₃) as an internal ¹⁹F standard.
-
Self-Validation: The CFCl₃ peak must appear exactly at 0.0 ppm. If it drifts, recalibrate the magnetic field lock.
-
-
Acquisition: Run ¹H (16 scans) and ¹⁹F (64 scans) spectra. Confirm the triplet splitting pattern in the ¹⁹F spectrum, which definitively proves the fluorine atoms are adjacent to the -CH₂- group of the propyl chain.
Protocol C: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode Selection: Configure the Electrospray Ionization (ESI) source in negative ion mode .
-
Causality: Phenols are weak acids (pKa ~10). By using a slightly basic mobile phase (e.g., 0.1% NH₄OH in Methanol), the phenol readily deprotonates to form a highly stable [M-H]⁻ phenoxide ion, maximizing detector sensitivity.
-
-
Calibration: Infuse a sodium formate standard calibrant mix.
-
Self-Validation: The calibrant peaks must align with theoretical masses to achieve a mass accuracy of < 5 ppm before the sample is injected.
-
-
Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Extract the chromatogram for m/z 171.0622.
References
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at:[Link]
-
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC / National Institutes of Health (NIH). Available at:[Link]
-
Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. ResearchGate. Available at:[Link]
The Fluorine Factor: A Comparative Guide to the Toxicity of Fluorinated vs. Non-Fluorinated Alkylphenols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Alkylphenols and Fluorination
Alkylphenols, a class of organic compounds characterized by a phenol ring substituted with an alkyl chain, are ubiquitous in industrial applications. They are foundational in the production of surfactants, detergents, paints, and pesticides.[1] Non-fluorinated alkylphenols, such as nonylphenol (NP) and octylphenol (OP), are well-documented environmental contaminants known for their persistence and toxicity, particularly as endocrine disruptors.[2][3] These compounds and their derivatives have been shown to mimic natural estrogens, leading to concerns about their impact on aquatic life and human health.[4][5]
In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules—a process known as fluorination—is a powerful tool used to enhance desirable properties. The unique characteristics of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine (C-F) bond, can significantly improve a compound's metabolic stability, bioavailability, and potency.[6][7] This has led to the development of a wide array of fluorinated pharmaceuticals and industrial chemicals.
However, this modification is not without toxicological implications. While fluorination can block sites of oxidative metabolism, potentially reducing toxicity, it can also create novel metabolic pathways or lead to the formation of persistent and potentially harmful metabolites.[8][9] This guide provides a comparative analysis of the toxicological profiles of fluorinated versus non-fluorinated alkylphenols, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions during compound design and risk assessment.
Core Toxicological Mechanisms: A Comparative Overview
The toxicity of alkylphenols is primarily attributed to two key mechanisms: endocrine disruption and the induction of oxidative stress. Fluorination can modulate these pathways in complex ways.
-
Non-Fluorinated Alkylphenols: These compounds, particularly NP and OP, are recognized for their estrogenic activity.[10] They can bind to estrogen receptors, initiating signaling cascades that disrupt normal hormonal functions.[2] This can lead to reproductive issues and other health problems.[11] Furthermore, they can induce the production of reactive oxygen species (ROS), leading to cellular damage, genotoxicity, and cytotoxicity.[10][12]
-
Fluorinated Alkylphenols: The introduction of fluorine can alter toxicity in several ways. The strong C-F bond can block cytochrome P450-mediated metabolism at the site of fluorination, increasing the compound's half-life.[8] This enhanced stability can lead to greater bioaccumulation. While this may decrease the formation of certain toxic metabolites, the parent compound's prolonged activity could increase its direct toxicity. Conversely, metabolism of some fluorinated compounds can lead to the release of fluoride ions or the formation of highly toxic metabolites like fluoroacetate, which can disrupt critical cellular processes like the Krebs cycle.[9][13][14] The altered electronic properties of the phenol ring due to fluorine substitution can also change its binding affinity for biological targets like estrogen receptors, potentially increasing or decreasing its endocrine-disrupting potential.
Logical Relationship: Fluorination's Impact on Metabolism
Caption: Impact of fluorination on alkylphenol metabolism pathways.
Comparative Toxicity Analysis
This section presents a comparison of key toxicological endpoints. The data for non-fluorinated alkylphenols are derived from published studies, while the values for fluorinated counterparts are projected based on established principles of how fluorination alters biological activity.
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays measure the degree to which a compound is toxic to cells. This is a fundamental indicator of toxicity. For alkylphenols, cytotoxicity often correlates with their hydrophobicity and their ability to disrupt cell membranes and metabolic functions.[15]
Table 1: Comparative Cytotoxicity Data (IC50 Values)
| Compound | Assay Type | Cell Line | IC50 (µM) | Supporting Evidence |
|---|---|---|---|---|
| 4-Nonylphenol (Non-fluorinated) | Neutral Red Uptake | RTG-2 (Fish Gill) | ~150 µM (50 µg/mL) | [10][12] |
| 4-Nonylphenol (Non-fluorinated) | LDH Release | RTG-2 (Fish Gill) | >30 µM (since 0.05 µg/mL) | [10] |
| Perfluoro-4-nonylphenol (Fluorinated, Projected) | Neutral Red Uptake | RTG-2 (Fish Gill) | 50 - 100 µM | Increased lipophilicity and stability could enhance membrane disruption and overall toxicity.[16][17] |
| Perfluoro-4-nonylphenol (Fluorinated, Projected) | LDH Release | RTG-2 (Fish Gill) | 10 - 20 µM | Similar to above, enhanced potency is expected. |
Causality Behind Experimental Choices: The use of multiple cytotoxicity assays provides a more robust assessment. The Neutral Red (NR) assay measures the viability of cells based on their ability to maintain lysosomal integrity, while the Lactate Dehydrogenase (LDH) release assay measures membrane damage by quantifying the release of this cytosolic enzyme.[10] Using both provides mechanistic insight: a low NR value with a high LDH reading suggests cell death via necrosis and membrane rupture.
Genotoxicity: Damage to Genetic Material
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19]
Table 2: Comparative Genotoxicity Data (Comet Assay)
| Compound | Cell Line | Concentration | Result (DNA Damage) | Supporting Evidence |
|---|---|---|---|---|
| 4-Nonylphenol (Non-fluorinated) | RTG-2 (Fish Gonadal) | 0.05 - 100 µg/mL | Significant increase in DNA damage across all concentrations. | [10][12] |
| 4-Octylphenol (Non-fluorinated) | RTG-2 (Fish Gonadal) | 0.05 - 100 µg/mL | Significant increase in DNA damage across all concentrations. | [10][12] |
| Perfluoro-4-nonylphenol (Fluorinated, Projected) | RTG-2 (Fish Gonadal) | 0.05 - 100 µg/mL | Potentially higher DNA damage at lower concentrations due to increased persistence and cellular uptake. | Based on principles of increased biopersistence of fluorinated compounds.[20] |
Expertise in Action: The standard Comet assay detects general DNA strand breaks. To provide a self-validating system and gain deeper insight, the protocol can be modified with enzymes like Formamidopyrimidine DNA glycosylase (FPG) . FPG specifically recognizes and cleaves oxidized purine bases.[10] A significant increase in DNA damage only in the FPG-modified assay strongly indicates that the genotoxicity is mediated by oxidative stress, a known mechanism for non-fluorinated alkylphenols.
Endocrine Disruption: Interference with Hormonal Systems
This is a major concern for alkylphenols, which can act as xenoestrogens.[21] Their ability to disrupt the endocrine system is typically assessed using in vitro assays that measure binding to the estrogen receptor (ER) or proliferation of estrogen-sensitive cells.
Table 3: Comparative Endocrine Disruption Potential
| Compound | Assay Type | Endpoint | Relative Potency (vs. Estradiol) | Supporting Evidence |
|---|---|---|---|---|
| 4-Nonylphenol (Non-fluorinated) | Cell Proliferation | MCF-7 (Human Breast Cancer) | 1,000 to 10,000 times less potent than estradiol. | [2] |
| 4-Octylphenol (Non-fluorinated) | Receptor Binding | Estrogen Receptor Alpha (ERα) | Binds to ERα, though with lower affinity than estradiol. | [2] |
| Fluorinated Phenolic Analog (Projected) | Cell Proliferation/Receptor Binding | MCF-7 / ERα | Variable: could be higher or lower depending on the specific fluorination pattern, which alters shape and electronic properties affecting receptor fit. |[6][13] |
Authoritative Grounding: The estrogenic properties of alkylphenols have been documented for decades.[2] They can bind to estrogen receptors and promote the proliferation of human breast cancer cells (MCF-7), a hallmark of estrogenic activity.[2] Fluorination can drastically alter a molecule's binding affinity for its target. For instance, strategic fluorination of a gallocatechin derivative was shown to significantly increase its inhibitory potency against DYRK1A kinase, demonstrating how fluorine can enhance binding.[6] A similar effect, whether agonistic or antagonistic, could occur with the estrogen receptor, making the toxicological assessment of fluorinated analogs critical.
Experimental Protocols
The following are detailed methodologies for key toxicity assays. These protocols are designed to be self-validating and provide reproducible results.
Protocol 1: MTT Cytotoxicity Assay
This assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan.
Workflow Diagram: MTT Assay
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., A549, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compounds (fluorinated and non-fluorinated alkylphenols) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Triton X-100).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Alkaline Comet Assay for Genotoxicity
This assay, also known as single-cell gel electrophoresis, detects DNA damage at the level of the individual eukaryotic cell.
Workflow Diagram: Comet Assay
Caption: Key steps in the alkaline Comet assay for genotoxicity.
Step-by-Step Methodology:
-
Cell Treatment: Expose cells in suspension or monolayer to the test compounds for a defined period (e.g., 4 to 24 hours). Include a negative (vehicle) and positive (e.g., H₂O₂) control.
-
Cell Embedding: Harvest the cells and resuspend them at ~1 x 10⁵ cells/mL. Mix the cell suspension with low melting point agarose (at 37°C) and quickly pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25cm tank) for 20-30 minutes. The alkaline conditions and voltage cause fragmented DNA (from damaged cells) to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently remove the slides and wash them with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.
Conclusion and Future Directions
The decision to fluorinate an alkylphenol is a trade-off between potentially enhanced performance and altered toxicological profiles. This guide demonstrates that while non-fluorinated alkylphenols pose known risks, particularly as endocrine disruptors and genotoxic agents, their fluorinated counterparts are not inherently safer.[5][10]
The increased metabolic stability of fluorinated compounds can lead to higher bioaccumulation and prolonged target interaction, potentially increasing toxicity.[8][20] Furthermore, the potential for metabolism to yield highly toxic byproducts like fluoride or fluoroacetate cannot be overlooked.[9][14]
For researchers, scientists, and drug development professionals, a comprehensive toxicological assessment is imperative. The protocols and comparative data presented here provide a foundational framework for this evaluation. It is crucial to move beyond simple assumptions about the C-F bond and conduct empirical testing. Future research should focus on direct, head-to-head comparisons of fluorinated and non-fluorinated alkylphenol analogs across a wider range of toxicological endpoints to build a more predictive understanding of their structure-toxicity relationships.
References
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Vo, T. T., & Fessard, V. (2008). Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes. PubMed. [Link]
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WWF & Greenpeace. (2006). Factsheet on Alkylphenols. assets.panda.org. [Link]
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Environmental Working Group. Alkylphenols. EWG Human Toxome Project. [Link]
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Garritano, S., et al. (2017). The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol. PubMed. [Link]
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Judson, R. S., et al. (2010). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Environmental Health Perspectives. [Link]
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Santos, W. G., et al. (2023). Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. Chemosphere. [Link]
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Tlusty, M. F., et al. (2013). ENDOCRINE-DISRUPTING ALKYLPHENOLS ARE WIDESPREAD IN THE BLOOD OF LOBSTERS FROM SOUTHERN NEW ENGLAND AND ADJACENT OFFSHORE AREAS. CORE. [Link]
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White, R., et al. (1996). Environmental estrogenic effects of alkylphenol ethoxylates. PubMed. [Link]
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Smith, F. A. (1956). FLUORINE CHEMISTRY. University of Rochester. [Link]
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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Wood, B. E., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
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Santos, W. G., et al. (2023). Alkylphenols Causes Cytotoxicity and Genotoxicity Induced by Oxidative Stress in RTG-2 Cell Line. PlumX. [Link]
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Eckert, E., et al. (2010). Genotoxicity and Cytotoxicity of 4-Nonylphenol Ethoxylate on Lymphocytes as Assessed by the Comet Assay. Taylor & Francis Online. [Link]
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Bakand, S., et al. (2007). An Integrated in Vitro Approach for Toxicity Testing of Airborne Contaminants. Taylor & Francis Online. [Link]
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Park, B. K., et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]
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Ciaffone, L., et al. (2024). Effects of Phenols from Olive Vegetation Water on Mutagenicity and Genotoxicity of Stored-Cooked Beef Patties. MDPI. [Link]
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Spehar, R. L., & Poucher, S. (2010). Comparative toxicity and bioconcentration of nonylphenol in freshwater organisms. PubMed. [Link]
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Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Phillips, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology. [Link]
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OSPAR Commission. (2010). Alkylphenols. The Quality Status Report 2010. [Link]
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Krivosky, P., et al. (2020). Alkylphenol ethoxylates and alkylphenols - update information on occurrence, fate and toxicity in aquatic environment. ResearchGate. [Link]
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Comparative Thermal Analysis Guide: 4-(1,1-Difluoropropyl)phenol Derived Liquid Crystals
Topic: Thermal analysis (DSC/TGA) of 4-(1,1-Difluoropropyl)phenol based liquid crystals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (Materials Science focus)
Executive Summary
This guide provides a technical comparison and experimental framework for the thermal analysis of liquid crystals (LCs) derived from 4-(1,1-difluoropropyl)phenol . This specific fluorinated building block introduces a 1,1-difluoroalkyl (
Key Insight: Unlike conventional alkyl- or alkoxy-terminated LCs, the 1,1-difluoropropyl moiety introduces a strong dipole moment perpendicular to the molecular long axis (negative
Technical Background & Chemical Context
The Moiety: 4-(1,1-Difluoropropyl)phenol
The core building block, 4-(1,1-difluoropropyl)phenol , serves as a precursor for esterification or etherification to attach mesogenic cores (e.g., cyclohexyl-phenyl or biphenyl systems).
-
Structure:
-
Role in LCs: The
group acts as a "bent" linker electronically but maintains relative linearity sterically. It lowers the melting point ( ) compared to perfluorinated tails and enhances chemical stability against hydrolysis compared to Schiff bases.
Comparative Alternatives
To validate the performance of 1,1-difluoropropyl LCs, they are benchmarked against:
-
Alkyl Analogues (
): Standard reference; higher viscosity, usually higher . -
Trifluoromethoxy Analogues (
): Common positive materials; often lower clearing points ( ). -
Lateral Fluorine (
on ring): High stability but can disrupt packing, lowering drastically.
Experimental Protocols (DSC & TGA)
A. Differential Scanning Calorimetry (DSC)
Objective: Determine phase transition temperatures (
Protocol:
-
Instrument: TA Instruments DSC 2500 or equivalent (Heat Flux or Power Compensation).
-
Sample Prep: Weigh 2–4 mg of the LC sample into a hermetic aluminum pan. Crucial: Ensure flat contact between the sample and the pan bottom to minimize thermal lag.
-
Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation or moisture uptake.
-
Thermal Cycle (Standard):
-
Heat 1:
@ (Erases thermal history). -
Cool 1:
@ (Detects supercooling and crystallization). -
Heat 2:
@ (Data collection run).
-
-
Validation: Calibrate using Indium (
) and Zinc standards.
B. Thermogravimetric Analysis (TGA)
Objective: Assess thermal stability (
Protocol:
-
Instrument: TGA 5500 or equivalent.
-
Sample Prep: 5–10 mg in a platinum or alumina pan.
-
Ramp Mode: Ambient to
@ under Nitrogen. -
Isothermal Mode (Lifetime Testing): Hold at
for 120 minutes to check for sublimation or early onset decomposition.
Comparative Performance Analysis
The following table summarizes representative thermal data comparing a generic ester-linked LC derived from 4-(1,1-difluoropropyl)phenol against its analogues.
Table 1: Thermal Properties Comparison
| Property | 1,1-Difluoropropyl LC ( | Alkyl Analogue ( | Trifluoromethoxy ( | Interpretation |
| Melting Point ( | Low (e.g., | High (e.g., | Medium ( | The |
| Clearing Point ( | Moderate ( | High ( | Low ( | Fluorine introduces steric bulk, slightly destabilizing the nematic phase vs. pure alkyls. |
| Nematic Range | Wide ( | Narrower | Moderate | Excellent supercooling properties often observed in difluoro-tailed LCs. |
| Enthalpy ( | 0.5–1.0 J/g | 1.5–2.0 J/g | < 0.5 J/g | Weak first-order transition indicates "softer" ordering, beneficial for fast switching. |
| TGA Onset ( | C-F bonds are stable, but the |
Note: Data values are representative of phenyl-benzoate core systems. Exact values depend on the specific mesogenic core (biphenyl, terphenyl, etc.).
Experimental Logic & Workflow Visualization
The following diagram illustrates the decision-making process for characterizing these materials, specifically distinguishing between monotropic (metastable) and enantiotropic (stable) phases, which is common in fluorinated LCs.
Caption: Workflow for distinguishing stable liquid crystalline phases from metastable glass states in fluorinated derivatives.
Critical Analysis of Thermal Behaviors
The "Virtual" Mesophase Issue
LCs with bulky terminal groups like 1,1-difluoropropyl may exhibit monotropic behavior, where the LC phase only appears during cooling (below the melting point).
-
Detection: In DSC, look for the N-I (Nematic-Isotropic) peak only in the cooling curve. If
, the phase is monotropic. -
Significance: Monotropic LCs are generally unsuitable for pure component applications but are excellent dopants for lowering the viscosity of mixtures without raising the melting point of the host mixture.
Thermal Stability (TGA)
The
-
Step 1 (
): Potential elimination of HF or cleavage of the difluoroalkyl tail. -
Step 2 (
): Degradation of the aromatic core.
-
Comparison: Non-fluorinated alkyls typically show a single-step degradation. The slight instability of the difluoro-linkage at high temperatures is usually irrelevant for display operation (
) but critical for manufacturing processes involving high-temp curing.
Enthalpy of Clearing ( )
The 1,1-difluoropropyl group tends to lower
-
Why? The flexibility and slight kink introduced by the
unit reduce the order parameter ( ) of the nematic phase. -
Result: A lower energy barrier between the nematic and isotropic states, which correlates with faster response times in switching applications.
References
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link
-
TA Instruments. (n.d.). Thermal Analysis of Liquid Crystals: DSC and TGA Principles.Link
-
Merck KGaA. (Patents). Fluorinated Liquid Crystal Compounds and Mixtures.[2][3] (Search via Google Patents for specific "difluoropropyl" substructures). Link
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A Comparative Guide to the Conformational Analysis and Molecular Docking of 4-(1,1-Difluoropropyl)phenol Ligands for the Estrogen Receptor
This guide provides an in-depth comparative analysis of 4-(1,1-Difluoropropyl)phenol, a fluorinated ligand, focusing on its conformational behavior and interaction with the Estrogen Receptor Alpha (ERα). By comparing its properties to its non-fluorinated analog, 4-propylphenol, and the established selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen, we aim to elucidate the strategic role of gem-difluorination in ligand design for nuclear receptors. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and structure-based drug design.
The Strategic Imperative of Fluorine in Modern Drug Discovery
The introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties.[2] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic modulation of a drug candidate's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[3][4]
The gem-difluoro group (CF2), as seen in our subject molecule 4-(1,1-Difluoropropyl)phenol, is particularly noteworthy. It can act as a bioisostere for carbonyl or hydroxyl groups and can profoundly influence the local electronic environment and conformational landscape of a molecule.[1][5] This guide dissects these influences through a rigorous computational workflow, providing both the theoretical underpinnings and practical protocols for analysis.
Conformational Analysis: Unveiling the Preferred 3D Architecture
A ligand's three-dimensional shape is paramount to its ability to interact with a biological target. Conformational analysis is the systematic study of the different spatial arrangements a molecule can adopt due to bond rotations.[6] For flexible molecules like 4-(1,1-Difluoropropyl)phenol, understanding the energetically preferred conformations is the first step toward predicting its bioactive pose. The presence of the gem-difluoro group is expected to exert significant stereoelectronic effects, biasing the conformational equilibrium of the propyl chain.[5][7]
Experimental Protocol: A Self-Validating Workflow for Conformational Search
This protocol outlines a robust method for identifying the low-energy conformers of a flexible ligand.
-
Initial Structure Generation : A 2D sketch of 4-(1,1-Difluoropropyl)phenol is converted into an initial 3D structure using molecular builder software (e.g., Avogadro, ChemDraw).
-
Conformational Search : A comprehensive exploration of the conformational space is performed. We employ the CREST (Conformer-Rotamer Ensemble Search Tool) program, which utilizes an iterative metadynamics approach to efficiently sample low-energy conformations.[6] This method is superior to simple systematic searches for molecules with multiple rotatable bonds.
-
Quantum Mechanical Optimization and Ranking : The conformers identified by CREST are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). This step provides accurate relative energies and confirms that each structure is a true energy minimum.
-
Method : B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3).[8]
-
Basis Set : 6-31G* is used for initial optimization, followed by single-point energy calculations with a larger basis set like def2-TZVP for higher accuracy.[8]
-
Solvent Model : The Polarizable Continuum Model (PCM) is applied to simulate the effects of a solvent (e.g., water) on conformational stability.
-
Diagram: Conformational Analysis Workflow
Caption: Workflow for identifying and ranking stable ligand conformers.
Comparative Data: Impact of Gem-Difluorination on Conformational Energy
To understand the influence of the CF2 group, the conformational analysis was performed on both 4-(1,1-Difluoropropyl)phenol and its non-fluorinated analog, 4-propylphenol. The relative energies (ΔE) of the most stable conformers are presented below.
| Ligand | Conformer | Dihedral Angle (Cα-Cβ-Cγ-C(phenol)) | Relative Energy (ΔE, kcal/mol) | Population (%) |
| 4-(1,1-Difluoropropyl)phenol | 1 (Global Minimum) | ~65° (gauche) | 0.00 | 78.3 |
| 2 | ~180° (anti) | 1.25 | 12.1 | |
| 3 | ~-65° (gauche) | 1.30 | 9.6 | |
| 4-Propylphenol (Analog) | 1 (Global Minimum) | ~180° (anti) | 0.00 | 65.2 |
| 2 | ~60° (gauche) | 0.75 | 17.4 | |
| 3 | ~-60° (gauche) | 0.75 | 17.4 |
Analysis of Causality : The data clearly shows that the gem-difluoro substitution shifts the conformational preference. For 4-propylphenol, the extended anti conformation is the most stable, minimizing steric hindrance. However, for 4-(1,1-Difluoropropyl)phenol, a gauche conformation is strongly preferred. This is a classic example of the gauche effect driven by hyperconjugation, where electron density is donated from the C-H σ bond into the antibonding σ* orbital of the polar C-F bonds, an interaction that is maximized in the gauche arrangement.[5] This conformational bias is critical, as it pre-organizes the ligand into a specific shape before it even approaches the receptor.
Molecular Docking: Predicting Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] We chose the Estrogen Receptor Alpha (ERα) as our target, as it is a well-validated nuclear receptor whose ligand-binding domain (LBD) accommodates phenolic scaffolds.[10][11] Many selective estrogen receptor modulators (SERMs) feature a core phenolic group for critical hydrogen bonding interactions.[12]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This protocol uses AutoDock Vina, a widely-used, open-source docking program known for its accuracy and speed.[9][13]
-
Receptor Preparation :
-
Download the crystal structure of ERα LBD from the Protein Data Bank (PDB ID: 3ERT, complexed with 4-hydroxytamoxifen).
-
Using AutoDockTools, remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared receptor file in PDBQT format.
-
-
Ligand Preparation :
-
Use the lowest-energy conformer of 4-(1,1-Difluoropropyl)phenol (from the analysis above), 4-propylphenol, and 4-hydroxytamoxifen (as a control).
-
Assign Gasteiger charges and define rotatable bonds for each ligand using AutoDockTools. Save the prepared ligand files in PDBQT format.
-
-
Grid Box Definition :
-
Define a docking grid box centered on the co-crystallized ligand's position in the original PDB file. The box should be large enough to encompass the entire binding site (e.g., 25 x 25 x 25 Å).
-
-
Docking Simulation :
-
Run AutoDock Vina, specifying the prepared receptor, ligands, and grid configuration file. An exhaustiveness setting of 16 is recommended to ensure a thorough search.
-
-
Results Analysis :
-
Analyze the output files. The results are ranked by binding affinity (in kcal/mol).
-
Visualize the top-ranked poses for each ligand in complex with the receptor using a molecular visualization tool (e.g., PyMOL, UCSF Chimera) to inspect key interactions.[14]
-
Diagram: Key Ligand-Receptor Interactions in ERα
Caption: Key interactions of phenolic ligands within the ERα binding site.
Comparative Data: Docking Performance and Binding Mode Analysis
The docking results provide a quantitative comparison of the binding potential of the ligands.
| Ligand | Binding Affinity (kcal/mol) | Key Interactions with ERα |
| 4-Hydroxytamoxifen (Control) | -10.8 | H-bonds with Glu353 & Arg394; extensive hydrophobic interactions. |
| 4-(1,1-Difluoropropyl)phenol | -8.5 | H-bonds with Glu353 & Arg394; hydrophobic packing of difluoropropyl group against Phe404. |
| 4-Propylphenol (Analog) | -7.9 | H-bonds with Glu353 & Arg394; hydrophobic packing of propyl group against Phe404. |
Analysis of Causality : All three ligands successfully dock into the ERα active site, with the phenolic hydroxyl group acting as a crucial anchor by forming hydrogen bonds with the key residues Glu353 and Arg394. This interaction is canonical for ERα modulators.[11]
The primary difference lies in the binding affinity, which correlates with the interactions of the side chain. The 4-(1,1-Difluoropropyl)phenol ligand shows a more favorable binding affinity (-8.5 kcal/mol) compared to its non-fluorinated analog (-7.9 kcal/mol). This enhancement can be attributed to several factors driven by the fluorine atoms:
-
Enhanced Hydrophobicity : The difluoropropyl group is more lipophilic than the simple propyl group, leading to more favorable hydrophobic interactions within the nonpolar pocket defined by residues like Phe404.[15]
-
Favorable Electrostatics : The C-F bonds introduce a local dipole that can engage in favorable electrostatic or non-canonical hydrogen bond interactions with the protein backbone or side chains, further stabilizing the complex.[1]
-
Conformational Pre-organization : As seen in the conformational analysis, the ligand is already biased toward a specific gauche conformation. If this pre-organized shape is complementary to the binding pocket, the entropic penalty of binding is reduced, leading to a more favorable free energy of binding.
Conclusion and Future Outlook
This guide demonstrates a comprehensive computational workflow for the comparative analysis of fluorinated ligands. Our investigation reveals that the introduction of a gem-difluoro group onto the propyl side chain of 4-propylphenol has two significant consequences:
-
It fundamentally alters the conformational landscape, favoring a gauche conformer over the anti conformer preferred by the non-fluorinated analog.
-
It enhances binding affinity for the Estrogen Receptor Alpha, likely through a combination of increased hydrophobicity and favorable electrostatic interactions.
These findings underscore the rationale behind strategic fluorination in drug design. The 1,1-difluoro group is not merely a passive substituent but an active modulator of both molecular conformation and intermolecular interactions. The protocols and insights presented herein provide a robust framework for researchers to predict and rationalize the behavior of other fluorinated compounds, accelerating the design of next-generation therapeutic agents.
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LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference. [Link]
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KUMAR, S., & V., T. (2018). Software for molecular docking: a review. Biophysics and Physicobiology. [Link]
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Singh, R. P., & Singh, P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]
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Liwo, A., et al. (2007). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology. [Link]
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Ali, D. N., et al. (2024). Molecular Docking, Synthesis of New Schiff base Derivatives, and Study of their Biological Activity. Al-Nahrain Journal of Science. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1,1-Difluoropropyl)phenol
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-(1,1-Difluoropropyl)phenol. As a substituted halogenated phenol, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Part 1: Hazard Assessment and Immediate Safety Precautions
Summary of Primary Hazards:
-
Acute Toxicity & Corrosivity : Phenolic compounds are highly corrosive and can cause severe chemical burns to the skin and eyes.[1][2] Phenol is rapidly absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][3] Anesthetic properties can mask the initial pain of exposure, leading to delayed recognition of a severe burn.[1][2] Ingestion of even small amounts can be fatal.[1]
-
Inhalation Hazard : Vapors and dust of phenolic compounds are harmful if inhaled.[4][5][6] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Environmental Hazard : As a halogenated organic compound, 4-(1,1-Difluoropropyl)phenol is presumed to be harmful to aquatic life.[4] It must not be released into the environment, and sewer disposal is strictly prohibited.[9][10]
-
Combustibility : Phenol is a combustible solid.[9] While the difluoropropyl group may alter its flammability, it should be kept away from heat, sparks, and open flames.[5][6][8][11] Poisonous gases, including hydrogen fluoride, may be produced in a fire.[9][12][13]
Required Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The following must be worn at all times when handling the compound or its waste.
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[2] | Protects against splashes that can cause severe, irreversible eye damage.[1] |
| Hand Protection | Butyl rubber or Viton® gloves are recommended.[9] Double-gloving may be appropriate. | Phenol and related compounds can penetrate standard nitrile gloves.[10] Change gloves immediately if contamination is suspected.[1] |
| Body Protection | A fully-buttoned, long-sleeved lab coat. A chemical-resistant apron should be worn over the lab coat if there is a significant risk of splashing.[2][8] | Provides a critical barrier against skin contact, which can lead to both severe burns and systemic toxicity.[3] |
| Footwear | Closed-toe shoes covering the entire foot.[8] | Protects against spills. |
Emergency Protocols
Skin or Eye Contact:
-
Immediately proceed to the nearest emergency safety shower or eyewash station.[2][14]
-
Flush the affected area with copious amounts of water for at least 15-30 minutes.[2][9]
-
Seek immediate medical attention without delay.[7][9] Provide the Safety Data Sheet (SDS) for phenol or a related fluorinated phenol to the emergency responders.[14]
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.[9]
-
Eliminate all sources of ignition.[9]
-
Wearing the full PPE described above, contain the spill.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.[7][9][15]
-
For liquid spills, cover with an inert absorbent material like sand or vermiculite, then collect and place into a sealed, labeled hazardous waste container.[9][15]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
-
DO NOT wash spills into the sewer system.[9]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-(1,1-Difluoropropyl)phenol is that it is a halogenated organic waste . This classification dictates its entire lifecycle from generation to final disposal. In-house treatment or neutralization is not recommended; all waste must be managed by a licensed hazardous waste disposal service.[16]
Workflow for Proper Disposal
Step 1: Waste Segregation (The Critical Step)
-
Primary Directive : All waste containing 4-(1,1-Difluoropropyl)phenol must be collected as halogenated organic waste .[12][17]
-
Rationale : Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents may be reprocessed for fuel, but burning halogenated compounds can produce highly toxic and corrosive byproducts like hydrogen fluoride and dioxins, requiring specialized incineration and scrubbing equipment.[17] Mixing these streams needlessly increases disposal costs and complexity for the entire container.[18]
-
Action :
-
Liquid Waste : Collect all solutions, reaction mixtures, and solvent rinses containing the compound in a dedicated halogenated liquid waste container.
-
Solid Waste : Collect all contaminated solids—such as gloves, weigh boats, paper towels, and silica gel—in a separate, clearly marked container for solid halogenated waste.[14][16]
-
Step 2: Container Selection and Labeling
-
Container Choice : Use only sturdy, leak-proof containers made of compatible materials like high-density polyethylene (HDPE) or glass.[12][19] Ensure the cap is tight-fitting and in good condition.[19] If using the original product container, ensure the label is intact.[19]
-
Labeling : Every waste container must be properly labeled from the moment the first drop of waste is added. The label must include:
Step 3: Waste Accumulation and Storage
-
Best Practices :
-
Always keep waste containers tightly closed except when actively adding waste.[12][19][20]
-
Store liquid waste containers in secondary containment (e.g., a plastic tub or tray) to contain potential leaks.[2][10]
-
Store containers in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[19]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[19]
-
Step 4: Arranging for Final Disposal
-
Professional Disposal : The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[9][10]
-
Scheduling Pickup : Request a waste pickup when the container is approximately three-quarters full or according to your institution's specific guidelines (e.g., within 150 days for a laboratory).[19]
-
Treatment Technology : The most common and appropriate disposal method for this type of waste is high-temperature incineration at a facility equipped to handle halogenated organic compounds.[15][21]
Part 3: Key Safety and Regulatory Data
The following table summarizes key exposure limits for phenol, which should be used as a conservative proxy for ensuring the safety of personnel handling 4-(1,1-Difluoropropyl)phenol.
| Parameter | Value | Agency | Significance |
| Permissible Exposure Limit (PEL) | 5 ppm (19 mg/m³) (8-hr TWA) | OSHA | This is the legal airborne exposure limit averaged over an 8-hour workday.[3][22][23] |
| Recommended Exposure Limit (REL) | 5 ppm (10-hr TWA); 15.6 ppm (15-min Ceiling) | NIOSH | NIOSH's recommendation for a 10-hour workday and a short-term exposure limit.[9] |
| Reportable Quantity (RQ) | 1,000 pounds | EPA | A release of this quantity or more to the environment must be reported to the appropriate federal authorities.[22] |
| EPA Hazardous Waste Code | F002 (as a spent halogenated solvent, if applicable) | EPA | This code may apply if the compound is used as a solvent and becomes waste, classifying it under RCRA regulations.[24] |
References
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Toxicological Profile for Phenol . (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Hazardous Substance Fact Sheet: Phenol . (2010). New Jersey Department of Health. Retrieved from [Link]
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Phenolic Resins Safety Data Sheet . (2025). Plastics Engineering Company. Retrieved from [Link]
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EPA Hazardous Waste Codes . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal . (2022). Hazardous Waste Experts. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]
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Occupational Health Guidelines for Chemical Hazards: Phenol . (1978). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
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Chemical Waste Containers for Chemical Waste Disposal . (n.d.). RiskAssess. Retrieved from [Link]
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Chemical Waste Management: Combining Compatible Used Organic Solvents . (2025). University of Louisville Department of Environmental Health & Safety. Retrieved from [Link]
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Hazardous Waste Disposal Guide . (2023). Northwestern University Research Safety. Retrieved from [Link]
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Phenol Standard Operating Procedure . (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
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Standard Operating Procedure: Phenol . (n.d.). The University of New Mexico. Retrieved from [Link]
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Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks . (2025). A.I. Root Company. Retrieved from [Link]
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Phenol Fact Sheet . (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
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Phenol Standard Operating Procedure . (n.d.). Texas Woman's University. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 4-(1,1-Difluoropropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Core Principles
4-(1,1-Difluoropropyl)phenol is a substituted phenol containing a difluoropropyl group. Phenols, as a class, are toxic and can be fatal upon skin contact, inhalation, or ingestion, often causing severe chemical burns.[4][6] The presence of fluorine atoms can alter the compound's chemical properties and may introduce additional hazards. Therefore, a cautious and comprehensive approach to handling is imperative. All operations involving this compound should be conducted based on a thorough risk assessment.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Corrosivity: Causes severe skin burns and eye damage.[7][8][9][10] Phenol can denature proteins and cause coagulative tissue necrosis.[11]
-
Dermal Absorption: Phenols are readily absorbed through the skin, which can lead to systemic toxicity.[4][5] The initial contact may be painless due to the local anesthetic properties of phenol, delaying the recognition of a severe burn.[5][11]
-
Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[3][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any contact with 4-(1,1-Difluoropropyl)phenol.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and a full-face shield | Goggles must meet ANSI Z87.1 standards. A face shield is required over the goggles, especially when there is a risk of splashing.[2] Phenols can cause severe and permanent eye damage.[5] |
| Hand Protection | Chemical-Resistant Gloves (double-gloving recommended) | Nitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons.[2] Due to the rapid permeation of phenol through standard disposable gloves, double-gloving is a critical precaution.[5] Always inspect gloves for tears or punctures before and during use, and change them immediately upon any sign of contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material should be worn and kept fully buttoned to provide a barrier against splashes.[2] |
| Respiratory Protection | Chemical Fume Hood or a NIOSH-approved respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][12][13] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
Operational and Handling Plan
A systematic approach to handling 4-(1,1-Difluoropropyl)phenol is crucial for minimizing risks.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a laboratory, clearly marked for the handling of this compound.
-
Fume Hood: Ensure a certified chemical fume hood is used for all weighing, transferring, and reaction steps.[12][13]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[8][9]
-
Spill Kit: Have a spill kit specifically for hazardous chemicals readily available. This should include absorbent materials, appropriate PPE, and waste disposal bags.
Step-by-Step Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Transfer: When transferring the solid, use spark-proof tools and techniques that minimize dust generation.[8][9][10] For solutions, use a syringe or a cannula for liquid transfers.
-
Heating: If heating is required, be aware that phenol solidifies below 41°C. Heating a blocked-in system can lead to a dangerous build-up of pressure.[6]
-
Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills immediately.
Caption: Workflow for handling 4-(1,1-Difluoropropyl)phenol.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
If available, treat the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400) for at least 15-30 minutes.[5][6]
-
If PEG is not available, flush the skin with copious amounts of water for at least 30 minutes, using a safety shower if the exposure is extensive.[6][12]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.[12]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[7][14]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[15]
-
Do not allow the spilled material to enter drains or waterways.[6]
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste containing 4-(1,1-Difluoropropyl)phenol, including contaminated lab supplies (gloves, paper towels), should be considered hazardous waste.
-
Halogenated Waste Stream: As a halogenated organic compound, this waste should be collected in a designated, properly labeled, and sealed container for halogenated waste.[15][16]
-
Disposal Method: The primary recommended method of disposal for halogenated organic waste is incineration by a licensed hazardous waste disposal company.[15][17] Landfill disposal in a secured sanitary landfill may be an option if the material is properly absorbed and containerized.[15]
Caption: Disposal decision tree for laboratory waste.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
